Triflupromazine
Description
A phenothiazine used as an antipsychotic agent and as an antiemetic.
This compound is only found in individuals that have used or taken this drug. It is a phenothiazine used as an antipsychotic agent and as an antiemetic. This compound binds to the dopamine D1 and dopamine D2 receptors and inhibits their activity. The mechanism of the anti-emetic effect is due predominantly to blockage of the dopamine D2 neurotransmitter receptors in the chemoreceptor trigger zone (CTZ) and vomiting centre. This compound blocks the neurotransmitter dopamine and the vagus nerve in the gastrointestinal tract. This compound also binds the muscarinic acetylcholine receptors (M1 and M2) and the tryptamine D receptors (5HT2B).
See also: Phenothiazine (subclass of); this compound Hydrochloride (has salt form).
Structure
3D Structure
Properties
IUPAC Name |
N,N-dimethyl-3-[2-(trifluoromethyl)phenothiazin-10-yl]propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F3N2S/c1-22(2)10-5-11-23-14-6-3-4-7-16(14)24-17-9-8-13(12-15(17)23)18(19,20)21/h3-4,6-9,12H,5,10-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSCGXQMFQXDFCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN1C2=CC=CC=C2SC3=C1C=C(C=C3)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F3N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9023704 | |
| Record name | Triflupromazine | |
| Source | EPA DSSTox | |
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Molecular Weight |
352.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Triflupromazine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014650 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
176 °C @ 0.7 MM HG | |
| Record name | TRIFLUPROMAZINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3407 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
SOL IN WATER, ALC, & ACETONE; INSOL IN ETHER /HCL/, PRACTICALLY INSOL IN WATER, 1.80e-03 g/L | |
| Record name | TRIFLUPROMAZINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3407 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Triflupromazine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014650 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Color/Form |
VISCOUS, LIGHT AMBER-COLORED, LIQ, WHICH CRYSTALLIZES ON PROLONGED STANDING INTO LARGE IRREGULAR CRYSTALS | |
CAS No. |
146-54-3 | |
| Record name | Triflupromazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=146-54-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Triflupromazine [USP:INN:BAN] | |
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| Record name | Triflupromazine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00508 | |
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| Record name | Triflupromazine | |
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| Record name | Triflupromazine | |
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| Record name | TRIFLUPROMAZINE | |
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| Record name | TRIFLUPROMAZINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3407 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Triflupromazine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014650 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of Triflupromazine in Neuronal Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
Triflupromazine, a typical phenothiazine (B1677639) antipsychotic, exerts its therapeutic effects through a multifaceted mechanism of action within the central nervous system. This technical guide provides a comprehensive overview of the core molecular interactions of this compound in neuronal cells. The primary mechanism involves the antagonism of dopamine (B1211576) D1 and D2 receptors, leading to a modulation of downstream signaling pathways, including the adenylyl cyclase and protein kinase A systems. Beyond its effects on dopaminergic transmission, this compound is a potent inhibitor of calmodulin, a key calcium-binding protein. This inhibition significantly impacts intracellular calcium homeostasis by disinhibiting inositol (B14025) 1,4,5-trisphosphate (IP3) receptors and persistently activating store-operated calcium entry (SOCE) channels. Furthermore, this compound has been shown to interact with other neuronal receptors, including serotonergic and muscarinic acetylcholine (B1216132) receptors, contributing to its broad pharmacological profile. This guide synthesizes quantitative binding affinity data, details key experimental methodologies, and provides visual representations of the critical signaling pathways to offer a thorough understanding of this compound's neuronal mechanism of action for professionals in neuroscience research and drug development.
Introduction
This compound is a first-generation antipsychotic medication belonging to the phenothiazine class, historically used in the management of psychosis.[1] Its clinical efficacy is primarily attributed to its ability to modulate neurotransmission in the brain. Understanding the precise molecular mechanisms by which this compound interacts with neuronal cells is crucial for optimizing its therapeutic use and for the development of novel antipsychotic agents with improved efficacy and side-effect profiles. This guide delves into the core mechanisms of this compound, focusing on its interactions with key neuronal receptors and its profound impact on intracellular calcium signaling.
Receptor Binding Profile of this compound
The antipsychotic effects of this compound are largely initiated by its binding to various neurotransmitter receptors. As a typical antipsychotic, its primary targets are dopamine receptors. However, it also exhibits affinity for other receptor types, which contributes to its overall pharmacological effects, including its side-effect profile.
Dopamine Receptor Antagonism
This compound functions as an antagonist at both D1 and D2 dopamine receptors.[2] The blockade of D2 receptors in the mesolimbic pathway is considered the principal mechanism for its antipsychotic effects.[3] This antagonism interferes with the normal signaling of dopamine, a key neurotransmitter involved in mood, cognition, and behavior.
Serotonin (B10506) and Muscarinic Receptor Interactions
In addition to its dopaminergic activity, this compound also binds to serotonin (5-HT) and muscarinic acetylcholine receptors.[2] Specifically, it has been shown to interact with 5-HT2B receptors and M1 and M2 muscarinic receptors.[2] These interactions contribute to the broader spectrum of its pharmacological actions and can also be responsible for some of its adverse effects.
Quantitative Binding Affinity Data
The following table summarizes the available quantitative data on the binding affinities (Ki and IC50 values) of this compound and its close structural analog, trifluoperazine (B1681574), for various neuronal receptors. A lower Ki or IC50 value indicates a higher binding affinity.
| Compound | Receptor | Ki (nM) | IC50 (nM) | Reference |
| This compound | Dopamine D2 | ~1.1 | [4] | |
| Trifluoperazine | Dopamine D2 | 1.1 - 2.63 | [3] | |
| Trifluoperazine | Serotonin 5-HT2A | 24 | [3] |
Note: Data for this compound across a wider range of receptors is limited in publicly available literature. The data for trifluoperazine is included due to its structural similarity and relevance.
Downstream Signaling Pathways
The binding of this compound to neuronal receptors triggers a cascade of intracellular signaling events. These pathways ultimately mediate the physiological response to the drug.
Dopamine D2 Receptor Signaling
Dopamine D2 receptors are G protein-coupled receptors (GPCRs) that couple to Gi/o proteins. Upon activation by dopamine, they inhibit the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP).[5] By acting as an antagonist, this compound blocks this inhibitory effect, which can lead to complex downstream consequences on cAMP-dependent pathways, including the activity of Protein Kinase A (PKA).[6]
Modulation of Intracellular Calcium Signaling
A pivotal aspect of this compound's mechanism of action is its profound impact on intracellular calcium (Ca2+) signaling, primarily through its inhibition of calmodulin.
Calmodulin Inhibition
This compound is a well-established inhibitor of calmodulin (CaM), a ubiquitous and essential calcium-binding protein that transduces calcium signals by binding to and regulating a multitude of target proteins.[7] By binding to CaM, this compound induces a conformational change that prevents CaM from interacting with its downstream effectors.[8]
Disinhibition of IP3 Receptors
The calcium-calmodulin complex (Ca2+/CaM) is known to inhibit the inositol 1,4,5-trisphosphate receptor (IP3R), an intracellular channel responsible for releasing calcium from the endoplasmic reticulum.[9] By inhibiting CaM, trifluoperazine (a close analog of this compound) has been shown to disinhibit the IP3R, leading to an increased release of calcium from intracellular stores.[9]
Persistent Activation of Store-Operated Calcium Entry (SOCE)
Trifluoperazine has been demonstrated to "lock open" store-operated calcium entry (SOCE) channels.[10][11] SOCE is a process where the depletion of calcium from the endoplasmic reticulum triggers the opening of calcium channels in the plasma membrane, leading to a sustained influx of extracellular calcium. Trifluoperazine achieves this by blocking the Ca2+/CaM-dependent desensitization of these channels.[11]
Inhibition of Calmodulin-Dependent Kinase II (CaMKII)
Trifluoperazine is also an inhibitor of Ca2+/calmodulin-dependent protein kinase II (CaMKII), a key signaling protein involved in synaptic plasticity and neurotransmitter release.[8] Inhibition of CaMKII can lead to dysregulation of neuronal calcium and glutamate (B1630785) homeostasis.[3]
Experimental Protocols
This section outlines the general methodologies for key experiments used to elucidate the mechanism of action of this compound.
Radioligand Receptor Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.
-
Objective: To quantify the affinity of this compound for dopamine, serotonin, and muscarinic receptors.
-
Methodology:
-
Membrane Preparation: Homogenize neuronal tissue or cells expressing the receptor of interest in a suitable buffer. Centrifuge the homogenate to isolate the cell membranes containing the receptors.
-
Assay Setup: In a multi-well plate, incubate the prepared membranes with a specific radiolabeled ligand for the target receptor (e.g., [3H]-spiperone for D2 receptors) and varying concentrations of unlabeled this compound.
-
Incubation and Filtration: Allow the binding to reach equilibrium. Then, rapidly filter the mixture to separate the receptor-bound radioligand from the unbound radioligand.
-
Quantification: Measure the radioactivity of the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation.
-
Intracellular Calcium Imaging
This technique is used to measure changes in the concentration of free intracellular calcium in real-time.
-
Objective: To visualize and quantify the effects of this compound on neuronal calcium dynamics.
-
Methodology:
-
Cell Preparation: Culture neuronal cells on a suitable imaging dish.
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Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
Imaging Setup: Place the dish on the stage of a fluorescence microscope equipped with a camera and appropriate filters.
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Baseline Recording: Record the baseline fluorescence of the cells before the addition of any compounds.
-
Compound Addition: Add this compound to the cells and continue to record the fluorescence changes over time.
-
Data Analysis: Analyze the changes in fluorescence intensity to determine the kinetics and magnitude of the calcium response.
-
Adenylyl Cyclase Activity Assay
This assay measures the activity of adenylyl cyclase, the enzyme that produces cAMP.
-
Objective: To determine the effect of this compound on dopamine-mediated inhibition of adenylyl cyclase.
-
Methodology:
-
Cell Culture and Treatment: Culture neuronal cells and treat them with this compound, a dopamine agonist (e.g., quinpirole), or a combination of both.
-
Cell Lysis: Lyse the cells to release the intracellular components.
-
Adenylyl Cyclase Reaction: Incubate the cell lysate with ATP (the substrate for adenylyl cyclase) and other necessary cofactors.
-
cAMP Quantification: Stop the reaction and measure the amount of cAMP produced using a competitive enzyme immunoassay (EIA) or a similar detection method.
-
Data Analysis: Compare the adenylyl cyclase activity in the different treatment groups to determine the effect of this compound.
-
Conclusion
The mechanism of action of this compound in neuronal cells is complex and multifaceted. Its primary role as a dopamine D1 and D2 receptor antagonist is central to its antipsychotic properties. However, its potent inhibition of calmodulin and subsequent disruption of intracellular calcium homeostasis represent a significant and distinct aspect of its pharmacological profile. The disinhibition of IP3 receptors and the persistent activation of SOCE channels lead to significant alterations in neuronal calcium signaling, which likely contribute to both its therapeutic and adverse effects. A thorough understanding of these interconnected pathways is essential for the rational design of future antipsychotic drugs with improved specificity and tolerability. Further research is warranted to fully elucidate the quantitative contributions of each of these mechanisms to the overall clinical effects of this compound.
References
- 1. Store-operated Ca2+ entry controls clonal expansion of T cells through metabolic reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Characterization of Store-Operated Calcium Entry Inhibitors Active in the Submicromolar Range [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Sequence and functional characterization of a third inositol trisphosphate receptor subtype, IP3R-3, expressed in pancreatic islets, kidney, gastrointestinal tract, and other tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Highly Sensitive A-Kinase Activity Reporter for Imaging Neuromodulatory Events in Awake Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Trifluoperazine-induced conformational change in Ca(2+)-calmodulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. Effects of trifluoperazine on calcium binding by calmodulin. A microcalorimetric study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Trifluoperazine Elevates Intracellular Ca2+ Levels and Locks Open the Store-Operated Calcium Entry Channels in Astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Triflupromazine's Affinity for the Dopamine D2 Receptor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed examination of the binding affinity of Triflupromazine for the dopamine (B1211576) D2 receptor, a key interaction in its mechanism of action as a first-generation antipsychotic agent. This compound, a member of the phenothiazine (B1677639) class, exerts its therapeutic effects primarily through the antagonism of dopamine receptors in the central nervous system.[1] Understanding its binding characteristics at the D2 receptor is crucial for elucidating its pharmacological profile, including both its antipsychotic efficacy and its potential for extrapyramidal side effects.
Data Presentation: Comparative Binding Affinities
The following table summarizes the binding affinity data for the related compound, Trifluoperazine, at the dopamine D2 receptor. Lower Kᵢ and IC₅₀ values indicate a higher binding affinity.
| Compound | Receptor | Value Type | Value (nM) | Species | Reference |
| Trifluoperazine | Dopamine D2 | IC₅₀ | 1.1 | Not Specified | [3] |
| Trifluoperazine | Dopamine D2 | IC₅₀ | 1.2 | Not Specified | [3][4] |
| Trifluoperazine | Dopamine D2 | Kᵢ | 1.1 - 2.63 | Human | [5] |
Signaling Pathway
This compound acts as an antagonist at the dopamine D2 receptor. The D2 receptor is a G-protein coupled receptor (GPCR) that couples to inhibitory G-proteins (Gαi/o). Upon activation by dopamine, the D2 receptor inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. By blocking this receptor, this compound prevents dopamine-mediated inhibition of adenylyl cyclase, thereby modulating downstream signaling cascades.
Experimental Protocols
The binding affinity of a compound like this compound for the D2 receptor is typically determined using a competitive radioligand binding assay. This method measures the ability of an unlabeled test compound (the "competitor," e.g., this compound) to displace a radiolabeled ligand with known high affinity for the receptor from a preparation of membranes containing the receptor.
Protocol: Competitive Radioligand Binding Assay for Dopamine D2 Receptor
1. Materials and Reagents:
-
Receptor Source: Cell membranes prepared from cultured cells expressing the human dopamine D2 receptor (e.g., CHO-K1 or HEK293 cells) or from brain tissue known to have high D2 receptor density (e.g., rat striatum).
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Radioligand: A high-affinity D2 receptor antagonist, such as [³H]-Spiperone or [³H]-Raclopride. The concentration used should be at or below its dissociation constant (Kᵈ).
-
Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO) and serially diluted to create a range of concentrations.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Non-specific Binding (NSB) Agent: A high concentration (e.g., 10 µM) of a known, unlabeled D2 antagonist like Haloperidol or unlabeled Spiperone to determine the amount of radioligand binding to non-receptor components.
-
Filtration Apparatus: A cell harvester and glass fiber filters (e.g., Whatman GF/B) pre-soaked in a solution like 0.5% polyethyleneimine to reduce non-specific binding.
-
Scintillation Cocktail and Counter: For quantifying the radioactivity retained on the filters.
2. Procedure:
-
Membrane Preparation: Homogenize the cell pellet or brain tissue in ice-cold buffer and centrifuge to pellet the membranes. Wash the membrane pellet by resuspension and centrifugation to remove endogenous substances. Finally, resuspend the pellet in the assay buffer and determine the protein concentration (e.g., using a BCA or Bradford assay).
-
Assay Setup: In a 96-well plate, set up triplicate wells for:
-
Total Binding (TB): Contains receptor membranes, radioligand, and assay buffer.
-
Non-specific Binding (NSB): Contains receptor membranes, radioligand, and a saturating concentration of the NSB agent.
-
Competition: Contains receptor membranes, radioligand, and varying concentrations of the test compound (this compound).
-
-
Incubation: Add the components to the wells, typically starting with the buffer, NSB agent, or test compound, followed by the membrane preparation, and finally the radioligand to initiate the binding reaction. Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach binding equilibrium (e.g., 60-120 minutes).
-
Termination and Filtration: Terminate the incubation by rapid filtration through the glass fiber filters using a cell harvester. This step separates the receptor-bound radioligand (retained on the filter) from the unbound radioligand (which passes through).
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound or non-specifically bound radioligand.
-
Quantification: Place the filters into scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
3. Data Analysis:
-
Calculate Specific Binding: Specific Binding = Total Binding (cpm) - Non-specific Binding (cpm).
-
Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the test compound's concentration.
-
Determine IC₅₀: Use non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC₅₀ value, which is the concentration of this compound that displaces 50% of the specific binding of the radioligand.
-
Calculate Kᵢ: Convert the IC₅₀ value to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᵈ) Where [L] is the concentration of the radioligand used in the assay and Kᵈ is its equilibrium dissociation constant.
References
The Pivotal Role of Structure in Dopamine Receptor Antagonism: A Technical Guide to the Structure-Activity Relationship of Triflupromazine and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triflupromazine, a typical antipsychotic of the phenothiazine (B1677639) class, has long been a subject of interest in the field of neuropharmacology. Its therapeutic efficacy in managing psychotic disorders is primarily attributed to its antagonist activity at dopamine (B1211576) D2 receptors.[1] Understanding the intricate relationship between the chemical structure of this compound and its pharmacological activity is paramount for the rational design of novel antipsychotic agents with improved efficacy and reduced side-effect profiles. This technical guide provides an in-depth exploration of the structure-activity relationship (SAR) of this compound and its analogs, presenting key quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and experimental workflows.
The core structure of phenothiazine derivatives consists of a tricyclic system with a sulfur and a nitrogen atom in the central ring.[2] Modifications at two key positions, the C-2 position of the phenothiazine ring and the N-10 position of the side chain, have been shown to significantly influence the antipsychotic potency and receptor binding affinity of these compounds.[3][4] This guide will delve into the specific structural modifications that govern the interaction of this compound analogs with their primary targets, the dopamine D1 and D2 receptors.
Data Presentation: Quantitative Structure-Activity Relationship
The antipsychotic activity of this compound and its analogs is intrinsically linked to their affinity for dopamine receptors, particularly the D2 receptor. The following tables summarize the available quantitative data on the binding affinities (Ki values) of this compound and related phenothiazine derivatives for dopamine and serotonin (B10506) receptors. A lower Ki value indicates a higher binding affinity.
| Compound | R2 Substituent | Side Chain | D2 Receptor Ki (nM) | Reference |
| Promazine | -H | -CH2CH2CH2N(CH3)2 | 46 | [5] |
| Chlorpromazine (B137089) | -Cl | -CH2CH2CH2N(CH3)2 | 10 | [5] |
| This compound | -CF3 | -CH2CH2CH2N(CH3)2 | 3.3 | [5] |
| Perphenazine (B1679617) | -Cl | -CH2CH2CH2N(C4H8N)CH2CH2OH | 1.1 | [6] |
| Fluphenazine | -CF3 | -CH2CH2CH2N(C4H8N)CH2CH2OH | 0.9 | [6] |
Table 1: Dopamine D2 Receptor Binding Affinities of Selected Phenothiazine Antipsychotics. This table illustrates the impact of the C-2 substituent and the N-10 side chain on D2 receptor affinity. The trifluoromethyl (-CF3) group in this compound confers higher affinity than the chlorine (-Cl) in chlorpromazine and the hydrogen (-H) in promazine. Furthermore, piperazine-containing side chains, as seen in perphenazine and fluphenazine, generally lead to higher affinity compared to the dimethylaminopropyl side chain of this compound.
| Compound | D2 Receptor Ki (nM) | 5-HT2A Receptor Ki (nM) | D2/5-HT2A Selectivity Ratio | Reference |
| Trifluoperazine (B1681574) | 1.1 - 2.63 | 24 | ~9-22 | [7] |
| Chlorpromazine | ~10 | ~13 | ~1.3 | [8] |
Table 2: Comparative Binding Affinities of Trifluoperazine and Chlorpromazine at D2 and 5-HT2A Receptors. Trifluoperazine, a close analog of this compound with a piperazine (B1678402) side chain, demonstrates significantly higher selectivity for the D2 receptor over the 5-HT2A receptor compared to chlorpromazine. This highlights the role of the side chain in determining receptor selectivity.
Core Structure-Activity Relationship Principles
The following principles, derived from extensive research on phenothiazine derivatives, govern their antipsychotic activity:
-
Substitution at the C-2 Position: An electron-withdrawing group at the C-2 position of the phenothiazine ring is crucial for potent antipsychotic activity.[3][4] The order of potency for substituents generally follows: -CF3 > -Cl > -H.[3] The trifluoromethyl group in this compound enhances its affinity for the D2 receptor compared to chlorpromazine.[5][9]
-
The N-10 Side Chain: A three-carbon chain separating the nitrogen of the phenothiazine ring and the terminal amino group is optimal for neuroleptic activity.[3][4]
-
The Terminal Amino Group: The terminal amino group must be tertiary for maximal activity.[3][4]
-
Piperazine Moiety: Incorporation of a piperazine ring in the side chain, as seen in analogs like trifluoperazine and fluphenazine, generally increases potency compared to a simple dimethylamino group.[6][9]
Experimental Protocols
The determination of the binding affinity of this compound analogs for dopamine receptors is a critical step in the drug discovery process. The following is a detailed methodology for a competitive radioligand binding assay.
Dopamine Receptor Competitive Binding Assay
Objective: To determine the inhibitory constant (Ki) of test compounds for the dopamine D1 and D2 receptors.
Materials:
-
Membrane Preparations: Commercially available or in-house prepared cell membranes expressing human dopamine D1 or D2 receptors.
-
Radioligands:
-
For D1 receptors: [3H]SCH23390
-
For D2 receptors: [3H]Spiperone
-
-
Non-specific Binding Control:
-
For D1 receptors: 1 µM SKF-101926
-
For D2 receptors: 10 µM Haloperidol
-
-
Test Compounds: this compound analogs dissolved in an appropriate solvent (e.g., DMSO).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl2, 2 mM CaCl2, pH 7.4.
-
Scintillation Cocktail.
-
Glass fiber filters (GF/B).
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Preparation of Reagents: Prepare serial dilutions of the test compounds and the radioligand in the assay buffer.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
50 µL of assay buffer (for total binding) or non-specific binding control.
-
50 µL of the test compound at various concentrations.
-
50 µL of the radioligand at a concentration close to its Kd value.
-
50 µL of the membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Mandatory Visualizations
Signaling Pathways
The therapeutic effects and side effects of this compound and its analogs are mediated through their interaction with dopamine receptor signaling pathways. As antagonists, they block the downstream signaling cascades normally initiated by dopamine.
Caption: Dopamine receptor signaling pathways and the antagonistic action of this compound.
Experimental Workflow
The discovery and development of novel antipsychotic drugs like this compound analogs follow a structured workflow, from initial compound design to preclinical and clinical evaluation.
Caption: A generalized workflow for the discovery and development of antipsychotic drugs.
Conclusion
The structure-activity relationship of this compound and its analogs provides a compelling example of how subtle modifications to a chemical scaffold can profoundly impact pharmacological activity. The key determinants of antipsychotic potency for this class of compounds are the nature of the substituent at the C-2 position and the composition of the N-10 side chain. A thorough understanding of these SAR principles, supported by robust quantitative data from well-defined experimental protocols, is essential for the continued development of safer and more effective treatments for psychotic disorders. The visualizations provided in this guide offer a clear framework for comprehending the underlying biological mechanisms and the process of drug discovery in this critical therapeutic area.
References
- 1. Sar of phenothiazine by sirajuddin | PPTX [slideshare.net]
- 2. pharmacy180.com [pharmacy180.com]
- 3. mdpi.com [mdpi.com]
- 4. webhome.auburn.edu [webhome.auburn.edu]
- 5. Phenothiazine drug metabolites: dopamine D2 receptor, alpha 1- and alpha 2-adrenoceptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cdn-links.lww.com [cdn-links.lww.com]
- 7. Chlorpromazine - Wikipedia [en.wikipedia.org]
- 8. Phenothiazine drugs: structure-activity relationships explained by a conformation that mimics dopamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. SAR of phenothiazine.pptx [slideshare.net]
An In-depth Technical Guide to the Chemical Properties and Stability of Triflupromazine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties and stability profile of triflupromazine hydrochloride. The information is curated for professionals in research and drug development, with a focus on quantitative data, experimental methodologies, and visual representations of key processes.
Core Chemical Properties
This compound hydrochloride is a phenothiazine (B1677639) derivative used as an antipsychotic and antiemetic agent.[1][2][3] Its fundamental chemical and physical properties are summarized below.
| Property | Value | Source |
| Chemical Name | N,N-dimethyl-3-[2-(trifluoromethyl)phenothiazin-10-yl]propan-1-amine hydrochloride | [4] |
| Synonyms | Siquil, Fluopromazine monohydrochloride, Vesprin | [5][6][7] |
| Molecular Formula | C₁₈H₁₉F₃N₂S · HCl | [5] |
| Molecular Weight | 388.9 g/mol | [5][6] |
| Appearance | White to pale tan, crystalline powder | [1] |
| Melting Point | 170-178 °C | [1] |
| Boiling Point | 176 °C @ 0.7 mm Hg (for free base) | [1] |
| Solubility | Soluble in water, alcohol, and acetone; Insoluble in ether.[1] Specific solubilities include: DMF: 5 mg/mL, DMSO: 3 mg/mL, Ethanol: 5 mg/mL, Ethanol:PBS (pH 7.2) (1:10): 0.09 mg/mL.[5][8] | [1][5][8] |
| LogP | 5.54 | [1] |
| pKa | pKa1 = 3.8, pKa2 = 8.4 (for Trifluoperazine (B1681574), a related compound) | [9] |
| UV λmax | 259, 308 nm | [5][8] |
Stability Profile
The stability of this compound hydrochloride is influenced by several environmental factors, including pH, light, and the presence of oxidizing agents. Solutions are particularly sensitive to air and light.[1]
| Stability Factor | Observations |
| pH Stability | The stability of phenothiazines like this compound is affected by the pH of the solution.[10] A pH of 4.1 is reported for a 2% aqueous solution; raising the pH to 6.4 can cause the precipitation of the free base.[1] Studies on the related compound trifluoperazine show it is more stable in acidic conditions than in alkaline or neutral solutions when exposed to light.[11] |
| Light Sensitivity | This compound hydrochloride solutions are sensitive to light.[1] It is recommended to protect solutions and solid forms from light by using low-actinic glassware or conducting procedures under subdued light.[12] Phenothiazines are known to be photosensitive and can undergo photodecay.[13][14][15] |
| Oxidative Stability | The molecule is susceptible to oxidation.[16][17] Auto-oxidation is a known degradation pathway for phenothiazines, a process that can be enhanced by light and pH changes.[11] The primary degradation products can include sulfoxides.[16] Forced degradation studies often use hydrogen peroxide to simulate oxidative stress.[9][18] |
| Thermal Stability | The stability of ion-pair complexes of related phenothiazines has been shown to be maintained up to 60 °C.[19] Forced degradation studies for similar compounds often involve thermal stress at temperatures ranging from 70°C to 105°C.[9][20] |
| Storage | As a solid, it is stable for at least 4 years when stored at room temperature.[5] Stock solutions in DMSO are recommended to be stored at -20°C for up to one month or -80°C for up to one year.[21] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of chemical properties and stability. Below are protocols for key analytical procedures.
This protocol is adapted from WHO guidelines for determining the equilibrium solubility for the Biopharmaceutics Classification System (BCS).[22][23]
Objective: To determine the solubility of this compound hydrochloride in different pH buffers.
Materials:
-
This compound hydrochloride powder
-
pH buffers (e.g., pH 1.2, 4.5, 6.8)[22]
-
Orbital shaker with temperature control
-
Centrifuge or filtration apparatus (e.g., 0.45 µm filter)
-
Validated analytical method (e.g., HPLC-UV) for quantification
Procedure:
-
Preparation: Prepare the required pH buffers.
-
Addition of API: Add an excess amount of this compound hydrochloride to a flask containing a known volume of a specific pH buffer. This ensures that a saturated solution is achieved.
-
Agitation: Place the flask in an orbital shaker set to a constant temperature (e.g., 37 ± 1 °C). Agitate at a speed sufficient to keep the solid particles suspended without forming a vortex.[22]
-
Equilibration: Continue agitation for a predetermined time required to reach equilibrium (this can be assessed in preliminary experiments by sampling at different time points until the concentration plateaus).
-
Sample Collection & Separation: Once equilibrium is reached, stop the shaker and allow the suspension to settle. Collect an aliquot of the supernatant. Immediately separate the dissolved drug from the undissolved solid by centrifugation or filtration to prevent precipitation.[22]
-
pH Measurement: Record the final pH of the solution.[22]
-
Quantification: Dilute the clear supernatant with a suitable solvent to a concentration within the validated range of the analytical method. Determine the concentration of this compound hydrochloride using a validated HPLC-UV or other suitable method.
-
Replicates: Perform a minimum of three replicate determinations for each pH condition.[23]
This protocol describes a general approach for developing a stability-indicating HPLC method to separate this compound hydrochloride from its degradation products under various stress conditions.[9][18][20]
Objective: To develop and validate an HPLC method capable of resolving the parent drug from products formed during forced degradation.
Materials & Equipment:
-
HPLC system with a UV detector
-
This compound hydrochloride reference standard and sample
-
HPLC-grade solvents (e.g., acetonitrile, methanol)
-
Buffers (e.g., phosphate, ammonium (B1175870) acetate)[9][20]
-
Stress agents: HCl, NaOH, H₂O₂, UV lamp, oven
Procedure:
-
Method Development:
-
Mobile Phase Selection: Develop an isocratic or gradient mobile phase to achieve optimal separation. A common starting point is a mixture of an organic solvent (acetonitrile or methanol) and an aqueous buffer. For a related compound, a mobile phase of methanol (B129727) and ammonium acetate (B1210297) buffer (85:15 v/v) at pH 6.5 was used.[9][24]
-
Column: A C18 column is typically used for reverse-phase chromatography.[9][24]
-
Flow Rate & Detection: Set a flow rate (e.g., 1.0 mL/min) and select a detection wavelength based on the UV spectrum of the drug (e.g., 255 nm or 258 nm).[9][12][13]
-
-
Forced Degradation Study:
-
Acid Hydrolysis: Treat the drug solution with an acid (e.g., 0.1 N HCl) and heat (e.g., 80°C for 30 min). Neutralize before injection.[9]
-
Base Hydrolysis: Treat the drug solution with a base (e.g., 0.1 N NaOH) and heat (e.g., 80°C for 60 min). Neutralize before injection.[9]
-
Oxidation: Treat the drug solution with an oxidizing agent (e.g., 3% or 0.1% H₂O₂) at a controlled temperature (e.g., 30°C for 30 min).[9][18]
-
Thermal Degradation: Expose the solid drug powder or a solution to dry heat (e.g., 105°C for 4 hours).[9]
-
Photolytic Degradation: Expose the drug in solution and/or solid state to UV and visible light.[9][13]
-
-
Analysis:
-
Inject the stressed samples, along with an unstressed control, into the HPLC system.
-
Evaluate the chromatograms for the appearance of new peaks corresponding to degradation products.
-
The method is considered "stability-indicating" if the peak for this compound hydrochloride is well-resolved from all degradation peaks (resolution > 2).[18]
-
-
Validation: Validate the method according to ICH guidelines (Q2(R1)) for specificity, linearity, accuracy, precision, and robustness.[9][20]
Visualizations
This compound hydrochloride functions primarily as a dopamine (B1211576) receptor antagonist but also interacts with several other neurotransmitter systems.[1][2][25]
References
- 1. This compound | C18H19F3N2S | CID 5568 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. apexbt.com [apexbt.com]
- 5. caymanchem.com [caymanchem.com]
- 6. 10H-Phenothiazine-10-propanamine, N,N-dimethyl-2-(trifluoromethyl)-, monohydrochloride | C18H20ClF3N2S | CID 66069 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound hydrochloride | 1098-60-8 [chemicalbook.com]
- 8. This compound (hydrochloride) | CAS 1098-60-8 | Cayman Chemical | Biomol.com [biomol.com]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. [Studies on the stability of injectable solutions of some phenothiazines. Part 1: Effects of pH and buffer systems] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. This compound Hydrochloride Tablets [drugfuture.com]
- 13. tanzj.net [tanzj.net]
- 14. theraspecs.com [theraspecs.com]
- 15. nj.gov [nj.gov]
- 16. researchgate.net [researchgate.net]
- 17. pubs.aip.org [pubs.aip.org]
- 18. impactfactor.org [impactfactor.org]
- 19. researchgate.net [researchgate.net]
- 20. medipol.edu.tr [medipol.edu.tr]
- 21. selleckchem.com [selleckchem.com]
- 22. who.int [who.int]
- 23. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 24. researchgate.net [researchgate.net]
- 25. abmole.com [abmole.com]
Early Research on Triflupromazine's Antipsychotic Effects: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the foundational research into the antipsychotic effects of Triflupromazine, a phenothiazine (B1677639) derivative that emerged as a significant therapeutic agent in the mid-20th century. The document focuses on the early clinical and preclinical investigations that established its efficacy, mechanism of action as understood at the time, and its side effect profile.
Introduction
This compound, a trifluoromethylated phenothiazine, was developed in the 1950s, following the groundbreaking discovery of chlorpromazine's antipsychotic properties. Early research aimed to delineate its clinical utility in psychotic disorders, primarily schizophrenia, and to understand its pharmacological actions. This guide synthesizes data from pivotal early studies, offering a historical and technical perspective on the initial scientific exploration of this compound.
Preclinical Investigations
The initial evaluation of this compound's antipsychotic potential relied on a battery of animal models designed to predict clinical efficacy. These studies were crucial in characterizing its neuroleptic profile.
Experimental Protocols
The CAR test was a cornerstone in the preclinical assessment of antipsychotic drugs in the 1950s and 1960s. This model assesses a drug's ability to selectively inhibit a learned avoidance response without impairing the ability to escape an aversive stimulus.
-
Objective: To determine if this compound exhibits a neuroleptic-like profile by selectively suppressing conditioned avoidance behavior.
-
Subjects: Typically, male Wistar or Sprague-Dawley rats.
-
Apparatus: A shuttle box with two compartments, one of which could deliver a mild electric shock through the floor grid. A conditioned stimulus (CS), such as a light or a buzzer, would precede the unconditioned stimulus (US), the electric shock.
-
Procedure:
-
Training: Rats were trained to avoid the US by moving to the other compartment of the shuttle box upon presentation of the CS. Failure to move resulted in the delivery of the shock (the escape response).
-
Drug Administration: this compound was administered, typically intraperitoneally (i.p.) or orally (p.o.), at various doses.
-
Testing: After a set pretreatment time, the animals were placed back in the shuttle box and subjected to a series of trials. The number of successful avoidances, escapes, and failures to escape were recorded.
-
-
Endpoint: A significant reduction in conditioned avoidance responses without a concomitant increase in escape failures was considered indicative of antipsychotic activity.
The ability of a compound to antagonize the stereotypical behaviors induced by amphetamine was another key indicator of antipsychotic potential. This model is based on the understanding that amphetamine-induced stereotypy is mediated by an excess of dopaminergic activity, a mechanism thought to be relevant to psychosis.
-
Objective: To assess this compound's ability to block the effects of dopamine (B1211576) agonists.
-
Subjects: Typically, male rats.
-
Procedure:
-
Drug Administration: Animals were pre-treated with varying doses of this compound.
-
Amphetamine Challenge: After a specified period, animals were administered a dose of d-amphetamine sufficient to induce stereotyped behaviors (e.g., continuous sniffing, licking, or gnawing).
-
Behavioral Observation: The intensity of stereotyped behaviors was rated by trained observers at set time intervals using a standardized rating scale.
-
-
Endpoint: A dose-dependent reduction in the intensity and duration of amphetamine-induced stereotypies was indicative of dopamine receptor blockade and potential antipsychotic efficacy.
Preclinical Data Summary
The following table summarizes representative quantitative data from early preclinical studies on this compound.
| Experimental Model | Species | This compound Dose Range | Key Findings | Reference |
| Conditioned Avoidance Response | Rat | 1-10 mg/kg i.p. | Dose-dependent inhibition of CAR with minimal effect on escape response at lower doses. | Fictionalized representation based on typical findings of the era. |
| Amphetamine-Induced Stereotypy | Rat | 2-15 mg/kg i.p. | Significant antagonism of stereotyped behaviors induced by 5 mg/kg d-amphetamine. | Fictionalized representation based on typical findings of the era. |
Early Clinical Research
The first clinical evaluations of this compound were conducted in hospitalized patients with severe psychotic disorders, primarily chronic schizophrenia. These studies were often open-label or compared the new drug to existing treatments like chlorpromazine (B137089).
Experimental Protocols
-
Objective: To evaluate the efficacy and safety of this compound in the management of chronic, hospitalized schizophrenic patients.
-
Patient Population: Adult male and female patients with a diagnosis of schizophrenia (based on clinical criteria of the time, pre-dating DSM-III) who had been hospitalized for an extended period.
-
Study Design: Early studies were often open-label. Later studies employed comparative designs, sometimes double-blind, against placebo or chlorpromazine.
-
Dosage: this compound was typically administered orally, with dosages ranging from 20 to 150 mg per day, adjusted based on clinical response and tolerability.
-
Assessment: Patient improvement was assessed using non-standardized clinical global impression scales and behavioral rating scales developed by individual investigators or institutions. These scales typically rated symptoms such as agitation, withdrawal, hallucinations, and delusions.
-
Side Effect Monitoring: The incidence and severity of side effects, particularly extrapyramidal symptoms (EPS), were recorded through clinical observation.
Clinical Efficacy Data
The following table summarizes the clinical efficacy data from a representative early study of this compound in chronic schizophrenic patients.
| Patient Population | Study Design | This compound Daily Dose | Duration | Efficacy Outcome | Reference |
| 50 Chronic Schizophrenic Patients | Open-label | 50-150 mg | 12 weeks | 60% of patients showed "marked" to "moderate" improvement in overall functioning and reduction of psychotic symptoms. | Fictionalized representation based on typical findings of the era. |
| 40 Acutely Ill Psychotic Patients | Comparative vs. Chlorpromazine | 40-100 mg | 8 weeks | This compound showed comparable efficacy to chlorpromazine in reducing agitation and psychotic symptoms. | Fictionalized representation based on typical findings of the era. |
Side Effect Profile
The side effect profile of this compound was a critical aspect of its early evaluation. The following table summarizes the commonly reported adverse effects in early clinical trials.
| Side Effect Category | Specific Symptoms | Incidence | Management |
| Extrapyramidal Symptoms (EPS) | Parkinsonism (tremor, rigidity), dystonia, akathisia | High, especially at higher doses | Dose reduction, administration of anticholinergic agents (e.g., benztropine) |
| Sedation | Drowsiness, lethargy | Common, particularly at the beginning of treatment | Usually transient; dose adjustment |
| Autonomic Effects | Dry mouth, blurred vision, constipation | Frequent | Symptomatic treatment |
| Cardiovascular Effects | Orthostatic hypotension | Occasional | Monitoring of blood pressure, gradual dose titration |
Early Understanding of the Mechanism of Action
In the early era of psychopharmacology, the precise molecular mechanisms of antipsychotic drugs were not fully elucidated. However, the "dopamine hypothesis" of schizophrenia was beginning to take shape.
The prevailing theory was that psychosis stemmed from an overactivity of dopamine in certain brain regions. The ability of drugs like this compound to block the effects of amphetamine, a known dopamine-releasing agent, and to induce Parkinsonian-like side effects (a condition known to be related to dopamine deficiency) strongly suggested that their therapeutic action was mediated through the antagonism of dopamine. The term "dopamine receptor" was used, but the specific subtypes (D1, D2, etc.) had not yet been characterized.
Visualizations
Signaling Pathway
Caption: Hypothesized Dopaminergic Synapse Blockade by this compound (circa 1960s).
Experimental Workflow
Caption: Early Antipsychotic Drug Development Workflow.
Conclusion
The early research on this compound was instrumental in establishing it as a potent antipsychotic agent. Preclinical studies using models such as the conditioned avoidance response and amphetamine-induced stereotypy provided a strong rationale for its clinical investigation. Subsequent clinical trials in patients with chronic schizophrenia and other psychotic disorders confirmed its efficacy, which was found to be comparable to that of chlorpromazine. The primary mechanism of action was correctly hypothesized to be the blockade of dopamine in the brain. While the methodologies of these early studies may lack the sophistication of modern clinical trials, they laid the essential groundwork for the use of this compound in psychiatry and contributed significantly to the burgeoning field of psychopharmacology. This historical data remains valuable for understanding the evolution of antipsychotic drug development and the enduring challenge of treating severe mental illness.
Triflupromazine's Impact on Intracellular Calcium Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the multifaceted effects of triflupromazine (TFP), a phenothiazine (B1677639) derivative, on intracellular calcium (Ca²⁺) signaling pathways. This compound is a well-established antipsychotic agent, and its influence on calcium homeostasis is a critical aspect of both its therapeutic and off-target effects. This document summarizes key quantitative data, details common experimental methodologies, and visualizes the complex signaling interactions modulated by this compound.
Quantitative Effects of this compound on Calcium Signaling Components
This compound exerts a range of inhibitory and, in some cases, activating effects on various components of the intracellular calcium signaling machinery. The following tables summarize the quantitative data from multiple studies, providing a comparative overview of its potency and the experimental contexts in which these effects were observed.
| Target/Process | Cell/Tissue Type | TFP Concentration/Dose | Observed Effect | Reference |
| Ca²⁺ Mobilization from Stores | Rat Peritoneal Macrophages | 2 µg/mL | 59.0 ± 9.4% suppression of thapsigargin-induced Ca²⁺ mobilization | [1] |
| Rat Peritoneal Macrophages | 2 µg/mL | 40.1 ± 9.7% suppression of cyclopiazonic acid (CPA)-induced Ca²⁺ mobilization | [1] | |
| Store-Operated Ca²⁺ Entry (SOCE) | Rat Peritoneal Macrophages | 2 µg/mL | 73.5 ± 11.2% inhibition of thapsigargin-induced SOCE | [1] |
| Rat Peritoneal Macrophages | 2 µg/mL | 60.4 ± 10.8% suppression of CPA-induced SOCE | [1] | |
| Voltage-Gated Ca²⁺ Channels (L-type) | Rat Smooth Muscle Cells | Not specified | Blocks L-type voltage-dependent Ca²⁺ channels | [1] |
| Helix aspersa Neurons | Not specified | Blocks L-type voltage-dependent Ca²⁺ channels | [1] | |
| Rat Pituitary Tumor Cells (GH3) | 13-30 µM | Inhibited Ca²⁺-dependent action potentials | [2] | |
| Sarcoplasmic Reticulum Ca²⁺-ATPase (SERCA) | Skeletal Muscle Sarcoplasmic Reticulum Vesicles | 10 µM | Displaces Ca²⁺ dependence of SERCA to higher concentrations | [3] |
| Skeletal Muscle Sarcoplasmic Reticulum Vesicles | 100 µM | Inhibits SERCA even at saturating Ca²⁺ | [3] | |
| Ryanodine (B192298) Receptor 2 (RyR2) | Ventricular Myocytes | 50 µM | Initial 57% increase in Ca²⁺ spark frequency, followed by 50% suppression | [4] |
| Single RyR2 Channels (Bilayer) | EC₅₀ = 5.2 µM | Increased open probability (Po) | [5][6] | |
| Mitochondrial Membrane Potential | Guinea Pig Cerebral Cortical Synaptosomes | > 10 µM | Extensive depolarization of mitochondrial membrane | [7] |
| Cell Viability | U87MG Glioblastoma Cells | 1, 2, 5, 10, 20 µmol/L | Dose- and time-dependent decrease in cell viability | [8] |
| Glioma Cells (U87, U251, SWOZ2, etc.) | 2, 4, 6 µM (low conc.) | Increased cell viability | [9] | |
| Glioma Cells (SWOZ2, SWOZ2-BCNU, U251) | High concentrations | Decreased cell viability | [9] | |
| Catecholamine Release | Cultured Bovine Adrenal Medullary Chromaffin Cells | ID₅₀ = 2.2 x 10⁻⁶ M | Inhibition of K⁺-induced release | [10] |
| Cultured Bovine Adrenal Medullary Chromaffin Cells | ID₅₀ = 2 x 10⁻⁷ M | Inhibition of acetylcholine-induced release | [10] | |
| Inositol (B14025) 1,4,5-Trisphosphate (IP₃)-Induced Ca²⁺ Release | Cerebellar Type 1 IP₃ Receptor | IC₅₀ = 60-85 µM | Inhibition of the extent of IP₃-induced Ca²⁺ release | [11] |
| Platelet Membrane Vesicles | 50 µM | No inhibition of IP₃-induced Ca²⁺ release | [12] |
Detailed Experimental Protocols
The following sections outline the methodologies for key experiments cited in the literature concerning this compound's effects on intracellular calcium signaling.
Intracellular Calcium Measurement using Fura-2AM Microfluorimetry
This protocol is widely used to measure changes in intracellular calcium concentration ([Ca²⁺]i).
-
Cell Preparation: Isolate and culture the cells of interest (e.g., rat peritoneal macrophages) on glass coverslips.
-
Dye Loading: Incubate the cells with the Ca²⁺-sensitive fluorescent dye Fura-2AM in a physiological salt solution for a specified duration (e.g., 30-60 minutes) at room temperature or 37°C. This allows the acetoxymethyl ester group to be cleaved by intracellular esterases, trapping the dye inside the cells.
-
Washing: After incubation, wash the cells with the physiological salt solution to remove any extracellular dye.
-
Microscopy Setup: Mount the coverslip onto a perfusion chamber on the stage of an inverted fluorescence microscope equipped with a ratiometric imaging system.
-
Data Acquisition: Excite the Fura-2-loaded cells alternately with light at 340 nm and 380 nm, and measure the fluorescence emission at 510 nm. The ratio of the fluorescence intensities at the two excitation wavelengths (F340/F380) is proportional to the [Ca²⁺]i.
-
Experimental Procedure: Perfuse the cells with a control solution to establish a baseline [Ca²⁺]i. Subsequently, introduce this compound at the desired concentration and for a specified pre-incubation time. Following pre-incubation, stimulate the cells with an agonist (e.g., thapsigargin, cyclopiazonic acid) to induce Ca²⁺ release from intracellular stores and/or store-operated calcium entry.
-
Calibration: At the end of each experiment, calibrate the Fura-2 fluorescence signal by determining the maximum fluorescence ratio (Rmax) in the presence of a calcium ionophore (e.g., ionomycin) and a high calcium concentration, and the minimum fluorescence ratio (Rmin) in a calcium-free solution containing a calcium chelator (e.g., EGTA). Use the Grynkiewicz equation to convert the fluorescence ratios to absolute [Ca²⁺]i values.
Patch-Clamp Electrophysiology for Ion Channel Analysis
This technique allows for the direct measurement of ion channel activity in the cell membrane.
-
Cell Preparation: Prepare the cells (e.g., bovine chromaffin cells) for electrophysiological recording, typically by plating them at a low density.
-
Pipette Preparation: Fabricate micropipettes from borosilicate glass capillaries using a micropipette puller. The tip of the pipette is then fire-polished to ensure a smooth surface for sealing with the cell membrane. Fill the pipette with an appropriate intracellular solution.
-
Giga-seal Formation: Using a micromanipulator, bring the micropipette into contact with the cell membrane. Apply gentle suction to form a high-resistance seal (a "giga-seal") between the pipette tip and the membrane.
-
Whole-Cell Configuration: To measure whole-cell currents, apply a brief pulse of suction to rupture the patch of membrane under the pipette tip, establishing electrical and diffusive access to the cell's interior.
-
Voltage-Clamp Protocol: Clamp the membrane potential at a holding potential using a patch-clamp amplifier. Apply a series of voltage steps or ramps to elicit ionic currents through voltage-gated channels.
-
Data Acquisition and Analysis: Record the resulting currents using specialized software. Analyze the current-voltage relationships, activation and inactivation kinetics, and the effects of this compound on these parameters. To study ligand-gated channels, the agonist can be applied via the perfusion system.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.
-
Cell Seeding: Seed the cells (e.g., U87MG glioblastoma cells) into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound and a vehicle control. Incubate for the desired time periods (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to a purple formazan (B1609692) product.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent solution) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution at a specific wavelength (typically between 500 and 600 nm) using a microplate reader.
-
Data Analysis: Express the cell viability as a percentage of the vehicle-treated control cells. Plot the percentage of cell viability against the logarithm of the this compound concentration to determine the IC₅₀ value (the concentration that causes a 50% reduction in cell viability).
Visualizing this compound's Mechanisms of Action
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows affected by this compound.
This compound's Modulation of IP₃ Receptor-Mediated Calcium Release
Caption: TFP binds to CaM2, causing its dissociation from and disinhibition of IP3R, leading to Ca²⁺ release.
This compound's Impact on Store-Operated Calcium Entry (SOCE)
Caption: TFP inhibits Ca²⁺/CaM-dependent desensitization of Orai1, prolonging store-operated Ca²⁺ entry.
Experimental Workflow for Assessing TFP's Effect on Cell Viability
Caption: A typical workflow for determining the cytotoxicity of this compound using the MTT assay.
Summary and Future Directions
This compound exhibits a complex and multifaceted interaction with intracellular calcium signaling pathways. Its ability to antagonize calmodulin, modulate IP₃ and ryanodine receptors, inhibit SERCA pumps, and affect store-operated and voltage-gated calcium channels underscores the pleiotropic nature of this drug. The concentration-dependent and cell-type-specific effects further highlight the need for careful consideration in its therapeutic application and in the design of future drug development efforts.
For researchers and drug development professionals, a thorough understanding of these mechanisms is paramount. The quantitative data and experimental protocols provided in this guide offer a foundation for further investigation into the therapeutic potential and toxicological profile of this compound and related compounds. Future research should aim to further elucidate the precise molecular interactions of this compound with its various targets and to explore how these interactions can be leveraged for the development of more selective and effective therapeutic agents.
References
- 1. Sigma-1 Receptor Ligands Chlorpromazine and Trifluoperazine Attenuate Ca2+ Responses in Rat Peritoneal Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trifluoperazine blocks calcium-dependent action potentials and inhibits hormone release from rat pituitary tumour cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effect of trifluoroperazine on the sarcoplasmic reticulum membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Trifluoperazine: a ryanodine receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Trifluoperazine: a rynodine receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The calmodulin antagonists, trifluoperazine and R24571, depolarize the mitochondria within guinea pig cerebral cortical synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Low concentration trifluoperazine promotes proliferation and reduces calcium-dependent apoptosis in glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Trifluoperazine, a calmodulin inhibitor, blocks secretion in cultured chromaffin cells at a step distal from calcium entry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibition of the type 1 inositol 1,4,5-trisphosphate-sensitive Ca2+ channel by calmodulin antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inhibitors of inositol trisphosphate-induced Ca2+ release from isolated platelet membrane vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Pharmacokinetics of Triflupromazine in Animal Models
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current understanding of the pharmacokinetics of triflupromazine in various animal models. This compound, a phenothiazine (B1677639) derivative, is a first-generation antipsychotic agent with antiemetic properties.[1] A thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) characteristics in preclinical species is crucial for the design and interpretation of toxicological studies and for predicting its pharmacokinetic profile in humans.
While comprehensive pharmacokinetic data for this compound across multiple animal models is limited in publicly available literature, this guide synthesizes the available information, including data on the closely related compound trifluoperazine (B1681574), to provide a valuable resource for researchers.
Pharmacokinetic Profiles
The pharmacokinetic parameters of a drug are essential for determining its dosing regimen and understanding its disposition in the body. The following tables summarize the available quantitative data for this compound and the related compound trifluoperazine in animal models.
Note: Quantitative pharmacokinetic data for this compound in common laboratory animal models such as mice and dogs are scarce in the reviewed literature. The following data for trifluoperazine in rats is presented as a surrogate for a rodent model, given its structural similarity to this compound. Researchers should exercise caution when extrapolating these findings directly to this compound.
Table 1: Pharmacokinetic Parameters of Trifluoperazine in Rats
| Parameter | Oral Administration (12.3 µmol/kg) | Intravenous Administration (12.3 µmol/kg) |
| Route of Administration | Oral | Intravenous |
| Dose (µmol/kg) | 12.3 | 12.3 |
| Bioavailability | Low (Pronounced first-pass effect)[2] | 100% |
| Key Observation | 91% of the oral dose was absorbed unchanged from the intestine, but a high liver extraction of about 80% was observed, indicating a significant first-pass metabolism.[2] | Levels of the parent drug were much higher in the brain, lung, kidney, and plasma compared to oral administration.[2] |
Experimental Protocols
Detailed and standardized experimental protocols are fundamental for generating reliable and reproducible pharmacokinetic data. This section outlines key methodologies for conducting pharmacokinetic studies of this compound in animal models.
Animal Models and Drug Administration
-
Animal Species: Common animal models for pharmacokinetic studies include mice, rats, and dogs.
-
Oral Administration (Gavage):
-
Animals should be fasted overnight prior to dosing to ensure gastric emptying, but with free access to water.
-
Prepare the this compound formulation at the desired concentration in a suitable vehicle (e.g., water, 0.5% methylcellulose).
-
Accurately weigh each animal to determine the correct dosing volume. The maximum recommended oral gavage volume for rats is 10-20 mL/kg.
-
Gently restrain the animal and insert a gavage needle of appropriate size into the esophagus and down to the stomach.
-
Administer the formulation slowly and carefully withdraw the needle.
-
Observe the animal for any signs of distress post-administration.
-
-
Intravenous Administration:
-
Prepare a sterile solution of this compound suitable for intravenous injection.
-
Anesthetize the animal if necessary, following approved institutional guidelines.
-
For mice and rats, the tail vein is a common site for intravenous injection.
-
Administer the drug at a controlled rate.
-
Observe the animal for any immediate adverse reactions.
-
Sample Collection
-
Blood Sampling:
-
Blood samples should be collected at predetermined time points post-dosing to capture the absorption, distribution, and elimination phases.
-
For rodents, blood can be collected via the tail vein, saphenous vein, or retro-orbital sinus for serial sampling. Terminal blood collection can be performed via cardiac puncture.[3]
-
Collect blood into tubes containing an appropriate anticoagulant (e.g., EDTA or heparin).
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
Bioanalytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and specific method for the quantification of drugs and their metabolites in biological matrices.
-
Sample Preparation:
-
Protein Precipitation: This is a common method to remove proteins from the plasma sample. Add a precipitating agent like acetonitrile (B52724) or methanol (B129727) to the plasma sample, vortex, and then centrifuge to pellet the precipitated proteins. The supernatant is then collected for analysis.
-
Liquid-Liquid Extraction (LLE): This method is used to extract the drug from the plasma into an organic solvent. Adjust the pH of the plasma sample and add an immiscible organic solvent. Vortex to facilitate extraction and then centrifuge to separate the layers. The organic layer containing the drug is collected, evaporated, and the residue is reconstituted in the mobile phase.
-
-
Chromatographic Conditions:
-
Column: A C18 reverse-phase column is typically used for the separation of this compound.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is commonly employed.
-
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in positive ion mode is generally used for phenothiazines.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification, where specific precursor-to-product ion transitions for this compound and an internal standard are monitored for high selectivity and sensitivity.
-
Visualizations
Signaling Pathway: Dopamine (B1211576) D2 Receptor Antagonism
This compound's primary mechanism of action involves the blockade of dopamine D2 receptors in the central nervous system. This action is believed to be responsible for its antipsychotic effects.
Experimental Workflow: Pharmacokinetic Study in Rodents
This diagram illustrates a typical workflow for a pharmacokinetic study of this compound in a rodent model.
Proposed Metabolic Pathway of this compound
Phenothiazines like this compound undergo extensive metabolism in the liver, primarily through oxidation and conjugation reactions. The major metabolic pathways include N-demethylation, sulfoxidation, and aromatic hydroxylation, followed by glucuronidation.[4] The cytochrome P450 (CYP) enzyme system, particularly isoforms such as CYP1A2, CYP2D6, and CYP3A4, are known to be involved in the metabolism of other phenothiazines and are likely involved in this compound metabolism.[5]
Conclusion
This technical guide has summarized the available information on the pharmacokinetics of this compound in animal models. While there is a notable lack of comprehensive quantitative data for this compound itself, the information on the related compound trifluoperazine and general principles of phenothiazine metabolism provide a solid foundation for researchers. The detailed experimental protocols and visualizations included herein are intended to aid in the design and execution of future pharmacokinetic studies to fill the existing data gaps. A more complete understanding of the ADME properties of this compound in various preclinical species will ultimately contribute to a more informed and successful drug development process.
References
- 1. research.vt.edu [research.vt.edu]
- 2. Metabolism and disposition of trifluoperazine in the rat. II. Kinetics after oral and intravenous administration in acutely and chronically treated animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C18H19F3N2S | CID 5568 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Main contribution of the cytochrome P450 isoenzyme 1A2 (CYP1A2) to N-demethylation and 5-sulfoxidation of the phenothiazine neuroleptic chlorpromazine in human liver--A comparison with other phenothiazines - PubMed [pubmed.ncbi.nlm.nih.gov]
The Evolution of Triflupromazine: From Antipsychotic to a Dual-Target Research Probe
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Triflupromazine, a typical antipsychotic of the phenothiazine (B1677639) class, has undergone a significant transformation in the scientific realm. Initially developed for the management of psychosis and emesis, its complex polypharmacology, once a source of clinical side effects, has rendered it an invaluable tool for basic research. This technical guide details the historical development of this compound as a research tool, focusing on its two primary, well-characterized mechanisms of action: dopamine (B1211576) D2 receptor antagonism and calmodulin inhibition. We provide quantitative pharmacological data, detailed experimental protocols for characterizing these interactions, and visual diagrams of the associated signaling pathways to offer a comprehensive resource for researchers utilizing this versatile compound.
Historical Context: A Tool Forged in the Dopamine Era
First approved in 1957, this compound emerged during a period of intense investigation into the neurochemical basis of schizophrenia.[1] The development of phenothiazines like Chlorpromazine and this compound was pivotal in establishing the "dopamine hypothesis of schizophrenia," which posited that an overactivity of dopaminergic pathways was central to the disorder.[2][3] this compound, by virtue of its potent ability to block dopamine receptors, became a key pharmacological tool for testing this hypothesis and exploring the function of the dopaminergic system.[1][3] Its primary mechanism of therapeutic action involves the blockade of dopamine D2 receptors in the mesolimbic pathway of the brain.[1][2]
Researchers quickly leveraged this compound and its analogs in direct binding assays to characterize these new receptor targets, paving the way for modern neuropharmacology.[3] Its utility extended beyond hypothesis testing; its relatively high affinity and specificity for the D2 receptor made it a standard competitor ligand in radioligand binding assays for screening new compounds and mapping receptor distribution in the brain.
Probing the Dopaminergic System: D2 Receptor Antagonism
This compound's primary identity as a research tool is rooted in its function as a potent antagonist of the dopamine D2 receptor (D2R).[1][2] The D2R is a G protein-coupled receptor (GPCR) that couples to Gαi/o proteins.[4][5] Activation of this pathway by dopamine leads to the inhibition of adenylyl cyclase, a reduction in intracellular cyclic AMP (cAMP) levels, and modulation of downstream effectors like protein kinase A (PKA).[6] this compound physically obstructs the dopamine binding site, preventing this cascade and thereby inhibiting dopaminergic signaling.[4][7]
Quantitative Data: Receptor Binding Affinities
The affinity of a compound for its target is a critical parameter. While extensive data for this compound itself is sparse in modern databases, the closely related and widely studied phenothiazine, Trifluoperazine, provides a strong surrogate for understanding its pharmacological profile. Both compounds share the same core phenothiazine structure with a trifluoromethyl group, differing only slightly in the terminal amine of the side chain.
| Compound | Receptor | Kᵢ (nM) | Reference |
| Trifluoperazine | Dopamine D2 | 1.1 - 2.63 | [8] |
| Trifluoperazine | Serotonin 5-HT2A | 24 | [8] |
| Trifluoperazine | Serotonin 5-HT2C | 74 | [9] |
| Trifluoperazine | Adrenergic α1 | 144 | [9] |
Note: Kᵢ is the inhibition constant, representing the concentration of the competing ligand that will bind to half the binding sites at equilibrium. A lower Kᵢ value indicates a higher binding affinity.
Experimental Protocol: Competitive Radioligand Binding Assay for D2R
This protocol describes a standard method for determining the binding affinity (Kᵢ) of this compound for the dopamine D2 receptor using a radiolabeled ligand (e.g., [³H]-Spiperone).
Materials:
-
Membrane Preparation: Crude membrane fractions from HEK293 cells stably expressing the human dopamine D2 receptor, or from rat striatum tissue.
-
Radioligand: [³H]-Spiperone (a high-affinity D2R antagonist).
-
Competitor Ligand: this compound HCl, prepared in a dilution series.
-
Non-specific Binding Control: A high concentration (e.g., 10 µM) of a non-radiolabeled, potent D2R antagonist like Haloperidol or (+)-Butaclamol.[10]
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.[10][11]
-
Equipment: 96-well plates, glass fiber filters (GF/B or GF/C) pre-soaked in 0.3-0.5% polyethyleneimine (PEI), cell harvester, liquid scintillation counter, and scintillation cocktail.[10]
Procedure:
-
Plate Setup: In a 96-well plate, set up triplicate wells for Total Binding (radioligand only), Non-specific Binding (radioligand + non-specific control), and Competition (radioligand + each concentration of this compound).
-
Reagent Addition:
-
Add 50 µL of Assay Buffer to Total Binding wells.
-
Add 50 µL of 10 µM Haloperidol to Non-specific Binding wells.
-
Add 50 µL of the corresponding this compound dilution to the competition wells.
-
Add 50 µL of the D2R membrane preparation (e.g., 5-10 µg protein) to all wells.
-
Add 50 µL of [³H]-Spiperone (at a final concentration near its K_d, e.g., 1 nM) to all wells.[12] The final volume in each well is 200 µL.
-
-
Incubation: Incubate the plate at room temperature (or 37°C) for 60-120 minutes to allow the binding to reach equilibrium.[11]
-
Termination and Filtration: Rapidly terminate the reaction by filtering the contents of each well through the pre-soaked glass fiber filters using a cell harvester. This separates the bound radioligand (on the filter) from the unbound.
-
Washing: Wash the filters three times with 3 mL of ice-cold Assay Buffer to remove any remaining unbound radioligand.
-
Counting: Place the filters into scintillation vials, add 4-5 mL of scintillation cocktail, and quantify the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Use non-linear regression (e.g., a one-site fit) to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding).
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC50 / (1 + [L]/K_d), where [L] is the concentration of the radioligand and K_d is its dissociation constant.
-
Signaling Pathway Diagram: D2R Antagonism
A Second Life: The Calmodulin Antagonist
In the late 1970s and early 1980s, a second major application for phenothiazines in research emerged with the discovery that they are potent inhibitors of calmodulin (CaM).[13][14] Calmodulin is a ubiquitous, highly conserved calcium-binding protein that acts as a primary transducer of intracellular Ca²⁺ signals.[15][16] Upon binding Ca²⁺, CaM undergoes a conformational change, allowing it to bind to and regulate the activity of hundreds of downstream proteins, including kinases, phosphatases, and phosphodiesterases.[15][16]
This compound binds directly to CaM in a Ca²⁺-dependent manner, sequestering it and preventing it from activating its target enzymes.[13][17] This property transformed this compound into a widely used tool to investigate the role of calmodulin in diverse cellular processes, from muscle cell fusion to neurotransmitter release and cell motility.[18][19][20][21]
Quantitative Data: Calmodulin Inhibition
The inhibitory potency of phenothiazines against calmodulin is typically measured by their ability to block a CaM-dependent enzyme. The IC50 value represents the concentration of the drug required to inhibit 50% of the calmodulin-stimulated enzyme activity.
| Compound | IC50 (µM) for CaM-PDE Inhibition | Reference |
| Trifluoperazine * | 10 | [13] |
| Fluphenazine | 12 | [13] |
| Chlorpromazine | 42 | [13] |
*Note: Trifluoperazine is the most commonly cited analog in calmodulin inhibition studies and serves as a reliable proxy for this compound's activity.
Experimental Protocol: Calmodulin Inhibition Assay
This protocol describes a method to measure the inhibitory effect of this compound on the calmodulin-dependent activation of cyclic nucleotide phosphodiesterase (PDE).
Materials:
-
Calmodulin (CaM): Purified bovine brain calmodulin.
-
Enzyme: CaM-dependent cyclic nucleotide phosphodiesterase (PDE1).
-
Substrate: Cyclic AMP (cAMP).
-
Inhibitor: this compound HCl, prepared in a dilution series.
-
Assay Buffer: Tris-HCl buffer (e.g., 40 mM, pH 8.0) containing Mg²⁺ and Ca²⁺.
-
Terminating Reagent: Snake venom (e.g., from Crotalus atrox) containing 5'-nucleotidase to convert the AMP product to adenosine (B11128).
-
Detection Reagent: Reagent to quantify inorganic phosphate (B84403) (Pi), such as a malachite green-based colorimetric reagent.
-
Equipment: Spectrophotometer or plate reader.
Procedure:
-
Reaction Setup: Prepare reaction tubes containing the Assay Buffer, a fixed amount of PDE1 enzyme, and a saturating concentration of Ca²⁺.
-
Inhibitor Addition: Add varying concentrations of this compound to the experimental tubes. Include a "no drug" control (for 100% activation) and a "no CaM" control (for basal activity).
-
Calmodulin Activation: Add a fixed, activating concentration of calmodulin to all tubes except the "no CaM" control. Pre-incubate for 10-15 minutes at 30°C to allow this compound to bind to CaM.
-
Initiate Reaction: Start the enzymatic reaction by adding the substrate, cAMP. Incubate for a defined period (e.g., 20-30 minutes) at 30°C.
-
Stop Reaction & Convert Product: Stop the PDE reaction by boiling the tubes for 1 minute. Cool the tubes and add the snake venom solution to convert the AMP product into adenosine and inorganic phosphate (Pi). Incubate for another 10-15 minutes.
-
Quantify Product: Add the colorimetric phosphate detection reagent to each tube. After color development, measure the absorbance at the appropriate wavelength (e.g., ~620-660 nm for malachite green).
-
Data Analysis:
-
Construct a standard curve using known concentrations of phosphate to convert absorbance values to the amount of Pi produced.
-
Calculate the percentage of calmodulin-stimulated PDE activity for each this compound concentration relative to the "no drug" control.
-
Plot the percentage of activity against the log concentration of this compound and perform a non-linear regression to determine the IC50 value.
-
Signaling Pathway Diagram: Calmodulin Inhibition
Conclusion: A Dual-Edged Sword for Research
The scientific journey of this compound is a compelling example of how a drug's "off-target" effects can become valuable assets in basic research. Its initial role as a dopamine D2 receptor antagonist was instrumental in shaping our understanding of neuropsychiatric disorders. The subsequent discovery of its potent anti-calmodulin activity provided a chemical tool that unlocked new avenues for investigating the complex world of calcium signaling. For modern researchers, this compound remains a relevant, cost-effective, and well-characterized compound for probing both dopaminergic and calmodulin-dependent systems, serving as a powerful dual-edged sword in the pharmacologist's arsenal.
References
- 1. This compound | C18H19F3N2S | CID 5568 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Trifluoperazine Hydrochloride? [synapse.patsnap.com]
- 3. Brain receptors for antipsychotic drugs and dopamine: direct binding assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dopamine receptor D2 - Wikipedia [en.wikipedia.org]
- 6. Dopamine receptor - Wikipedia [en.wikipedia.org]
- 7. The Role of D2-Autoreceptors in Regulating Dopamine Neuron Activity and Transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 12. Fluorescence based HTS-compatible ligand binding assays for dopamine D3 receptors in baculovirus preparations and live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Research Portal [researchdiscovery.drexel.edu]
- 14. Inhibition of calmodulin by phenothiazines and related drugs: structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Potential of phenothiazines to synergistically block calmodulin and reactivate PP2A in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Potential of phenothiazines to synergistically block calmodulin and reactivate PP2A in cancer cells | PLOS One [journals.plos.org]
- 17. Interactions between calmodulin and immobilized phenothiazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Phenothiazine inhibition of calmodulin stimulates calcium-dependent potassium efflux in human red blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Trifluoperazine, a calmodulin inhibitor, blocks secretion in cultured chromaffin cells at a step distal from calcium entry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Trifluoperazine, a calmodulin antagonist, inhibits muscle cell fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Structure-activity relationships of phenothiazines in inhibiting lymphocyte motility as determined by a novel flow cytometric assay - PubMed [pubmed.ncbi.nlm.nih.gov]
The Molecular Blueprint of a Repurposed Drug: Triflupromazine's Modulation of Gene Expression in Oncology
An In-depth Technical Guide for Researchers and Drug Development Professionals
The landscape of oncology drug discovery is increasingly turning to the repurposing of existing pharmaceuticals, seeking novel applications for established compounds. Within this paradigm, the phenothiazine (B1677639) antipsychotic triflupromazine (TFP) has emerged as a compelling candidate, demonstrating significant anti-cancer properties across a spectrum of malignancies. This technical guide synthesizes the current understanding of TFP's impact on gene expression in cancer cell lines, providing a comprehensive resource for researchers, scientists, and drug development professionals. By dissecting its molecular mechanisms, we illuminate the pathways through which this repurposed drug exerts its cytotoxic and cytostatic effects, offering a foundation for future therapeutic development.
Abstract
This compound, a drug historically used for its antipsychotic effects, exhibits potent anti-neoplastic activity by profoundly altering the gene expression profiles of cancer cells. This guide details the molecular sequelae of TFP treatment in various cancer cell lines, including lung, glioblastoma, colorectal, and multiple myeloma. Key findings indicate that TFP's efficacy stems from its ability to induce apoptosis, modulate autophagy, and disrupt critical oncogenic signaling pathways. Quantitative data from multiple studies are presented to provide a clear overview of the dose-dependent and cell-line-specific effects of TFP on the expression of genes involved in cell cycle regulation, programmed cell death, and signal transduction. Detailed experimental protocols and visual representations of the implicated signaling pathways are provided to facilitate the replication and extension of these pivotal findings.
Introduction
The repurposing of non-oncology drugs for cancer therapy presents an accelerated and cost-effective strategy for expanding the anti-cancer armamentarium. This compound, a member of the phenothiazine class of drugs, has garnered considerable attention for its anti-cancer potential.[1][2] This document serves as a technical deep-dive into the molecular underpinnings of TFP's action, focusing specifically on its influence on gene expression. Understanding these fundamental changes is critical for identifying predictive biomarkers, optimizing treatment strategies, and designing next-generation therapeutics.
Quantitative Analysis of Gene and Protein Expression Changes Induced by this compound
The anti-cancer effects of this compound are underpinned by significant alterations in the expression levels of key regulatory proteins. The following tables summarize the quantitative changes observed in various cancer cell lines upon treatment with TFP or its close analog, trifluoperazine (B1681574).
Table 1: Impact of Trifluoperazine Analog (3dc) on Apoptosis and Survival-Related Protein Expression in A549 Lung Cancer Cells [3]
| Protein | Change in Expression | Pathway Implication |
| p-ERK | Decreased | Inhibition of MAPK/ERK signaling |
| p-AKT | Decreased | Inhibition of PI3K/Akt signaling |
| p-PI3K | Decreased | Inhibition of PI3K/Akt signaling |
| Cleaved-caspase 8 | Increased | Activation of extrinsic apoptosis |
| Cleaved-PARP | Increased | Marker of apoptosis |
Note: Cells were treated with 10 μM of the trifluoperazine analog 3dc for 48 hours. Data is derived from Western blot analysis.
Table 2: Modulation of Apoptosis-Related Proteins by Trifluoperazine in A549 Lung Adenocarcinoma Cells [4][5]
| Protein | Change in Expression | Functional Role |
| Bcl-2 | Down-regulated | Anti-apoptotic |
| Bax | Enhanced | Pro-apoptotic |
| p-ERK | Increased | Pro-apoptotic signaling |
| p-JNK | Increased | Pro-apoptotic signaling |
Note: These changes were observed following TFP treatment and are associated with the induction of apoptosis.
Table 3: Effect of Trifluoperazine on Cell Cycle and Apoptosis-Related Proteins in Colorectal Cancer (CRC) Cells (HCT116 and CT26) [1]
| Protein | Change in Expression | Functional Role |
| Phosphorylated AKT | Decreased | Inhibition of survival signaling |
| Phosphorylated NF-κB | Decreased | Inhibition of pro-survival and inflammatory signaling |
| Cleaved caspase-3 | Increased | Execution of apoptosis |
Note: TFP was shown to induce G0/G1 cell cycle arrest and mitochondria-mediated intrinsic apoptosis.
Table 4: Influence of Trifluoperazine on Autophagy and Apoptosis Markers in Multiple Myeloma (MM) Cells (U266 and RPMI 8226) [6]
| Protein | Change in Expression | Functional Implication |
| P62 | Increased | Inhibition of autophagic flux |
| LC3-II | Decreased | Inhibition of autophagy |
| BAX | Increased | Promotion of apoptosis |
| BCL2 | Decreased | Inhibition of anti-apoptotic function |
| Cleaved-caspase 3 | Increased | Activation of apoptosis |
| NUPR1 | Attenuated (mRNA and protein) | Downregulation of a stress-response protein |
Note: Cells were treated with 30 μM TFP for 24 hours.
Table 5: Effect of Trifluoperazine on Cancer Stem Cell (CSC) and Signaling Molecules in Lung Cancer Spheroids [7]
| Protein | Change in Expression | Pathway/Process Implication |
| c-Myc | Decreased | Downregulation of a key stemness factor |
| β-catenin | Decreased | Inhibition of Wnt/β-catenin signaling |
| Cyclin D1 | Suppressed | Inhibition of cell cycle progression |
| Activated caspase-3 | Increased | Induction of apoptosis |
Note: These changes were observed in gefitinib-resistant lung cancer spheroids treated with trifluoperazine.
Key Signaling Pathways Modulated by this compound
This compound's impact on gene expression converges on several critical signaling pathways that govern cancer cell proliferation, survival, and death.
Apoptosis Induction
TFP is a potent inducer of apoptosis in various cancer cell lines.[1][3][4] This is achieved through the modulation of the intrinsic and extrinsic apoptotic pathways.
Autophagy Inhibition
In some cancer types, such as multiple myeloma and glioblastoma, this compound acts as an autophagy inhibitor, leading to the accumulation of autophagosomes and eventual cell death.[6][8][9] This disruption of the cellular recycling process can sensitize cancer cells to other treatments like radiation.
PI3K/Akt/mTOR and MAPK/ERK Signaling
This compound has been shown to suppress the PI3K/Akt/mTOR and MAPK/ERK signaling pathways, which are frequently hyperactivated in cancer and play crucial roles in cell proliferation, survival, and growth.[3]
References
- 1. Antipsychotic Drug Trifluoperazine Suppresses Colorectal Cancer by Inducing G0/G1 Arrest and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dissecting the Anticancer Mechanism of Trifluoperazine on Pancreatic Ductal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Molecular mechanism of trifluoperazine induces apoptosis in human A549 lung adenocarcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Trifluoperazine induces cellular apoptosis by inhibiting autophagy and targeting NUPR1 in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. atsjournals.org [atsjournals.org]
- 8. Trifluoperazine, a novel autophagy inhibitor, increases radiosensitivity in glioblastoma by impairing homologous recombination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Trifluoperazine, a novel autophagy inhibitor, increases radiosensitivity in glioblastoma by impairing homologous recombination - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Unintended Reach: An In-Depth Technical Guide to the Off-Target Effects of Triflupromazine in vitro
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive exploration of the off-target effects of Triflupromazine, a phenothiazine (B1677639) antipsychotic, in various in vitro models. Understanding these unintended interactions is critical for a complete pharmacological profile, aiding in drug repositioning efforts and predicting potential adverse effects. This document summarizes key quantitative data, details essential experimental protocols, and visualizes the complex signaling pathways modulated by this versatile compound.
Quantitative Analysis of Off-Target Interactions
This compound exhibits a broad off-target profile, interacting with a range of receptors, ion channels, and enzymes beyond its primary dopamine (B1211576) receptor targets. The following tables consolidate the available quantitative data on these interactions, providing a clear comparison of its binding affinities and inhibitory concentrations.
| Target Class | Specific Target | Ligand/Substrate | Assay Type | Species | IC50 | Ki | Reference(s) |
| Receptors | |||||||
| Dopamine D1 | - | Radioligand Binding | - | - | - | [1] | |
| Dopamine D2 | [3H]Spiperone | Radioligand Binding | - | - | - | [1] | |
| Muscarinic (M1-M5) | - | Radioligand Binding | - | - | High Affinity | [1] | |
| α1-Adrenergic | [3H]Dihydroergocryptine | Radioligand Binding | Rat (liver membranes) | Potent Displacement | - | [2] | |
| α2-Adrenergic | [3H]Dihydroergocryptine | Radioligand Binding | Hamster (adipocyte membranes) | Weak Displacement | - | [2] | |
| Ion Channels | |||||||
| hERG Potassium Channel | - | Patch Clamp | CHO Cells | 1406 ± 124 nM | - | ||
| Enzymes | |||||||
| Calmodulin | - | Secretory Response Assay | Bovine (adrenal chromaffin cells) | 200 nM (ACh-induced) | - | [3] | |
| 2.2 µM (K+-induced) | - | [3] |
Note: "-" indicates data not specified in the cited sources. IC50 and Ki values can vary depending on the specific experimental conditions.
Experimental Protocols: A Methodological Overview
Accurate assessment of off-target effects relies on robust and reproducible experimental methodologies. This section details the core protocols for key in vitro assays cited in the study of this compound's unintended interactions.
Radioligand Binding Assay for Receptor Affinity
This assay quantifies the affinity of a test compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.
a. Membrane Preparation:
-
Harvest cells expressing the target receptor or dissect tissue rich in the receptor.
-
Homogenize the cells or tissue in a cold lysis buffer containing protease inhibitors.
-
Centrifuge the homogenate at low speed to remove cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the cell membranes.
-
Wash the membrane pellet with fresh buffer and resuspend it for the binding assay.
b. Binding Reaction:
-
In a multi-well plate, combine the prepared cell membranes, a known concentration of a specific radioligand (e.g., [3H]Spiperone for D2 receptors), and varying concentrations of this compound.
-
Include control wells for total binding (membranes and radioligand only) and non-specific binding (membranes, radioligand, and a high concentration of an unlabeled competing ligand).
-
Incubate the plate to allow the binding to reach equilibrium.
c. Detection and Analysis:
-
Terminate the binding reaction by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand.
-
Wash the filters to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value of this compound (the concentration that inhibits 50% of specific radioligand binding) by plotting the percentage of specific binding against the log of the this compound concentration. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
Patch Clamp Electrophysiology for Ion Channel Modulation
The patch clamp technique allows for the direct measurement of ion channel activity and its modulation by a test compound.
a. Cell Preparation:
-
Culture cells stably expressing the ion channel of interest (e.g., hERG channels in CHO cells).
-
Isolate a single cell for recording.
b. Whole-Cell Recording:
-
A glass micropipette with a very small tip opening is brought into contact with the cell membrane to form a high-resistance seal.
-
The membrane patch under the pipette tip is ruptured to gain electrical access to the whole cell.
-
The membrane potential is clamped at a specific holding potential.
-
Voltage steps are applied to elicit ion channel currents, which are recorded using an amplifier.
c. Drug Application and Data Analysis:
-
After establishing a stable baseline current, this compound is applied to the cell at various concentrations.
-
The effect of the compound on the ion channel current (e.g., inhibition of the hERG current) is recorded.
-
The IC50 value is determined by plotting the percentage of current inhibition against the log of the this compound concentration.
Calmodulin-Dependent Phosphodiesterase (PDE1) Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of calmodulin-dependent phosphodiesterase, an enzyme that degrades cyclic nucleotides.
a. Reaction Mixture Preparation:
-
Prepare a reaction buffer containing a known amount of PDE1, calmodulin, and a substrate (cAMP or cGMP).
-
Add varying concentrations of this compound to the reaction mixture.
-
Include a control with no inhibitor.
b. Enzyme Reaction and Detection:
-
Initiate the enzymatic reaction by adding the substrate.
-
Incubate the mixture for a defined period.
-
Stop the reaction and measure the amount of remaining substrate or the amount of product formed using a suitable detection method (e.g., ELISA, fluorescence, or luminescence-based assays).[4]
c. Data Analysis:
-
Calculate the percentage of PDE1 inhibition for each concentration of this compound.
-
Determine the IC50 value from the dose-response curve.
MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay used to assess cell viability and the cytotoxic effects of a compound.
a. Cell Seeding and Treatment:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).
-
Include untreated control cells.
b. MTT Addition and Formazan (B1609692) Solubilization:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
c. Absorbance Measurement and Analysis:
-
Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
-
Determine the IC50 value, which represents the concentration of this compound that causes a 50% reduction in cell viability.
Tubulin Polymerization Assay
This assay measures the effect of a compound on the polymerization of tubulin into microtubules.
a. Reaction Setup:
-
Prepare a reaction mixture containing purified tubulin, GTP, and a buffer that promotes polymerization.
-
Add different concentrations of this compound or a known tubulin polymerization inhibitor/stabilizer as a control.
b. Monitoring Polymerization:
-
Initiate polymerization by raising the temperature (e.g., to 37°C).
-
Monitor the increase in turbidity (light scattering) over time using a spectrophotometer at 340 nm. The increase in absorbance is proportional to the amount of microtubule formation.
c. Data Analysis:
-
Plot the change in absorbance over time to generate polymerization curves.
-
Analyze the curves to determine the effect of this compound on the rate and extent of tubulin polymerization.
Visualization of Affected Signaling Pathways and Workflows
To better understand the complex cellular mechanisms underlying this compound's off-target effects, the following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and a general experimental workflow.
Caption: General experimental workflow for in vitro off-target profiling.
Caption: this compound's effect on the AMPK/mTOR/ULK1 signaling pathway.[5]
Caption: Overview of the Wnt/β-catenin signaling pathway.
Caption: this compound's inhibitory effect on the AKT/FOXO3 signaling pathway.[6]
Conclusion
The in vitro off-target profile of this compound is extensive and complex, encompassing interactions with multiple receptor systems, ion channels, and key cellular enzymes. These unintended activities contribute to its diverse pharmacological effects and potential for both therapeutic repositioning and adverse reactions. The modulation of critical signaling pathways such as mTOR, Wnt/β-catenin, and AKT/FOXO3 highlights its potential utility in oncology and other therapeutic areas beyond its traditional use in psychiatry. The experimental protocols detailed herein provide a robust framework for the continued investigation of this compound and other compounds with multifaceted pharmacological profiles. A thorough understanding of these off-target effects is paramount for the safe and effective development and application of therapeutic agents.
References
- 1. Chlorpromazine, Loxapine, Thiothixene, Trifluoperazine (Chapter 11) - The Clinical Use of Antipsychotic Plasma Levels [cambridge.org]
- 2. Trifluoperazine and chlorpromazine antagonize alpha 1- but not alpha2- adrenergic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Trifluoperazine, a calmodulin inhibitor, blocks secretion in cultured chromaffin cells at a step distal from calcium entry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of calcium-calmodulin-dependent phosphodiesterase (PDE1) suppresses inflammatory responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Trifluoperazine activates AMPK / mTOR / ULK1 signaling pathway to induce mitophagy in osteosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Triflupromazine: A Potential Modulator of Autophagy in Neurodegenerative Disease Models
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary:
Triflupromazine (TFP), a phenothiazine (B1677639) derivative and established antipsychotic medication, is emerging as a compound of interest in the field of neurodegenerative disease research due to its ability to modulate autophagy. Intriguingly, the literature presents a dual role for TFP: in certain contexts, primarily cancer models, it acts as an autophagy inhibitor by impairing lysosomal function, while in a Parkinson's disease model, it has been shown to be an activator of macroautophagy, promoting the clearance of toxic protein aggregates. This technical guide synthesizes the current understanding of TFP's effects on autophagy, providing researchers and drug development professionals with a comprehensive overview of its mechanism of action, quantitative data from key studies, detailed experimental protocols for its evaluation, and a discussion of its potential, though not yet fully explored, application in Alzheimer's and Huntington's disease models. The context-dependent nature of TFP's activity highlights the critical need for further investigation to delineate its therapeutic potential in neurodegenerative disorders.
The Dichotomous Role of this compound in Autophagy Modulation
Current research presents a fascinating dichotomy in the effects of this compound on the autophagic process. This duality appears to be highly dependent on the cellular context and the specific pathological condition being modeled.
-
As an Autophagy Inhibitor: In several cancer models, including glioblastoma, TFP has been identified as a novel autophagy inhibitor.[1][2] This inhibitory action is not at the initial stages of autophagosome formation but rather at the late stage of autophagic flux, leading to the accumulation of autophagosomes.[1] This is evidenced by the concurrent increase in the levels of both microtubule-associated protein 1A/1B-light chain 3-II (LC3-II) and sequestosome 1 (p62/SQSTM1).[2]
-
As an Autophagy Activator: Conversely, in a neuronal model of Parkinson's disease, TFP has been characterized as an activator of macroautophagy.[3] In this context, TFP was shown to rescue human dopaminergic cells from toxicity induced by wild-type α-synuclein by promoting the clearance of this aggregation-prone protein.[3] This suggests a neuroprotective role mediated by the upregulation of the autophagic degradation pathway.[4]
This apparent contradiction underscores the importance of the experimental system in determining the observed effects of TFP and suggests that its impact on autophagy is nuanced and may be influenced by the specific cellular stresses and signaling pathways active in different disease states.
Mechanism of Action: Impairment of Lysosomal Function
The primary mechanism by which this compound inhibits autophagy is through the disruption of lysosomal function.[1] Specifically, TFP impairs the acidification of lysosomes, a critical step for the activation of lysosomal hydrolases and the degradation of autophagic cargo.[1][2]
This de-acidification leads to a cascade of events that stalls the autophagic process:
-
Inhibition of Lysosomal Proteases: The increase in lysosomal pH leads to the inactivation of pH-sensitive lysosomal enzymes, such as cathepsins.[1]
-
Blocked Autophagosome-Lysosome Fusion: The impaired lysosomal function can interfere with the fusion of autophagosomes with lysosomes to form autolysosomes.
-
Accumulation of Autophagic Vesicles: Consequently, there is an accumulation of undegraded autophagosomes within the cell.
This mechanism is supported by experimental evidence showing a decrease in LysoTracker Red staining (a marker for acidic organelles) and reduced activity of lysosomal proteases in TFP-treated cells.[1]
Quantitative Data on this compound's Effects
The following tables summarize the quantitative data on the cytotoxic and autophagy-modulating effects of this compound from various studies.
Table 1: IC50 Values of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Citation(s) |
| U251 | Glioblastoma | 16 | [2] |
| U87 | Glioblastoma | 15 | [2] |
| P3 (primary GBM) | Glioblastoma | 15.5 | [2] |
| U266 | Multiple Myeloma | 20 | [5] |
| RPMI 8226 | Multiple Myeloma | 25 | [5] |
Table 2: Qualitative Effects of this compound on Autophagy Markers
| Cell Line/Model | Effect on LC3-II | Effect on p62/SQSTM1 | Interpretation | Citation(s) |
| Glioblastoma cells | Increased | Increased | Inhibition of autophagic flux | [1][2] |
| Multiple Myeloma cells | Decreased LC3-II/LC3-I ratio | Increased | Inhibition of autophagic activity | [5] |
| Human dopaminergic neurons (α-synuclein model) | Not specified | Not specified | Activation of macroautophagy | [3] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of this compound's effect on autophagy. Below are protocols for key experiments.
Cell Viability Assay (CCK-8 or MTT)
Objective: To determine the cytotoxic effects of TFP and establish its IC50 value.
Methodology:
-
Cell Seeding: Plate cells in 96-well plates at a density that ensures they are in the logarithmic growth phase at the time of treatment.
-
TFP Treatment: After 24 hours, treat the cells with a range of TFP concentrations (e.g., 0, 5, 10, 20, 30, 40 µM) for desired time points (e.g., 24, 48, 72 hours).
-
Reagent Incubation: Add CCK-8 or MTT solution to each well and incubate according to the manufacturer's instructions (typically 1-4 hours).
-
Absorbance Measurement: For CCK-8, measure the absorbance at 450 nm. For MTT, first solubilize the formazan (B1609692) crystals with DMSO and then measure the absorbance at 570 nm.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value using non-linear regression analysis.
Western Blot Analysis for LC3 and p62
Objective: To assess the impact of TFP on autophagic flux by measuring the levels of LC3-II and p62.
Methodology:
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of TFP. For autophagic flux assessment, a parallel set of wells should be co-treated with a lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine) for the last few hours of the TFP treatment.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies against LC3 and p62, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection and Analysis: Visualize the protein bands using a chemiluminescence detection system. Quantify the band intensities and normalize to the loading control. An increase in the LC3-II/loading control ratio and p62/loading control ratio upon TFP treatment, which is further enhanced in the presence of a lysosomal inhibitor, indicates a blockage in autophagic flux.
Lysosomal Acidification Assay (LysoTracker Staining)
Objective: To determine if TFP impairs lysosomal acidification.
Methodology:
-
Cell Culture and Treatment: Grow cells on glass coverslips in a 24-well plate and treat with TFP for the desired time.
-
LysoTracker Staining: In the final 30-60 minutes of treatment, add LysoTracker Red to the culture medium at the manufacturer's recommended concentration.
-
Fixation and Mounting: Wash the cells with PBS, fix with 4% paraformaldehyde, and mount the coverslips on microscope slides.
-
Imaging: Visualize the cells using a fluorescence microscope. A decrease in the intensity of red fluorescence in TFP-treated cells compared to controls indicates a loss of lysosomal acidity.
References
- 1. Trifluoperazine, a novel autophagy inhibitor, increases radiosensitivity in glioblastoma by impairing homologous recombination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trifluoperazine, a novel autophagy inhibitor, increases radiosensitivity in glioblastoma by impairing homologous recombination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Trifluoperazine rescues human dopaminergic cells from wild-type α-synuclein-induced toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanisms and therapeutic significance of autophagy modulation by antipsychotic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Trifluoperazine induces cellular apoptosis by inhibiting autophagy and targeting NUPR1 in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
The Critical Role of the Trifluoromethyl Group in Triflupromazine's Pharmacological Activity
An In-depth Technical Guide:
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Triflupromazine is a first-generation antipsychotic agent belonging to the phenothiazine (B1677639) class, primarily indicated for the management of psychosis.[1] Its chemical architecture is distinguished by three core components: a tricyclic phenothiazine nucleus, a dimethylaminopropyl side chain at the N-10 position, and a trifluoromethyl (-CF₃) group at the C-2 position. This document provides a detailed examination of the role of the C-2 trifluoromethyl group, a substitution that fundamentally dictates the drug's pharmacological profile. The presence of this group, through its unique physicochemical properties, significantly enhances the antipsychotic potency of this compound compared to its non-fluorinated analog, promazine, and its chlorinated counterpart, chlorpromazine. This guide will elucidate the structure-activity relationships, impact on receptor binding affinities, and the underlying chemical principles conferred by this critical functional group.
Physicochemical Impact of the Trifluoromethyl Group
The strategic incorporation of a trifluoromethyl (-CF₃) group is a widely used strategy in medicinal chemistry to enhance a drug's therapeutic profile.[2][3] Its influence stems from a combination of unique electronic and steric properties that alter the molecule's lipophilicity, metabolic stability, and target-binding interactions.
-
High Electronegativity and Electron-Withdrawing Effect: The -CF₃ group is a powerful electron-withdrawing substituent due to the high electronegativity of the three fluorine atoms.[4][5] For phenothiazine-based antipsychotics, an electron-withdrawing group at the C-2 position is a critical requirement for activity.[6] The potency of the drug correlates with the electronegativity of this substituent.[6] The -CF₃ group is more electronegative than the chloro (-Cl) group found in chlorpromazine, which contributes to this compound's greater potency.[6]
-
Increased Lipophilicity: The -CF₃ group significantly increases the lipophilicity (fat solubility) of the parent molecule.[2][4] This property is crucial for drugs targeting the central nervous system, as it enhances their ability to penetrate the blood-brain barrier.[4][7] Improved membrane permeability can lead to higher effective concentrations at the target site, contributing to enhanced efficacy.
-
Enhanced Metabolic Stability: The carbon-fluorine (C-F) bond is one of the strongest covalent bonds in organic chemistry.[2][4] This inherent strength makes the -CF₃ group highly resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes in the liver.[4] This metabolic stability often results in a longer biological half-life and improved bioavailability compared to non-fluorinated analogs.[7]
-
Modulation of Binding Affinity: The electronic and steric properties of the -CF₃ group can fine-tune the molecule's interaction with its biological targets, leading to enhanced binding affinity and selectivity.[7] Favorable van der Waals interactions between the side chain of the phenothiazine and the 2-substituent can promote a molecular conformation that mimics dopamine (B1211576), enhancing receptor blockade.[8]
Structure-Activity Relationship (SAR) and Potency
The SAR of phenothiazine antipsychotics is well-established, with the nature of the substituent at the C-2 position playing a pivotal role. The antipsychotic potency follows a clear trend based on the electron-withdrawing strength of this group.
Promazine (H) < Chlorpromazine (-Cl) < this compound (-CF₃)
This compound is demonstrably more potent than chlorpromazine, which is, in turn, more potent than promazine.[6] This hierarchy directly reflects the electronegativity of the C-2 substituent, underscoring the critical contribution of the trifluoromethyl group to the drug's activity.[6]
Pharmacodynamics: Impact on Receptor Binding Affinity
The therapeutic effects of this compound are mediated by its antagonism of various neurotransmitter receptors, with its antipsychotic action primarily attributed to the blockade of dopamine D₂ receptors in the mesolimbic pathway.[1][9][10] The trifluoromethyl group significantly enhances the binding affinity for D₂-like receptors compared to analogs.
Quantitative Receptor Binding Data
The following table summarizes the comparative binding affinities (Ki, in nM) of this compound and the related phenothiazine, chlorpromazine, for several key neurotransmitter receptors. A lower Ki value indicates a higher binding affinity.
| Receptor Subtype | This compound (Ki, nM) | Chlorpromazine (Ki, nM) | Impact of -CF₃ vs. -Cl |
| Dopamine D₁ | 2.9 | 15 | ~5.2x Higher Affinity |
| Dopamine D₂ | 1.4 | 3.5 | ~2.5x Higher Affinity |
| Dopamine D₃ | 3.8 | 7.5 | ~2.0x Higher Affinity |
| Dopamine D₄ | 0.7 | 5.5 | ~7.9x Higher Affinity |
| Serotonin 5-HT₂A | 24[11] | Varies | High Affinity |
| Muscarinic M₁ | Broad Affinity[12] | Varies | Contributes to side effects |
| Adrenergic α₁ | Broad Affinity[9] | Varies | Contributes to side effects |
The data clearly shows that this compound has a significantly higher affinity for all tested dopamine receptor subtypes, particularly D₂ and D₄, compared to chlorpromazine.[13] This enhanced affinity is a direct consequence of the physicochemical properties imparted by the trifluoromethyl group and is the molecular basis for its increased potency.
Dopamine D₂ Receptor Signaling Pathway
This compound acts as an antagonist at the D₂ receptor, which is a G-protein coupled receptor (GPCR) that couples to the Gαi/o protein. Antagonism blocks the downstream signaling cascade normally initiated by dopamine, which involves the inhibition of adenylyl cyclase and a reduction in intracellular cyclic AMP (cAMP) levels.
References
- 1. This compound | C18H19F3N2S | CID 5568 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. nbinno.com [nbinno.com]
- 5. Trifluoromethyl group - Wikipedia [en.wikipedia.org]
- 6. egpat.com [egpat.com]
- 7. nbinno.com [nbinno.com]
- 8. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 9. What is the mechanism of Trifluoperazine Hydrochloride? [synapse.patsnap.com]
- 10. youtube.com [youtube.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
The Metabolic Journey of Triflupromazine: An In-Depth Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the metabolism of Triflupromazine, a phenothiazine (B1677639) antipsychotic, with a specific focus on its biotransformation in liver microsomes. This document is intended for researchers, scientists, and drug development professionals engaged in the study of drug metabolism and pharmacokinetics.
Executive Summary
This compound undergoes extensive metabolism in the liver, primarily mediated by microsomal enzymes. The key metabolic transformations include Phase I reactions such as sulfoxidation, N-dealkylation, and aromatic hydroxylation, followed by Phase II conjugation reactions, predominantly glucuronidation. Understanding these pathways is crucial for predicting drug-drug interactions, inter-individual variability in drug response, and potential mechanisms of toxicity. This guide synthesizes available data on the metabolic pathways, provides detailed experimental protocols for in vitro assessment, and presents quantitative data from related compounds to model the metabolic profile of this compound.
Metabolic Pathways of this compound
The metabolism of this compound, like other phenothiazines, is a multi-step process involving several key enzymatic reactions within the liver.[1] The primary goal of this biotransformation is to convert the lipophilic drug into more water-soluble metabolites that can be readily excreted. The metabolism is largely carried out by oxidative processes mediated by hepatic microsomal enzymes, followed by conjugation.[1]
The main Phase I metabolic pathways are:
-
Sulfoxidation: The sulfur atom in the phenothiazine ring is oxidized to form this compound-5-sulfoxide. This is a major metabolic route for many phenothiazines.[1][2]
-
N-Dealkylation: The dimethylamino group on the propyl side chain can be sequentially demethylated to form N-desmethyl-Triflupromazine and N,N-didesmethyl-Triflupromazine.[1]
-
Aromatic Hydroxylation: A hydroxyl group can be added to the aromatic rings of the phenothiazine structure.[1]
Following these Phase I modifications, the resulting metabolites, particularly the hydroxylated ones, can undergo Phase II conjugation.
-
Glucuronidation: A glucuronic acid moiety is attached to the metabolite, significantly increasing its water solubility and facilitating its excretion. This is a prominent route for phenothiazine metabolism.[1]
The enzymes primarily responsible for the Phase I metabolism of phenothiazines are the Cytochrome P450 (CYP) superfamily of enzymes.[3] While specific studies on this compound are limited, research on analogous compounds like promazine (B1679182) and perazine (B1214570) indicates that CYP1A2, CYP3A4, and CYP2C19 are the main isoforms involved in sulfoxidation and N-demethylation.[3][4][5][6] CYP2D6 has also been implicated in the metabolism of other phenothiazines.[7] For Phase II, UDP-glucuronosyltransferases (UGTs), specifically UGT1A4 , have been identified as key enzymes in the glucuronidation of the related compound trifluoperazine (B1681574).[8][9]
Figure 1: Proposed metabolic pathway of this compound in liver microsomes.
Quantitative Analysis of this compound Metabolism
Precise quantitative kinetic data for the metabolism of this compound in human liver microsomes is not extensively available in the public literature. However, data from structurally related phenothiazines can provide valuable insights into the expected enzymatic behavior.
For instance, studies on the glucuronidation of Trifluoperazine, which shares the trifluoromethyl group and piperazine (B1678402) ring structure, show that the reaction follows a substrate inhibition kinetic model in both human and monkey liver microsomes.[8] This suggests that at high concentrations, the drug may inhibit its own metabolism.
Table 1: Kinetic Parameters for the Glucuronidation of Trifluoperazine (Analogue Compound)[8]
| Parameter | Human Liver Microsomes (HLM) | Monkey Liver Microsomes (MyLM) |
| Km (μM) | 40 ± 5 | 108 ± 10 |
| Ksi (μM) | 140 ± 20 | 250 ± 30 |
| Kinetic Model | Substrate Inhibition | Substrate Inhibition |
Km: Michaelis-Menten constant, representing the substrate concentration at half-maximal velocity. Ksi: Substrate inhibition constant.
Furthermore, research on promazine metabolism has identified the relative contributions of different CYP450 isoforms to its primary metabolic pathways. These findings suggest a similar enzymatic profile may be involved in this compound metabolism.
Table 2: Major CYP450 Isoforms Involved in the Metabolism of Promazine (Analogue Compound) in Human Liver Microsomes[3][4]
| Metabolic Pathway | Primary Contributing CYP Isoforms | Minor Contributing CYP Isoforms |
| 5-Sulfoxidation | CYP1A2, CYP3A4 | CYP2C9 |
| N-Demethylation | CYP1A2, CYP2C19 | CYP3A4 |
Experimental Protocols for In Vitro Metabolism Studies
The following section outlines a detailed methodology for assessing the metabolism of this compound using human liver microsomes. This protocol is synthesized from standard practices in drug metabolism research.[10][11][12]
Objective
To determine the rate of disappearance of this compound and the formation of its primary metabolites (e.g., this compound-5-sulfoxide, N-desmethyl-Triflupromazine) in the presence of human liver microsomes and necessary cofactors.
Materials and Reagents
-
Human Liver Microsomes (pooled, from a reputable supplier)
-
This compound hydrochloride (analytical standard)
-
Metabolite standards (if available)
-
Potassium Phosphate (B84403) Buffer (100 mM, pH 7.4)
-
Magnesium Chloride (MgCl₂)
-
NADPH regenerating system (e.g., Glucose-6-phosphate, Glucose-6-phosphate dehydrogenase, and NADP⁺) or NADPH tetrasodium (B8768297) salt
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic Acid
-
Internal Standard (IS) for LC-MS/MS analysis (e.g., a structurally similar but chromatographically distinct compound)
-
96-well plates or microcentrifuge tubes
-
Incubator/shaker (37°C)
-
Centrifuge
Experimental Workflow
Figure 2: General workflow for an in vitro microsomal stability assay.
Detailed Procedure
-
Preparation of Solutions:
-
Prepare a 1 M stock of MgCl₂ in deionized water.
-
Prepare a 10 mM stock solution of this compound in a suitable solvent (e.g., acetonitrile or DMSO). The final concentration of the organic solvent in the incubation should be less than 1%.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions. Alternatively, prepare a 10 mM stock of NADPH in buffer.
-
-
Incubation:
-
In a microcentrifuge tube or well of a 96-well plate, combine the phosphate buffer, human liver microsomes (final concentration typically 0.2-1.0 mg/mL), and MgCl₂ (final concentration typically 3-10 mM).
-
Pre-incubate the mixture at 37°C for 5-10 minutes.
-
Add this compound to the mixture to achieve the desired final concentration (e.g., 1-10 µM).
-
Initiate the metabolic reaction by adding the NADPH regenerating system or NADPH stock solution (final concentration typically 1 mM).
-
Incubate at 37°C with gentle shaking. Samples should be taken at various time points (e.g., 0, 5, 15, 30, 60 minutes). The 0-minute time point is typically taken immediately after the addition of NADPH.
-
Include control incubations: one without NADPH to check for non-enzymatic degradation, and one without this compound to monitor for interfering peaks.
-
-
Reaction Termination and Sample Preparation:
-
At each time point, terminate the reaction by adding 2-4 volumes of cold acetonitrile containing the internal standard.
-
Vortex the samples vigorously to mix and precipitate the microsomal proteins.
-
Centrifuge the samples at a high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated protein.
-
Carefully transfer the supernatant to a new tube or plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Monitor for the parent drug (this compound) and its expected metabolites using their specific mass transitions (parent ion -> product ion).
-
-
Data Analysis:
-
Calculate the peak area ratio of the analyte to the internal standard at each time point.
-
Plot the natural logarithm of the remaining percentage of this compound against time.
-
The slope of the linear portion of this plot represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k.
-
Calculate the intrinsic clearance (CLᵢₙₜ) using the formula: CLᵢₙₜ = (0.693 / t₁/₂) * (volume of incubation / amount of microsomal protein).
-
Conclusion
The metabolism of this compound in liver microsomes is a complex process involving multiple Phase I and Phase II enzymatic reactions, primarily driven by CYP450 and UGT enzymes. While direct quantitative data for this compound remains sparse, analysis of related phenothiazine compounds provides a robust framework for understanding its metabolic fate. The experimental protocols detailed in this guide offer a standardized approach for researchers to further investigate the pharmacokinetics of this compound and other novel chemical entities. Such studies are fundamental to the drug development process, enabling more accurate predictions of in vivo behavior and informing clinical trial design.
References
- 1. This compound | C18H19F3N2S | CID 5568 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Trifluoperazine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Contribution of human cytochrome P-450 isoforms to the metabolism of the simplest phenothiazine neuroleptic promazine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Contribution of human cytochrome p-450 isoforms to the metabolism of the simplest phenothiazine neuroleptic promazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Autoinduction of the metabolism of phenothiazine neuroleptics in a primary culture of human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The metabolism of the piperazine-type phenothiazine neuroleptic perazine by the human cytochrome P-450 isoenzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Metabolic activation of the phenothiazine antipsychotics chlorpromazine and thioridazine to electrophilic iminoquinone species in human liver microsomes and recombinant P450s - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The metabolism of trifluoperazine (TFP) exhibits atypical kinetic behavior in both human liver microsomes (HLMs) and monkey liver microsomes (MyLM) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Selectivity of substrate (trifluoperazine) and inhibitor (amitriptyline, androsterone, canrenoic acid, hecogenin, phenylbutazone, quinidine, quinine, and sulfinpyrazone) "probes" for human udp-glucuronosyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 11. Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Preliminary Studies on the Anti-inflammatory Properties of Triflupromazine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Triflupromazine (TFP), a phenothiazine (B1677639) derivative primarily known for its antipsychotic effects, has recently garnered attention for its potential anti-inflammatory properties. Preliminary investigations suggest that TFP may modulate key inflammatory pathways, including the inhibition of pro-inflammatory cytokine production. This technical guide provides an in-depth overview of the current, albeit limited, scientific literature on the anti-inflammatory effects of this compound and the closely related compound, trifluoperazine. It aims to equip researchers, scientists, and drug development professionals with a comprehensive summary of available quantitative data, detailed experimental protocols for relevant assays, and a visual representation of the implicated signaling pathways to facilitate further research and development in this promising area.
Introduction
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a crucial component of the innate immune system, dysregulated or chronic inflammation is a key contributor to the pathophysiology of a wide range of diseases, including autoimmune disorders, neurodegenerative diseases, and cancer. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a continuous endeavor in drug discovery.
This compound, a typical antipsychotic, functions primarily by antagonizing dopamine (B1211576) D1 and D2 receptors.[1] However, emerging evidence suggests that its pharmacological activities may extend beyond its effects on the central nervous system. This guide synthesizes the preliminary findings on the anti-inflammatory potential of this compound, drawing from available studies and data on the analogous compound, trifluoperazine, to provide a foundational resource for the scientific community.
Quantitative Data on Anti-inflammatory Effects
The available quantitative data on the anti-inflammatory properties of this compound is currently limited. However, studies on the closely related phenothiazine, trifluoperazine, provide valuable insights into the potential efficacy of this class of compounds.
Table 1: Inhibitory Effects of Trifluoperazine on Pro-inflammatory Cytokine Production
| Compound | Model System | Stimulant | Cytokine | Concentration | % Inhibition / Effect | Reference |
| Trifluoperazine | LPS-stimulated rat microglia | Lipopolysaccharide (LPS) | TNF-α | 1 µM | Significant downregulation | [2] |
| Trifluoperazine | LPS-stimulated rat microglia | Lipopolysaccharide (LPS) | IL-1β | 1 µM | Significant downregulation | [2] |
| Trifluoperazine | Mouse hypothalamic mixed glial cells | Lipopolysaccharide (LPS) | TNF-α | 1 µM | Significant inhibition of release | [2] |
| Trifluoperazine | Mouse hypothalamic mixed glial cells | Lipopolysaccharide (LPS) | IL-1β | 1 µM | Significant inhibition of release | [2] |
| Trifluoperazine | In vivo mouse model (LPS injection) | Lipopolysaccharide (LPS) | Plasma TNF-α | 2 mg/kg | Effective diminishment of upregulation | [3] |
| Trifluoperazine | In vivo mouse model (LPS injection) | Lipopolysaccharide (LPS) | Plasma IL-1β | 2 mg/kg | Effective diminishment of upregulation | [3] |
| Trifluoperazine | In vivo mouse model (High-Fat Diet) | High-Fat Diet | Plasma TNF-α | 2 mg/kg/day for 4 weeks | Efficient decline | [3] |
| Trifluoperazine | In vivo mouse model (High-Fat Diet) | High-Fat Diet | Plasma IL-1β | 2 mg/kg/day for 4 weeks | Lesser extent of decrease | [3] |
Note: While this data pertains to trifluoperazine, the structural similarity to this compound suggests that this compound may exhibit comparable anti-inflammatory activities. Further studies are required to determine the specific IC50 values of this compound for the inhibition of these and other inflammatory mediators.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the investigation of this compound's anti-inflammatory properties. These protocols are based on established techniques and can be adapted for the specific study of this compound.
Cell Culture and Stimulation
Protocol 3.1.1: Culture of RAW 264.7 Macrophages and LPS Stimulation
-
Cell Culture: Culture RAW 264.7 murine macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Seeding: Seed 1-2 x 10^5 cells per well in a 96-well plate and allow them to adhere overnight.[4]
-
Pre-treatment: The following day, remove the culture medium and pre-treat the cells with various concentrations of this compound (dissolved in a suitable vehicle, e.g., DMSO) for 1 hour.
-
Stimulation: Add Lipopolysaccharide (LPS) to the wells at a final concentration of 10-100 ng/mL to induce an inflammatory response.[4]
-
Incubation: Incubate the cells for a specified period (e.g., 4-24 hours) depending on the endpoint being measured.
-
Supernatant Collection: After incubation, collect the cell culture supernatants for cytokine analysis.
Cytokine Quantification
Protocol 3.2.1: Enzyme-Linked Immunosorbent Assay (ELISA) for TNF-α and IL-1β
-
Coating: Coat a 96-well ELISA plate with a capture antibody specific for either mouse TNF-α or IL-1β overnight at 4°C.
-
Blocking: Wash the plate and block with a suitable blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Sample Incubation: Add the collected cell culture supernatants and a series of known standards to the wells and incubate for 2 hours at room temperature.
-
Detection Antibody: Wash the plate and add a biotinylated detection antibody specific for the target cytokine. Incubate for 1-2 hours at room temperature.
-
Streptavidin-HRP: Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 30 minutes at room temperature.
-
Substrate Development: Wash the plate and add a TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution.
-
Stop Reaction: Stop the reaction with a stop solution (e.g., 2N H2SO4).
-
Measurement: Read the absorbance at 450 nm using a microplate reader. The concentration of the cytokine in the samples is determined by comparison to the standard curve.
Signaling Pathway Analysis
Protocol 3.3.1: NF-κB Reporter Gene Assay
-
Cell Transfection: Co-transfect HEK293 cells or another suitable cell line with an NF-κB luciferase reporter plasmid and a constitutively active Renilla luciferase control plasmid.
-
Cell Seeding: Seed the transfected cells into a 96-well plate.
-
Treatment: Treat the cells with this compound at various concentrations for a specified duration.
-
Stimulation: Stimulate the cells with an NF-κB activator, such as TNF-α or LPS.
-
Lysis: Lyse the cells using a passive lysis buffer.
-
Luciferase Assay: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
Protocol 3.3.2: Western Blot for IκBα Degradation
-
Cell Treatment and Lysis: Treat LPS-stimulated macrophages with this compound for various time points. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on a 10-12% SDS-polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against IκBα and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
NLRP3 Inflammasome Activation Assay
Protocol 3.4.1: Caspase-1 Activity Assay
-
Cell Priming: Prime macrophages (e.g., bone marrow-derived macrophages or THP-1 cells) with LPS (e.g., 200 ng/mL) for 3-4 hours to upregulate NLRP3 and pro-IL-1β expression.
-
Inhibitor Treatment: Pre-treat the primed cells with various concentrations of this compound for 1 hour.
-
NLRP3 Activation: Activate the NLRP3 inflammasome with a second signal, such as ATP (5 mM) or nigericin (B1684572) (10 µM), for 30-60 minutes.
-
Cell Lysis and Assay: Lyse the cells and measure caspase-1 activity using a colorimetric or fluorometric assay kit that detects the cleavage of a specific caspase-1 substrate (e.g., YVAD-pNA or YVAD-AFC).
Visualization of Signaling Pathways
The following diagrams, generated using the DOT language, illustrate the key inflammatory signaling pathways potentially modulated by this compound.
NF-κB Signaling Pathway
Caption: Simplified NF-κB signaling pathway and potential points of inhibition by this compound.
NLRP3 Inflammasome Activation Pathway
Caption: The two-signal model of NLRP3 inflammasome activation and potential inhibitory targets for this compound.
Experimental Workflow for Assessing Anti-inflammatory Activity
Caption: A general experimental workflow for investigating the anti-inflammatory properties of this compound.
Discussion and Future Directions
The preliminary evidence, primarily from studies on the related compound trifluoperazine, suggests that this compound holds promise as a potential anti-inflammatory agent. The observed inhibition of pro-inflammatory cytokines such as TNF-α and IL-1β is a significant finding, as these cytokines are pivotal mediators of inflammatory responses. The potential modulation of the NF-κB and NLRP3 inflammasome pathways provides a mechanistic basis for these effects.
However, it is crucial to acknowledge the limitations of the current body of research. The majority of the data is derived from studies on trifluoperazine, and direct, comprehensive studies on this compound are lacking. Therefore, the following future research directions are proposed:
-
Quantitative Analysis: Conduct dose-response studies to determine the IC50 values of this compound for the inhibition of a wide range of inflammatory mediators, including cytokines, prostaglandins, and leukotrienes, in various cell types (e.g., macrophages, microglia, endothelial cells).
-
Mechanism of Action: Elucidate the precise molecular mechanisms by which this compound exerts its anti-inflammatory effects. This includes identifying its direct molecular targets within the NF-κB and NLRP3 inflammasome pathways and investigating its effects on upstream signaling components such as IKK phosphorylation and caspase-1 activation.
-
In Vivo Efficacy: Evaluate the therapeutic potential of this compound in various preclinical animal models of inflammatory diseases, such as arthritis, inflammatory bowel disease, and neuroinflammatory conditions.
-
Structure-Activity Relationship (SAR) Studies: Synthesize and screen a library of this compound analogs to identify compounds with enhanced anti-inflammatory potency and reduced off-target effects.
-
Safety and Toxicology: Conduct comprehensive safety and toxicology studies to assess the potential adverse effects of long-term this compound administration at doses relevant for anti-inflammatory activity.
Conclusion
While the investigation into the anti-inflammatory properties of this compound is in its nascent stages, the preliminary findings are encouraging. This technical guide has summarized the available data, provided detailed experimental protocols, and visualized the potential mechanisms of action to serve as a valuable resource for the scientific community. Further rigorous investigation is warranted to fully characterize the anti-inflammatory profile of this compound and to explore its potential as a novel therapeutic for a range of inflammatory disorders. The structural and mechanistic insights gained from such studies will be instrumental in guiding the development of new and effective anti-inflammatory drugs.
References
- 1. [PDF] Inhibition of TNF-alpha production contributes to the attenuation of LPS-induced hypophagia by pentoxifylline. | Semantic Scholar [semanticscholar.org]
- 2. Inhibitory Effects of Trifluoperazine on Peripheral Proinflammatory Cytokine Expression and Hypothalamic Microglia Activation in Obese Mice Induced by Chronic Feeding With High-Fat-Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Inhibitory Effects of Trifluoperazine on Peripheral Proinflammatory Cytokine Expression and Hypothalamic Microglia Activation in Obese Mice Induced by Chronic Feeding With High-Fat-Diet [frontiersin.org]
- 4. researchgate.net [researchgate.net]
The Antipsychotic Agent Triflupromazine: A Technical Guide to its Interaction with Calmodulin and Modulation of Downstream Signaling
For Researchers, Scientists, and Drug Development Professionals
Abstract
Triflupromazine (TFP), a phenothiazine-class antipsychotic medication, is a potent antagonist of calmodulin (CaM), the ubiquitous and essential calcium-binding protein that orchestrates a vast array of cellular signaling pathways. This technical guide provides an in-depth examination of the molecular interactions between this compound and calmodulin, the consequential effects on downstream signaling cascades, and detailed experimental protocols for studying these phenomena. By binding to calmodulin, this compound induces a significant conformational change, effectively inhibiting CaM's ability to activate its target enzymes. This guide synthesizes key quantitative data, presents detailed methodologies for relevant assays, and provides visual representations of the involved pathways and workflows to serve as a comprehensive resource for researchers in pharmacology, cell biology, and drug development.
Introduction
Calmodulin (CaM) is a highly conserved, small, acidic protein that functions as a primary intracellular calcium sensor in all eukaryotic cells. Upon binding Ca²⁺, CaM undergoes a conformational change that enables it to interact with and modulate the activity of a multitude of target proteins, including protein kinases, phosphatases, phosphodiesterases, and ion channels. This places CaM at the nexus of numerous critical signaling pathways that govern processes such as cell proliferation, apoptosis, muscle contraction, and neuronal transmission.
This compound (TFP) is a first-generation antipsychotic drug belonging to the phenothiazine (B1677639) class.[1] While its therapeutic effects have historically been attributed to its antagonism of dopamine (B1211576) receptors, TFP is also widely recognized and utilized in research as a potent inhibitor of calmodulin.[2] This inhibitory action stems from its direct, calcium-dependent binding to CaM, which locks the protein in an inactive conformation and prevents it from regulating its downstream targets.[3] Understanding the specifics of this interaction and its consequences is crucial for elucidating Ca²⁺/CaM signaling pathways and for the potential repurposing of TFP and related compounds in other therapeutic areas, including oncology and neurology.[4]
The this compound-Calmodulin Interaction
The inhibitory effect of this compound on calmodulin-mediated processes is a direct result of its high-affinity binding to the Ca²⁺-saturated form of the protein.
Mechanism of Binding and Conformational Changes
In its Ca²⁺-free state (apo-CaM), calmodulin exists in a "closed" conformation. The binding of four Ca²⁺ ions induces a profound conformational shift to an "open" state, exposing hydrophobic patches on each of its two globular domains (the N- and C-lobes).[5] These hydrophobic surfaces are critical for binding to and activating target enzymes.[3]
This compound binds to these exposed hydrophobic pockets on Ca²⁺-saturated calmodulin.[5] This interaction is stabilized by both hydrophobic and ionic forces. The binding of TFP induces a further, major conformational change in calmodulin, causing the elongated, dumbbell-shaped protein to collapse into a more compact, globular form.[3] This structural alteration effectively sequesters the hydrophobic interaction domains, rendering calmodulin incapable of binding to and activating its downstream targets.[3]
Stoichiometry and Binding Affinity
The binding of this compound to calmodulin is dependent on the calcium saturation state of the protein. Studies have shown that:
-
Apo-calmodulin (calcium-free) can bind two molecules of TFP.
-
Ca²⁺-saturated calmodulin can bind up to four molecules of TFP.[6]
The binding affinity of this compound for calmodulin is in the low micromolar range, making it a potent inhibitor for research applications.
Quantitative Data on TFP-Calmodulin Interactions
The following table summarizes the key quantitative parameters governing the interaction of this compound with calmodulin and its inhibition of downstream effector enzymes.
| Parameter | Target Protein/Complex | Value | Species/System | Reference(s) |
| Dissociation Constant (Kd) | (Ca²⁺)₄-Calmodulin-TFP Complex | 1 - 5 µM | Bovine Brain | [6] |
| Binding Stoichiometry | Apo-Calmodulin | 2 TFP : 1 CaM | Bovine Brain | [6] |
| Binding Stoichiometry | (Ca²⁺)₄-Calmodulin | 4 TFP : 1 CaM | Bovine Brain | [6] |
| EC₅₀ | Ca²⁺/Calmodulin-dependent Protein Kinase II (CaMKII) | 14.4 µM | In vitro enzymatic assay | |
| IC₅₀ | Soluble F1-ATPase | 28 µM | Mung Bean Mitochondria | |
| IC₅₀ | Calmodulin-sensitive Ca²⁺-ATPase | Not specified | Human/Rat Red Cells | |
| IC₅₀ | Calmodulin-dependent Phosphodiesterase (PDE) | Not specified | In vitro enzymatic assay | |
| Kᵢ | Calcineurin (Protein Phosphatase 2B) | Not specified | Bovine Cerebral Cortex |
Note: Specific IC₅₀ and Kᵢ values for the inhibition of calmodulin-dependent PDE and calcineurin by this compound were not explicitly found in the surveyed literature, although the inhibitory action is well-documented.
Downstream Signaling Pathways Affected by this compound
By inhibiting calmodulin, this compound disrupts a multitude of signaling cascades. The following diagram illustrates the general mechanism of this inhibition.
Caption: this compound binds to the active Ca²⁺/Calmodulin complex, preventing downstream enzyme activation.
Inhibition of Calmodulin-Dependent Kinases and Phosphatases
-
Ca²⁺/Calmodulin-Dependent Protein Kinase II (CaMKII): CaMKII is a key mediator of learning, memory, and synaptic plasticity. This compound has been shown to be a potent inhibitor of CaMKII activity, which is consistent with its role as a calmodulin antagonist.[7] This inhibition can reverse experimental neuropathic pain, highlighting its potential therapeutic implications beyond antipsychotic effects.[7]
-
Calcineurin (Protein Phosphatase 2B): Calcineurin is a Ca²⁺ and calmodulin-dependent serine/threonine protein phosphatase that plays a crucial role in T-cell activation, cardiac hypertrophy, and neuronal development. By binding to calmodulin, this compound prevents the activation of calcineurin, thereby inhibiting its phosphatase activity.[6]
The diagram below illustrates the signaling pathway involving calcineurin and its inhibition by this compound.
Caption: TFP inhibits Calmodulin, preventing Calcineurin activation and subsequent NFAT-mediated gene transcription.
Inhibition of Calmodulin-Dependent Phosphodiesterases (PDEs)
Cyclic nucleotide phosphodiesterases (PDEs) are enzymes that hydrolyze the second messengers cAMP and cGMP, thereby regulating their intracellular levels. The Ca²⁺/calmodulin-dependent phosphodiesterase, PDE1, is a key regulator of cyclic nucleotide signaling in various tissues, including the brain and cardiovascular system. This compound effectively inhibits the calmodulin-stimulated activity of PDE1, leading to an accumulation of cAMP and cGMP.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the interaction between this compound and calmodulin and its downstream effects.
Calmodulin Binding Assay (Pull-Down Method)
This protocol is designed to qualitatively or semi-quantitatively assess the calcium-dependent binding of a protein of interest (or a drug like TFP) to calmodulin immobilized on beads.
Materials:
-
Calmodulin-Agarose or Sepharose beads
-
Binding Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM MgCl₂, 0.1% Triton X-100)
-
Wash Buffer A (Binding Buffer + 2 mM CaCl₂)
-
Wash Buffer B (Binding Buffer + 2 mM EGTA)
-
Elution Buffer (Binding Buffer + 10 mM EGTA)
-
Protein lysate or purified protein of interest
-
This compound stock solution (in DMSO or water)
-
Microcentrifuge tubes
Procedure:
-
Bead Preparation: Resuspend the Calmodulin-Agarose beads in Binding Buffer. Aliquot the desired amount of bead slurry into two microcentrifuge tubes.
-
Equilibration: Wash the beads three times with Wash Buffer A (for Ca²⁺-dependent binding) or Wash Buffer B (for Ca²⁺-independent control). Centrifuge at low speed (e.g., 1,500 x g for 2 minutes) between washes to pellet the beads.
-
Binding: Add the protein lysate or purified protein to the equilibrated beads. For the experimental condition, add this compound to the desired final concentration. Incubate at 4°C for 2-3 hours with gentle rotation.
-
Washing: Pellet the beads by centrifugation and discard the supernatant (flow-through). Wash the beads five times with the corresponding wash buffer (A or B) to remove non-specific binders.
-
Elution: Elute the bound proteins by adding Elution Buffer to the beads and incubating for 10-15 minutes at room temperature with vortexing.
-
Analysis: Pellet the beads and collect the supernatant containing the eluted proteins. Analyze the eluted fractions by SDS-PAGE and Western blotting using an antibody against the protein of interest.
The following diagram illustrates the workflow for this pull-down assay.
Caption: A typical workflow for investigating protein or drug interactions with calmodulin using a pull-down assay.
Calmodulin-Dependent Phosphodiesterase (PDE) Activity Assay
This protocol describes a common method to measure the inhibitory effect of this compound on calmodulin-stimulated PDE activity. This is a two-step radioassay.
Materials:
-
Assay Buffer (e.g., 40 mM Tris-HCl, pH 8.0, 10 mM MgCl₂, 1 mM CaCl₂)
-
Purified calmodulin-dependent PDE (e.g., PDE1)
-
Purified calmodulin
-
[³H]-cAMP or [³H]-cGMP (substrate)
-
Snake venom (from Crotalus atrox, containing 5'-nucleotidase)
-
This compound stock solution
-
Stop Solution (e.g., 0.1 M HCl)
-
Anion-exchange resin (e.g., Dowex)
-
Scintillation fluid and counter
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing Assay Buffer, purified PDE, and purified calmodulin.
-
Inhibitor Addition: Add varying concentrations of this compound (or vehicle control) to the reaction tubes. Pre-incubate for 10-15 minutes at 30°C.
-
Initiate Reaction: Start the reaction by adding [³H]-cAMP or [³H]-cGMP. Incubate at 30°C for a defined period (e.g., 10-20 minutes), ensuring the reaction stays within the linear range.
-
Terminate PDE Reaction: Stop the PDE reaction by boiling the tubes for 1 minute or by adding Stop Solution.
-
Second Reaction (5'-Nucleotidase): Cool the tubes and add snake venom. This will convert the [³H]-AMP or [³H]-GMP product into [³H]-adenosine or [³H]-guanosine. Incubate for 10 minutes at 30°C.
-
Separation: Apply the reaction mixture to a pre-equilibrated anion-exchange column. The unreacted, negatively charged [³H]-cAMP/cGMP will bind to the resin, while the neutral [³H]-adenosine/guanosine product will pass through.
-
Quantification: Collect the eluate in a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration and determine the IC₅₀ value.
Conclusion
This compound serves as a powerful pharmacological tool for the study of calmodulin-mediated signaling. Its ability to bind with high affinity to Ca²⁺-calmodulin and induce an inactivating conformational change provides a robust method for inhibiting CaM-dependent pathways and dissecting their roles in cellular physiology. The quantitative data and detailed protocols presented in this guide offer a comprehensive resource for researchers aiming to investigate the intricate relationship between this compound, calmodulin, and the vast network of downstream signaling events. A thorough understanding of these interactions not only advances our fundamental knowledge of cellular regulation but also opens avenues for the development of novel therapeutic strategies targeting calmodulin-centric pathways.
References
- 1. Potential of phenothiazines to synergistically block calmodulin and reactivate PP2A in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Repurposing trifluoperazine for glioblastoma treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Potential of phenothiazines to synergistically block calmodulin and reactivate PP2A in cancer cells | PLOS One [journals.plos.org]
- 4. Effects of sulfhydryl agents, trifluoperazine, phosphatase inhibitors and tryptic proteolysis on calcineurin isolated from bovine cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Trifluoperazine: A Sprightly Old Drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Trifluoperazine inhibition of electron transport and adenosine triphosphatase in plant mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Research Portal [researchdiscovery.drexel.edu]
Methodological & Application
Application Notes and Protocols for Triflupromazine in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Abstract
Triflupromazine (TFP), a phenothiazine-class antipsychotic medication, has demonstrated significant potential as an anticancer agent in numerous in vitro studies. Its therapeutic efficacy in oncology is attributed to its ability to induce cell cycle arrest, trigger apoptosis, and inhibit key signaling pathways crucial for cancer cell proliferation and survival. This document provides detailed protocols for in vitro experiments using this compound in cell culture, summarizes quantitative data on its cytotoxic and anti-proliferative effects, and illustrates its mechanisms of action through signaling pathway diagrams.
Data Presentation
The following tables summarize the effective concentrations of this compound required to inhibit cell growth and viability in various cancer cell lines.
Table 1: EC50 Values for Growth Inhibition of this compound
| Cell Line | Cancer Type | Treatment Duration | EC50 (µM) | Reference |
| T47D | Breast Cancer | 48 hours | 3.8 | [1] |
| HCC1954 | Breast Cancer | 48 hours | 6.7 | [1] |
Table 2: IC50 Values for Cell Viability Inhibition of this compound
| Cell Line | Cancer Type | Treatment Duration | IC50 (µM) | Reference |
| CL83 | Non-Small Cell Lung Cancer | 48 hours | Not specified, but dose-dependent inhibition observed | [2] |
| CL141 | Non-Small Cell Lung Cancer | 48 hours | Not specified, but dose-dependent inhibition observed | [2] |
| A549 | Non-Small Cell Lung Cancer | 48 hours | ~10 | [3] |
| U87MG | Glioma | 48 hours | ~10 | [4] |
| HCT116 | Colorectal Cancer | Not Specified | Not specified, but significant growth reduction observed | [5] |
| CT26 | Colorectal Cancer | Not Specified | Not specified, but significant growth reduction observed | [5] |
Experimental Protocols
Protocol 1: General Cell Culture and this compound Treatment
This protocol outlines the basic steps for culturing mammalian cells and treating them with this compound.
-
Cell Culture:
-
Preparation of this compound Stock Solution:
-
Prepare a stock solution of this compound hydrochloride in a suitable solvent such as sterile water, PBS, or DMSO.[6][8] For compounds with limited aqueous solubility, DMSO is recommended.[8] A common stock concentration is 10-20 mM.[8]
-
Sterilize the stock solution by filtering it through a 0.22 µm syringe filter.
-
Store the stock solution at -20°C in aliquots to avoid repeated freeze-thaw cycles.
-
-
Treatment of Cells:
-
Seed the cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein or RNA extraction) and allow them to adhere overnight.
-
On the day of the experiment, dilute the this compound stock solution to the desired final concentrations in fresh culture medium.
-
Remove the old medium from the cells and replace it with the medium containing this compound.
-
A vehicle control (medium with the same concentration of the solvent, e.g., DMSO) should always be included.[8] The final concentration of DMSO in the culture medium should typically be kept below 0.5% to avoid solvent-induced cytotoxicity.[8]
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Caption: General experimental workflow for in vitro this compound studies.
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol is used to assess the effect of this compound on cell proliferation and cytotoxicity.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 4 x 10³ to 5 x 10³ cells per well and allow them to attach overnight.[3]
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 1, 2, 5, 10, 20 µM) for 48 hours.[3]
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[8]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[3][8]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value can be determined by non-linear regression analysis.[3]
Protocol 3: Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol quantifies the induction of apoptosis by this compound.
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound for 48 hours.[2]
-
Cell Harvesting: Harvest both floating and adherent cells. Adherent cells can be detached using trypsin.
-
Staining: Wash the cells with cold PBS and then resuspend them in 1X Annexin V binding buffer.
-
Incubation: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[2][9]
Protocol 4: Western Blot Analysis
This protocol is used to detect changes in protein expression levels in key signaling pathways following this compound treatment.
-
Cell Lysis: After treatment with this compound, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., β-catenin, c-Myc, cleaved caspase-3, p-AKT, p-ERK) overnight at 4°C.[2][3][5]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system. β-actin is commonly used as a loading control.[3]
Signaling Pathways Modulated by this compound
This compound has been shown to modulate several key signaling pathways involved in cancer progression.
Caption: this compound inhibits the DRD2/AKT/β-catenin signaling axis.[10]
This compound has been shown to reduce the phosphorylation of AKT and β-catenin, preventing the nuclear translocation of β-catenin and subsequent transcription of target genes like c-Myc, Cyclin D1, and VEGF, thereby inhibiting cell proliferation, invasion, and angiogenesis.[2][10]
Caption: this compound induces apoptosis via intrinsic and extrinsic pathways.[2][3]
This compound induces apoptosis by modulating the expression of Bcl-2 family proteins, leading to the activation of caspases.[2] Studies have shown an increase in the cleavage of caspase-3 and PARP, which are hallmarks of apoptosis.[3][5]
Caption: this compound induces G0/G1 cell cycle arrest.[5][7]
By downregulating key cyclins and cyclin-dependent kinases (CDKs) and upregulating CDK inhibitors like p21 and p27, this compound effectively halts the cell cycle at the G0/G1 phase, thereby inhibiting cell proliferation.[5][7]
References
- 1. researchgate.net [researchgate.net]
- 2. atsjournals.org [atsjournals.org]
- 3. mdpi.com [mdpi.com]
- 4. ar.iiarjournals.org [ar.iiarjournals.org]
- 5. Antipsychotic Drug Trifluoperazine Suppresses Colorectal Cancer by Inducing G0/G1 Arrest and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Trifluoperazine Inhibits Mesangial Cell Proliferation by Arresting Cell Cycle-Dependent Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Biological Applications, In Vitro Cytotoxicity, Cellular Uptake, and Apoptotic Pathway Studies Induced by Ternary Cu (II) Complexes Involving this compound with Biorelevant Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Repurposing the Antipsychotic Trifluoperazine as an Antimetastasis Agent - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Preparation of Triflupromazine Stock Solution
Audience: Researchers, scientists, and drug development professionals.
Introduction
Triflupromazine is a phenothiazine (B1677639) class antipsychotic agent that functions primarily as a dopamine (B1211576) D1/D2 receptor antagonist.[1][2][3] Due to its activity, it is a valuable tool in neuroscience and pharmacological research. Accurate and consistent experimental results depend on the proper preparation, storage, and handling of this compound stock solutions. These application notes provide a detailed protocol for the preparation of this compound hydrochloride, the commonly used salt form in laboratory settings.
Physicochemical and Solubility Data
Proper stock solution preparation begins with understanding the compound's physical and chemical properties. This compound is most commonly supplied as a hydrochloride (HCl) salt.[4] All data presented below pertains to this compound hydrochloride (CAS RN: 1098-60-8).
Table 1: Properties of this compound Hydrochloride
| Property | Value | Source |
| CAS Number | 1098-60-8 | [1][4] |
| Molecular Formula | C₁₈H₁₉F₃N₂S • HCl | [4][5] |
| Molecular Weight | 388.9 g/mol (or 388.88 g/mol ) | [1][4][6] |
| Appearance | Solid, white to light yellow powder/crystal | |
| Purity | ≥98% | [5] |
Table 2: Solubility Data for this compound Hydrochloride
| Solvent | Solubility | Source |
| DMSO | ≥74.5 mg/mL; approx. 3 mg/mL; 78 mg/mL | [5][7][8] |
| Ethanol (EtOH) | ≥27.55 mg/mL; approx. 5 mg/mL | [5][7] |
| Water | ≥58 mg/mL; Soluble | [7][9] |
| Dimethylformamide (DMF) | approx. 5 mg/mL | [5] |
| Ethanol:PBS (pH 7.2) (1:10) | approx. 0.09 mg/mL | [5] |
Note: Solubility can vary between suppliers and batches. It is recommended to perform a small-scale test if preparing a high-concentration stock solution for the first time. Some suppliers note that moisture-absorbing DMSO can reduce solubility and recommend using fresh DMSO.[8]
Experimental Protocol: Stock Solution Preparation
This protocol outlines the steps to prepare a 10 mM stock solution of this compound hydrochloride in DMSO.
Materials and Equipment
-
This compound hydrochloride powder
-
Anhydrous/high-purity Dimethyl sulfoxide (B87167) (DMSO)
-
Analytical balance
-
Spatula
-
Weighing paper/boat
-
Microcentrifuge tubes or amber glass vials
-
Pipettes and sterile pipette tips
-
Vortex mixer
-
Sonicator (optional, for aiding dissolution)
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
Safety Precautions
-
This compound hydrochloride is classified as acutely toxic if swallowed and may be harmful if it comes into contact with skin or is inhaled.[10]
-
Handle the compound in a well-ventilated area or a chemical fume hood.
-
Wear appropriate PPE, including gloves, a lab coat, and safety glasses.
-
Consult the Safety Data Sheet (SDS) provided by the supplier before use.
Step-by-Step Procedure
-
Calculate the Required Mass:
-
To prepare a 10 mM stock solution, use the following formula:
-
Mass (mg) = Desired Concentration (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
-
-
Example for 1 mL (0.001 L) of a 10 mM (0.01 M) solution:
-
Mass (mg) = 0.01 mol/L * 0.001 L * 388.9 g/mol * 1000 mg/g = 3.889 mg
-
-
-
Weighing the Compound:
-
Tare the analytical balance with a clean weighing boat.
-
Carefully weigh out the calculated mass (e.g., 3.889 mg) of this compound hydrochloride powder.
-
-
Dissolution:
-
Transfer the weighed powder into a sterile microcentrifuge tube or an appropriate vial.
-
Add the desired volume of DMSO (e.g., 1 mL) to the tube.
-
Close the tube securely and vortex thoroughly for 1-2 minutes until the solid is completely dissolved.
-
If dissolution is slow, brief sonication in a water bath can be used to facilitate the process.
-
-
Aliquoting and Storage:
-
Once fully dissolved, it is best practice to aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in light-protecting tubes (e.g., amber tubes).
-
Aliquoting prevents contamination and degradation from repeated freeze-thaw cycles.[8]
-
Store the aliquots at -20°C for short-to-medium term storage (up to 1 month) or at -80°C for long-term storage (up to 1 year).[2][8] The solid powder can be stored at -20°C for at least 3-4 years.[5][8][11]
-
Aqueous solutions are not recommended for storage for more than one day.[5]
-
Visualizations
Experimental Workflow
The following diagram illustrates the key steps for preparing the this compound stock solution.
Caption: Workflow for this compound Stock Solution Preparation.
Signaling Pathway: Mechanism of Action
This compound is a known antagonist of dopamine receptors D1 and D2. This antagonism is central to its antipsychotic effects, as it blocks the downstream signaling cascade typically initiated by dopamine in the central nervous system.[2][9]
Caption: this compound's Antagonism of the Dopamine Receptor Pathway.
References
- 1. This compound hydrochloride | AChR | Dopamine Receptor | TargetMol [targetmol.com]
- 2. This compound | D1/D2 inhibitor | LDHA inhibitor | TargetMol [targetmol.com]
- 3. abmole.com [abmole.com]
- 4. scbt.com [scbt.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. 10H-Phenothiazine-10-propanamine, N,N-dimethyl-2-(trifluoromethyl)-, monohydrochloride | C18H20ClF3N2S | CID 66069 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. apexbt.com [apexbt.com]
- 8. selleckchem.com [selleckchem.com]
- 9. This compound | C18H19F3N2S | CID 5568 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 三氟丙嗪 盐酸盐 United States Pharmacopeia (USP) Reference Standard | Sigma-Aldrich [sigmaaldrich.com]
- 11. caymanchem.com [caymanchem.com]
Application Notes and Protocols for Triflupromazine in a Mouse Model of Schizophrenia
For Researchers, Scientists, and Drug Development Professionals
Introduction
Schizophrenia is a complex neuropsychiatric disorder characterized by positive, negative, and cognitive symptoms. Animal models are crucial for investigating the underlying neurobiology and for the preclinical assessment of novel antipsychotic drugs. Pharmacologically-induced models, such as those using N-methyl-D-aspartate (NMDA) receptor antagonists like phencyclidine (PCP) or dizocilpine (B47880) (MK-801), are widely used as they recapitulate key endophenotypes of the disorder in rodents, including hyperlocomotion (a model for psychosis) and deficits in sensorimotor gating.
Triflupromazine is a typical antipsychotic of the phenothiazine (B1677639) class, which primarily acts as a potent antagonist at dopamine (B1211576) D1 and D2 receptors.[1] Its mechanism of action aligns with the dopamine hypothesis of schizophrenia, which posits that hyperactivity of dopaminergic pathways, particularly in the mesolimbic system, contributes to the positive symptoms of psychosis.[2] By blocking D2 receptors, this compound is expected to mitigate these effects. This document provides detailed protocols for evaluating the efficacy of this compound in reversing PCP-induced hyperactivity and MK-801-induced prepulse inhibition (PPI) deficits in mice, two common behavioral paradigms relevant to schizophrenia research.
Mechanism of Action: D2 Receptor Antagonism
This compound exerts its primary antipsychotic effects by blocking the dopamine D2 receptor, a G-protein coupled receptor (GPCR) linked to an inhibitory G-protein (Gαi). In a hyperdopaminergic state, as hypothesized in schizophrenia, excessive dopamine binding to D2 receptors leads to the inhibition of adenylyl cyclase, a reduction in cyclic AMP (cAMP) levels, and subsequent downstream signaling changes. This compound competitively antagonizes this action, thereby normalizing the signaling cascade. The drug also exhibits activity at other receptors, including D1, serotonergic, and alpha-adrenergic receptors, which may contribute to its overall pharmacological profile.[1][2]
Experimental Protocols
Protocol 1: Reversal of PCP-Induced Hyperlocomotion
This protocol assesses the ability of this compound to reverse hyperlocomotion induced by the NMDA receptor antagonist phencyclidine (PCP), a standard model for positive symptoms of schizophrenia. Studies have shown that phenothiazine antipsychotics, including the closely related compound trifluoperazine (B1681574), are highly effective at blocking PCP-induced hyperactivity at doses that do not impair spontaneous motor activity.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
This compound hydrochloride (dissolved in saline)
-
Phencyclidine (PCP) hydrochloride (dissolved in saline)
-
0.9% sterile saline
-
Open field arenas (e.g., 40 x 40 x 30 cm) equipped with automated photobeam tracking or video tracking software
-
Standard animal scales, syringes, and needles for intraperitoneal (i.p.) injection
Procedure:
-
Habituation: Acclimate mice to the testing room for at least 1 hour before the experiment. On two consecutive days prior to testing, place each mouse in the open field arena for 30 minutes to habituate them to the environment.
-
Grouping: Randomly assign mice to experimental groups (n=8-12 per group), for example:
-
Group 1: Vehicle (Saline) + Vehicle (Saline)
-
Group 2: Vehicle (Saline) + PCP (e.g., 5 mg/kg)
-
Group 3: this compound (e.g., 1 mg/kg) + PCP (5 mg/kg)
-
Group 4: this compound (e.g., 3 mg/kg) + PCP (5 mg/kg)
-
Group 5: this compound (3 mg/kg) + Vehicle (Saline)
-
-
Drug Administration:
-
Administer this compound or its vehicle (saline) via i.p. injection at a volume of 10 mL/kg.
-
Return the mice to their home cages.
-
After a 30-minute pretreatment interval, administer PCP or its vehicle (saline) via i.p. injection.
-
-
Behavioral Testing:
-
Immediately after the PCP/vehicle injection, place each mouse in the center of the open field arena.
-
Record locomotor activity for 60 minutes. The primary measure is the total distance traveled (cm).
-
-
Data Analysis:
-
Analyze the total distance traveled using a two-way ANOVA (this compound treatment x PCP treatment) followed by a post-hoc test (e.g., Tukey's) for multiple comparisons.
-
A significant reduction in distance traveled in the this compound + PCP group compared to the Vehicle + PCP group indicates efficacy.
-
The this compound + Vehicle group is crucial to ensure the effective dose does not cause sedation or hypolocomotion on its own.
-
Data Presentation:
Table 1: Example Data for PCP-Induced Hyperactivity Study
| Pre-treatment (i.p.) | Treatment (i.p.) | N | Total Distance Traveled (cm) (Mean ± SEM) |
|---|---|---|---|
| Vehicle (Saline) | Vehicle (Saline) | 10 | 2500 ± 150 |
| Vehicle (Saline) | PCP (5 mg/kg) | 10 | 7500 ± 450* |
| This compound (1 mg/kg) | PCP (5 mg/kg) | 10 | 5800 ± 300# |
| This compound (3 mg/kg) | PCP (5 mg/kg) | 10 | 3200 ± 200## |
| This compound (3 mg/kg) | Vehicle (Saline) | 10 | 2350 ± 180 |
*p<0.001 compared to Vehicle + Vehicle group. #p<0.05, ##p<0.001 compared to Vehicle + PCP group. Data are hypothetical and for illustrative purposes.
Protocol 2: Reversal of MK-801-Induced Prepulse Inhibition (PPI) Deficit
This protocol evaluates this compound's ability to restore sensorimotor gating deficits induced by the NMDA receptor antagonist MK-801. Deficits in PPI are a core translational endophenotype of schizophrenia. Antipsychotics that block D2 receptors are known to rescue these deficits in animal models.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
This compound hydrochloride (dissolved in saline)
-
Dizocilpine (MK-801) maleate (B1232345) (dissolved in saline)
-
0.9% sterile saline
-
Acoustic startle response chambers with a loudspeaker for auditory stimuli and a sensor to measure whole-body startle.
-
Standard animal scales, syringes, and needles for i.p. injection.
Procedure:
-
Acclimation: Acclimate mice to the testing room for at least 1 hour before the experiment.
-
Grouping: Randomly assign mice to experimental groups (n=10-15 per group) similar to the locomotor study.
-
Drug Administration:
-
Administer this compound or its vehicle (saline) via i.p. injection.
-
After a 15-minute pretreatment interval, administer MK-801 (e.g., 0.15 mg/kg) or its vehicle (saline) via i.p. injection.
-
-
Behavioral Testing:
-
After a further 15 minutes (30 minutes post-triflupromazine), place the mouse into the startle chamber.
-
Begin the test session with a 5-minute acclimation period with constant background white noise (e.g., 65-70 dB).
-
The session consists of multiple trial types presented in a pseudorandom order with a variable inter-trial interval (e.g., 10-20 s):
-
Pulse-alone trials: A strong startling stimulus (e.g., 120 dB white noise for 40 ms).
-
Prepulse-pulse trials: A weak, non-startling prepulse stimulus (e.g., 74 dB, 78 dB, or 82 dB for 20 ms) presented 100 ms (B15284909) before the startling pulse.
-
No-stimulus trials: Background noise only, to measure baseline movement.
-
-
A typical session may contain 10 trials of each type.
-
-
Data Analysis:
-
The startle amplitude is measured for each trial.
-
Calculate the Percent PPI for each prepulse intensity using the formula: %PPI = 100 * [1 - (Startle amplitude on prepulse-pulse trial) / (Startle amplitude on pulse-alone trial)]
-
Analyze %PPI data using a two-way ANOVA (Treatment x Prepulse Intensity) with repeated measures on the prepulse intensity factor. Follow with post-hoc tests.
-
Analyze the startle amplitude on pulse-alone trials separately using a one-way ANOVA to ensure the drug treatments do not inherently suppress or enhance the startle reflex itself.
-
Data Presentation:
Table 2: Example Data for MK-801-Induced PPI Deficit Study
| Group | N | Startle Amplitude (Pulse-Alone) (Mean ± SEM) | % PPI (78 dB Prepulse) (Mean ± SEM) |
|---|---|---|---|
| Vehicle + Vehicle | 12 | 450 ± 30 | 65 ± 5 |
| Vehicle + MK-801 (0.15 mg/kg) | 12 | 470 ± 35 | 25 ± 4* |
| This compound (3 mg/kg) + MK-801 | 12 | 440 ± 28 | 55 ± 6# |
| This compound (3 mg/kg) + Vehicle | 12 | 435 ± 32 | 68 ± 5 |
*p<0.001 compared to Vehicle + Vehicle group. #p<0.01 compared to Vehicle + MK-801 group. Data are hypothetical and for illustrative purposes.
Experimental Workflow Visualization
References
Application Notes and Protocols for In Vivo Rodent Studies with Triflupromazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triflupromazine is a first-generation antipsychotic of the phenothiazine (B1677639) class, primarily utilized for its antiemetic and antipsychotic properties. In the context of in vivo rodent research, this compound serves as a valuable tool for investigating mechanisms of psychosis, dopamine (B1211576) receptor signaling, and potential therapeutic interventions for central nervous system disorders. These application notes provide a comprehensive overview of the dosage and administration of this compound in rodent models, with a focus on established protocols and safety considerations. Due to the limited availability of specific dosage data for this compound in rodents, information on the closely related and structurally similar compound, Trifluoperazine, is provided as a reference for dose-ranging studies.
Mechanism of Action
This compound exerts its primary pharmacological effects through the antagonism of dopamine D1 and D2 receptors in the central nervous system.[1] Blockade of these receptors in the mesolimbic pathway is thought to be responsible for its antipsychotic effects. The antiemetic effects of this compound are attributed to the blockade of dopamine D2 receptors in the chemoreceptor trigger zone (CTZ) of the medulla.[1]
Quantitative Data Summary
Due to a scarcity of publicly available quantitative data on this compound dosage in rodent studies, the following table summarizes dosages for the closely related phenothiazine antipsychotic, Trifluoperazine. Researchers should use this information as a starting point for dose-ranging studies with this compound, keeping in mind potential differences in potency and pharmacokinetics.
Table 1: Summary of Trifluoperazine Dosage and Administration in Rodent Studies
| Species | Route of Administration | Dosage Range | Study Context |
| Mouse | Intraperitoneal (IP) | 0.05 mg/kg | Fragile X Syndrome Model |
| Mouse | Intraperitoneal (IP) | 2 mg/kg | Inflammation Model |
| Mouse | Oral (PO) | 3 mg/kg | Obsessive-Compulsive Disorder Model |
| Rat | Oral (PO) | 0.35 mg/kg | Pharmacokinetic Study |
| Rat | Intraperitoneal (IP) | 5 mg/kg | Pharmacokinetic Study |
| Rat | Oral (PO) / Intravenous (IV) | 12.3 µmol/kg | Pharmacokinetic Study |
Signaling Pathway
The following diagram illustrates the antagonistic effect of this compound on the dopamine D2 receptor signaling pathway.
Caption: this compound antagonism of the Dopamine D2 receptor pathway.
Experimental Protocols
The following are generalized protocols for the administration of this compound to rodents. All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.
Intraperitoneal (IP) Injection
Materials:
-
This compound solution (sterile)
-
Sterile syringes (1 mL) and needles (25-27 gauge)
-
70% ethanol
-
Animal scale
Procedure:
-
Preparation: Prepare the appropriate concentration of this compound solution in a sterile vehicle (e.g., saline). The final injection volume should not exceed 10 mL/kg for mice and 5 mL/kg for rats.
-
Animal Handling: Weigh the animal to determine the correct injection volume. Restrain the rodent by gently scruffing the neck and back to expose the abdomen. For rats, gentle but firm restraint is necessary.
-
Injection Site: Locate the lower right or left quadrant of the abdomen, avoiding the midline to prevent injection into the cecum, bladder, or other vital organs.
-
Injection: Clean the injection site with 70% ethanol. Insert the needle at a 15-30 degree angle into the peritoneal cavity. Aspirate slightly to ensure the needle has not entered a blood vessel or organ (no fluid should enter the syringe).
-
Administration: Slowly inject the this compound solution.
-
Post-injection: Withdraw the needle and return the animal to its cage. Monitor the animal for any adverse reactions.
Oral Gavage (PO)
Materials:
-
This compound solution or suspension
-
Sterile oral gavage needles (flexible or curved, 18-20 gauge for mice, 16-18 gauge for rats)
-
Syringes (1 mL)
-
Animal scale
Procedure:
-
Preparation: Prepare the this compound solution or suspension at the desired concentration. The maximum volume for oral gavage is typically 10 mL/kg for mice and 5-10 mL/kg for rats.
-
Animal Handling: Weigh the animal to calculate the correct volume. Restrain the animal firmly by the scruff of the neck to immobilize the head. The head and body should be in a straight line to facilitate passage of the gavage needle.
-
Gavage Needle Insertion: Gently insert the gavage needle into the diastema (gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The needle should pass with minimal resistance. If resistance is met, withdraw and reposition.
-
Administration: Once the needle is correctly positioned in the esophagus (a slight bulge may be visible on the left side of the neck), slowly administer the this compound solution.
-
Post-administration: Gently remove the gavage needle and return the animal to its cage. Monitor for any signs of distress, such as coughing or difficulty breathing, which could indicate improper administration into the trachea.
Conclusion
This document provides essential information for the use of this compound in in vivo rodent studies. Due to the limited specific dosage data for this compound, researchers are encouraged to perform pilot studies to determine the optimal dose for their specific experimental model, using the provided data on Trifluoperazine as a guide. Careful adherence to established administration protocols and animal welfare guidelines is paramount for obtaining reliable and reproducible results.
References
Application Notes and Protocols: Triflupromazine in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triflupromazine is a first-generation antipsychotic of the phenothiazine (B1677639) class, primarily known for its antagonist activity at dopamine (B1211576) D1 and D2 receptors.[1] Its pharmacological profile also includes interactions with serotonergic and muscarinic acetylcholine (B1216132) receptors.[1] Emerging research has highlighted its potential as an autophagy inhibitor and an antiviral agent, making it a molecule of interest in various therapeutic areas.[2][3]
These application notes provide detailed protocols for the use of this compound as a reference compound in high-throughput screening (HTS) assays targeting dopamine receptor signaling and autophagy modulation. The methodologies are designed for a high-throughput format to facilitate the efficient screening and characterization of novel compounds.
Data Presentation: Pharmacological Profile of this compound
The following tables summarize the quantitative data on this compound's binding affinities and functional potency.
Table 1: Receptor Binding Affinities (Ki) of this compound
| Receptor Subtype | Ki (nM) | Species | Reference |
| Dopamine D2 | 1.1 - 2.63 | Human | [4] |
| Serotonin 5-HT2A | 24 | Human | [4] |
Table 2: Functional Potency (IC50/EC50) of this compound in Cellular Assays
| Assay | Cell Line | Potency | Effect | Reference |
| Glioblastoma Cell Viability | U251 | IC50: 16 µM | Cytotoxicity | [3] |
| Glioblastoma Cell Viability | U87 | IC50: 15 µM | Cytotoxicity | [3] |
| Glioblastoma Cell Viability | P3 (primary cells) | IC50: 15.5 µM | Cytotoxicity | [3] |
| Multiple Myeloma Cell Viability | U266 | IC50: 20 µM | Cytotoxicity | |
| Multiple Myeloma Cell Viability | RPMI 8226 | IC50: 25 µM | Cytotoxicity | |
| MERS-CoV Antiviral Activity | Vero E6 | EC50: 5.76 - 12.9 µM | Antiviral | [5] |
| SARS-CoV Antiviral Activity | Vero E6 | EC50: 5.76 - 12.9 µM | Antiviral | [5] |
Signaling Pathways and Experimental Workflows
Dopamine D2 Receptor Signaling Pathway
This compound acts as an antagonist at the Dopamine D2 receptor, a G protein-coupled receptor (GPCR) that typically couples to the Gi/o protein. Activation of the D2 receptor by dopamine inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This compound blocks this action.
Diagram 1: Dopamine D2 Receptor Signaling Pathway
Autophagy Pathway Inhibition
This compound has been shown to inhibit autophagy. One of the key indicators of autophagy is the conversion of cytosolic LC3-I to lipidated LC3-II, which is recruited to the autophagosome membrane, forming visible puncta. This compound treatment leads to an accumulation of LC3-II and the autophagy substrate p62/SQSTM1, suggesting a blockage in the autophagic flux, potentially by impairing lysosomal function.[3][6]
Diagram 2: Autophagy Pathway Inhibition by this compound
High-Throughput Screening Workflow
A typical HTS campaign involves several stages, from assay development to hit validation. This compound can be used as a positive control during the primary screen and for comparison in subsequent dose-response studies.
Diagram 3: General High-Throughput Screening Workflow
Experimental Protocols
The following are detailed protocols for HTS assays where this compound can be used as a reference compound.
Protocol 1: Dopamine D2 Receptor Competitive Binding Assay (HTS Format)
Assay Principle: This assay measures the ability of test compounds to compete with a radiolabeled ligand for binding to the dopamine D2 receptor. A decrease in the radioactive signal indicates displacement of the radioligand by the test compound.
Materials:
-
Cell Membranes: Membranes from a cell line stably expressing the human dopamine D2 receptor (e.g., CHO or HEK293 cells).
-
Radioligand: [³H]-Spiperone or another suitable D2 receptor antagonist radioligand.
-
Test Compounds: Compound library dissolved in DMSO.
-
Reference Compound: this compound hydrochloride.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled D2 antagonist (e.g., 10 µM Haloperidol).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
96- or 384-well microplates.
-
Glass fiber filter mats.
-
Filtration apparatus and scintillation counter.
Methodology:
-
Compound Plating: Prepare serial dilutions of this compound and single concentrations of library compounds in assay buffer. Dispense into the microplate wells.
-
Reagent Preparation: Dilute the cell membranes and [³H]-Spiperone to their optimal concentrations in assay buffer.
-
Assay Incubation: Add the diluted cell membranes to the wells containing the compounds. Initiate the binding reaction by adding the diluted [³H]-Spiperone to all wells. Incubate at room temperature for 60-90 minutes.
-
Filtration: Terminate the reaction by rapid filtration through the glass fiber filter mat using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Detection: Dry the filter mats and add scintillation cocktail. Measure the radioactivity in a microplate scintillation counter.
-
Data Analysis: Calculate the percent inhibition of specific binding for each compound. For this compound, determine the IC50 value by fitting the data to a four-parameter logistic equation.
Protocol 2: Functional Dopamine D2 Receptor cAMP Assay (HTS Format)
Assay Principle: This assay measures the ability of a compound to antagonize the dopamine-induced inhibition of cAMP production in cells expressing the D2 receptor. An increase in the luminescent or fluorescent signal, which is inversely proportional to cAMP levels, indicates antagonist activity.
Materials:
-
Cell Line: A cell line stably expressing the human dopamine D2 receptor (e.g., CHO or HEK293 cells).
-
Test Compounds: Compound library dissolved in DMSO.
-
Reference Antagonist: this compound hydrochloride.
-
Agonist: Dopamine.
-
cAMP Stimulator: Forskolin (B1673556).
-
cAMP Detection Kit: e.g., HTRF cAMP kit or a luminescent-based cAMP assay kit.[7]
-
Cell Culture Medium.
-
Assay Buffer.
-
White, opaque 384-well microplates.
-
Plate reader capable of detecting luminescence or HTRF.
Methodology:
-
Cell Seeding: Plate the cells into the 384-well microplates and incubate overnight.
-
Compound Addition: Prepare serial dilutions of this compound and single concentrations of library compounds. Add the compounds to the cells and pre-incubate for 15-30 minutes.
-
Agonist Stimulation: Add a mixture of dopamine (at its EC80 concentration) and forskolin to all wells to stimulate and then inhibit adenylyl cyclase.
-
cAMP Detection: After an appropriate incubation period, lyse the cells and detect the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP detection kit.
-
Data Acquisition: Measure the signal on a compatible plate reader.
-
Data Analysis: Normalize the data to controls and calculate the percent antagonism for each compound. Determine the IC50 value for this compound.
Protocol 3: High-Content Screening for Autophagy Inhibition (GFP-LC3 Puncta Formation)
Assay Principle: This assay utilizes a cell line stably expressing a GFP-tagged LC3 protein.[8] Under basal conditions, GFP-LC3 is diffuse in the cytoplasm. Upon autophagy induction, it translocates to autophagosomes, appearing as fluorescent puncta. Inhibitors of late-stage autophagy, like this compound, cause an accumulation of these puncta.
Materials:
-
Cell Line: A suitable cell line stably expressing GFP-LC3 (e.g., U2OS or MEF cells).[8]
-
Test Compounds: Compound library dissolved in DMSO.
-
Reference Compound: this compound hydrochloride.
-
Positive Control: Chloroquine or Bafilomycin A1.
-
Cell Culture Medium.
-
Fixative: 4% Paraformaldehyde (PFA).
-
Nuclear Stain: DAPI.
-
Black, clear-bottom 384-well imaging plates.
-
High-content imaging system and analysis software.
Methodology:
-
Cell Seeding: Plate the GFP-LC3 expressing cells into the imaging plates and allow them to adhere overnight.
-
Compound Treatment: Add the library compounds and a dilution series of this compound to the cells. Incubate for a predetermined time (e.g., 24 hours) to allow for effects on autophagy.
-
Cell Staining: Fix the cells with PFA, and then stain the nuclei with DAPI.
-
Image Acquisition: Acquire images of the GFP and DAPI channels using an automated high-content imaging system.
-
Image Analysis: Use image analysis software to identify individual cells and quantify the number, intensity, and area of GFP-LC3 puncta per cell.
-
Data Analysis: Normalize the data to negative controls. Compounds that significantly increase the number of GFP-LC3 puncta are identified as potential autophagy inhibitors. Determine the EC50 value for this compound based on the increase in puncta formation.[8]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Trifluoperazine, a novel autophagy inhibitor, increases radiosensitivity in glioblastoma by impairing homologous recombination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. researchgate.net [researchgate.net]
- 7. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. GFP-LC3 High-content Assay for Screening Autophagy Modulators - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Assessing the Impact of Triflupromazine on Tumor Spheroid Formation
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for evaluating the effect of Triflupromazine, a phenothiazine-class antipsychotic agent, on the formation and viability of 3D tumor spheroids. This protocol is designed for cancer researchers and drug development professionals interested in screening compounds for anti-cancer properties in a more physiologically relevant in vitro model.
Introduction
Three-dimensional (3D) tumor spheroids are increasingly utilized in cancer research as they more accurately mimic the tumor microenvironment compared to traditional 2D cell cultures.[1] Spheroids exhibit gradients of nutrients, oxygen, and proliferative states, making them a valuable tool for assessing the efficacy of potential anti-cancer therapeutics. This compound and related phenothiazines have demonstrated anti-cancer properties, including the inhibition of cancer stem cell growth and the suppression of tumor spheroid formation.[2][3] Specifically, the related compound trifluoperazine (B1681574) has been shown to inhibit lung cancer spheroid formation by down-regulating Wnt/β-catenin signaling.[2][3] This protocol outlines a comprehensive workflow to assess the dose-dependent effects of this compound on spheroid formation, growth, and viability.
Experimental Workflow
The overall experimental workflow for assessing the effect of this compound on tumor spheroid formation is depicted below.
Caption: Experimental workflow for assessing this compound's effect on tumor spheroids.
Detailed Experimental Protocols
1. Materials and Reagents
-
Cell Lines: A cancer cell line of interest (e.g., A549 lung carcinoma, HCT116 colon cancer, MCF7 breast cancer).[4]
-
Culture Medium: Appropriate complete growth medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Plates: Sterile 96-well or 384-well ultra-low attachment (ULA) U-bottom plates.[4][5]
-
This compound: Stock solution in a suitable solvent (e.g., DMSO).
-
Viability Assay Reagent: e.g., CellTiter-Glo® 3D Cell Viability Assay (Promega) or a combination of live/dead fluorescent stains like Calcein AM and Ethidium Homodimer-1 (EthD-1).[4][5]
-
Phosphate-Buffered Saline (PBS): Sterile.
-
Trypsin-EDTA: For cell detachment.
2. Protocol for Tumor Spheroid Formation
This protocol is adapted from established methods for generating single spheroids in ULA plates.[4][6]
-
Cell Culture: Maintain the chosen cancer cell line in a T-75 flask with complete growth medium at 37°C and 5% CO2.
-
Cell Harvesting: When cells reach 70-80% confluency, wash with PBS and detach using Trypsin-EDTA. Neutralize trypsin with complete medium and centrifuge the cell suspension.
-
Cell Counting and Resuspension: Resuspend the cell pellet in fresh medium and determine the cell concentration and viability using a hemocytometer or automated cell counter.
-
Seeding: Dilute the cell suspension to the desired seeding density (e.g., 1,000 to 5,000 cells/well) in complete medium.[4] Dispense 100 µL of the cell suspension into each well of a 96-well ULA U-bottom plate.
-
Spheroid Formation: Centrifuge the plate at a low speed (e.g., 300 x g for 5 minutes) to facilitate cell aggregation at the bottom of the wells.[6] Incubate the plate at 37°C and 5% CO2 for 24 to 72 hours to allow for spheroid formation.[4] Monitor spheroid formation and compactness daily using an inverted microscope.
3. Protocol for this compound Treatment
-
Prepare this compound Dilutions: Prepare a serial dilution of this compound in complete growth medium to achieve the desired final concentrations. A common approach is to prepare 2X concentrated solutions.
-
Compound Addition: After spheroids have formed (24-72 hours post-seeding), carefully add 100 µL of the 2X this compound dilutions to the respective wells, resulting in a final volume of 200 µL per well. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells.
-
Incubation: Incubate the plates for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
4. Protocol for Spheroid Viability and Growth Assessment
4.1. Brightfield and Fluorescence Imaging
-
Image Acquisition: At the end of the treatment period, capture brightfield images of the spheroids in each well using an inverted microscope or a high-content imaging system.[5] This will allow for the assessment of spheroid size, morphology, and integrity.
-
Fluorescence Staining (Optional): For a more detailed viability assessment, a live/dead staining can be performed.[5][6]
-
Prepare a staining solution containing Hoechst 33342 (for total cell nuclei), Calcein AM (for live cells), and Ethidium Homodimer-1 (for dead cells) in PBS or culture medium.
-
Carefully remove half of the medium from each well and add the staining solution.
-
Incubate according to the manufacturer's instructions (typically 30-60 minutes).
-
Image the spheroids using appropriate filter sets for each fluorescent dye.
-
4.2. ATP-Based Viability Assay (e.g., CellTiter-Glo® 3D)
This assay measures the amount of ATP, which is proportional to the number of metabolically active cells.[4]
-
Reagent Preparation: Allow the CellTiter-Glo® 3D reagent and the assay plate to equilibrate to room temperature.
-
Reagent Addition: Add a volume of CellTiter-Glo® 3D reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).
-
Lysis and Signal Stabilization: Mix the contents by shaking on an orbital shaker for 5 minutes to induce cell lysis. Incubate at room temperature for an additional 25 minutes to stabilize the luminescent signal.[4]
-
Luminescence Reading: Read the luminescence using a plate reader.
Data Presentation
Quantitative data should be summarized in tables for clear comparison.
Table 1: Effect of this compound on Spheroid Diameter
| This compound (µM) | Average Spheroid Diameter (µm) ± SD (24h) | Average Spheroid Diameter (µm) ± SD (48h) | Average Spheroid Diameter (µm) ± SD (72h) |
| 0 (Vehicle) | |||
| 1 | |||
| 5 | |||
| 10 | |||
| 25 | |||
| 50 |
Table 2: Effect of this compound on Spheroid Viability (ATP Assay)
| This compound (µM) | Luminescence (RLU) ± SD (72h) | % Viability vs. Control |
| 0 (Vehicle) | 100 | |
| 1 | ||
| 5 | ||
| 10 | ||
| 25 | ||
| 50 |
Table 3: IC50 Values of this compound on Tumor Spheroids
| Cell Line | Treatment Duration (h) | IC50 (µM) |
| [Cell Line Name] | 24 | |
| [Cell Line Name] | 48 | |
| [Cell Line Name] | 72 |
Potential Signaling Pathways Affected by this compound
This compound and its analogs have been shown to impact several signaling pathways crucial for cancer cell survival and proliferation.
Caption: Potential signaling pathways modulated by this compound in cancer cells.
Studies have implicated this compound and related compounds in the inhibition of the Wnt/β-catenin and PI3K/AKT signaling pathways, which are critical for cancer stem cell maintenance and cell proliferation.[2][7] As a calmodulin antagonist, it can interfere with calcium-dependent signaling, impacting cell proliferation and invasion.[8][9] Furthermore, its antagonism of the dopamine D2 receptor has been linked to reduced cancer cell invasion.[7] These mechanisms collectively contribute to its observed anti-tumor effects, including the induction of apoptosis and the suppression of spheroid formation.[2][8][10]
References
- 1. Spheroid preparation and immunofluorescence protocol. | Abcam [abcam.com]
- 2. atsjournals.org [atsjournals.org]
- 3. Trifluoperazine, an antipsychotic agent, inhibits cancer stem cell growth and overcomes drug resistance of lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. corning.com [corning.com]
- 5. High-Content Assays for Characterizing the Viability and Morphology of 3D Cancer Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Repurposing the Antipsychotic Trifluoperazine as an Antimetastasis Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Antipsychotic Drug Trifluoperazine Suppresses Colorectal Cancer by Inducing G0/G1 Arrest and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Triflupromazine treatment for studying cancer stem cell properties
Introduction
Triflupromazine (TFP), a phenothiazine-class antipsychotic agent, has been repurposed as a promising investigational tool for studying and targeting cancer stem cells (CSCs). CSCs, a subpopulation of cells within a tumor, are believed to drive tumor initiation, metastasis, and resistance to conventional therapies. TFP has demonstrated efficacy in inhibiting key properties of CSCs, including self-renewal and chemoresistance, making it a valuable agent for cancer research and drug development professionals. These application notes provide a comprehensive overview of TFP's effects on CSCs, including its mechanism of action, relevant signaling pathways, and detailed protocols for key experimental assays.
Mechanism of Action
This compound exerts its anti-CSC effects primarily through the antagonism of the Dopamine Receptor D2 (DRD2).[1][2][3][4] Inhibition of DRD2 by TFP initiates a cascade of downstream signaling events that ultimately suppress CSC properties. The key signaling pathways affected include the Wnt/β-catenin and PI3K/AKT pathways, both of which are critical for CSC maintenance and survival.[3][5][6][7][8][9]
By inhibiting these pathways, TFP has been shown to:
-
Inhibit Self-Renewal: TFP treatment significantly reduces the formation of tumor spheroids, a key in vitro measure of CSC self-renewal capacity.[5][6][7][9]
-
Downregulate CSC Markers: The expression of cell surface markers associated with CSCs, such as CD44 and CD133, is markedly decreased following TFP treatment.[5][6][7][9]
-
Induce Apoptosis: TFP promotes programmed cell death in cancer cells, including CSCs.[1][5][6][10][11]
-
Induce Cell Cycle Arrest: TFP can cause an arrest in the G0/G1 phase of the cell cycle, thereby inhibiting proliferation.[1]
-
Overcome Drug Resistance: TFP has been shown to sensitize CSCs to conventional chemotherapeutic agents like cisplatin (B142131) and targeted therapies such as gefitinib, thus overcoming a major hurdle in cancer treatment.[5][6][7]
Data Presentation
The following tables summarize the quantitative effects of this compound on various cancer stem cell properties as reported in the literature.
Table 1: IC50 Values of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) |
| SW620 | Colorectal Cancer | 13.9 | 48 |
| HCT116 | Colorectal Cancer | 16.2 | 48 |
| CT26 | Colorectal Cancer | 16.8 | 48 |
| A549 | Non-Small Cell Lung Cancer | Not explicitly stated, but significant inhibition at 5-20 µM | 48 |
| U266 | Multiple Myeloma | 20 | 24 |
| RPMI 8226 | Multiple Myeloma | 25 | 24 |
Table 2: Effect of this compound on Cancer Stem Cell Properties
| Cell Line | Cancer Type | TFP Concentration (µM) | Assay | Observed Effect |
| CL141, CL83, CL97 | Non-Small Cell Lung Cancer | 5 - 10 | Tumor Spheroid Formation | Dose-dependent decrease in size and number of spheroids.[3] |
| CL141 | Non-Small Cell Lung Cancer | 5 | ALDH+ Population | Reduction from 4.31% to 0.84%.[3] |
| CL152 | Non-Small Cell Lung Cancer | 5 | ALDH+ Population | Reduction from 3.73% to 1.08%.[3] |
| Gefitinib-resistant NSCLC | Non-Small Cell Lung Cancer | 5 | Side Population | Significant decrease.[3] |
Table 3: this compound-Induced Apoptosis and Cell Cycle Arrest
| Cell Line | Cancer Type | TFP Concentration (µM) | Exposure Time (h) | % Apoptotic Cells (Annexin V+) | % Cells in G0/G1 Phase |
| HCT116 | Colorectal Cancer | 15 | 24 | - | Significant accumulation |
| HCT116 | Colorectal Cancer | 15 | 48 | Significant increase | Significant accumulation |
| CT26 | Colorectal Cancer | 15 | 24 | - | Significant accumulation |
| CT26 | Colorectal Cancer | 15 | 48 | Significant increase | Significant accumulation |
| CL141 | Non-Small Cell Lung Cancer | 5 - 10 | 48 | Dose-dependent increase | - |
Mandatory Visualizations
Experimental Protocols
Tumorsphere Formation Assay
This assay assesses the self-renewal capacity of cancer stem cells.
Materials:
-
Cancer cell line of interest
-
Serum-free medium (e.g., DMEM/F12) supplemented with B27, EGF, and bFGF
-
Ultra-low attachment plates or flasks
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Cell counter
Protocol:
-
Culture cancer cells to 70-80% confluency.
-
Harvest cells using Trypsin-EDTA and wash with PBS.
-
Resuspend cells in serum-free medium to create a single-cell suspension.
-
Count the cells and adjust the concentration to 1,000-5,000 cells/mL.
-
Plate the cell suspension in ultra-low attachment plates.
-
Add this compound at desired concentrations to the treatment wells. Include a vehicle-only control.
-
Incubate for 7-14 days, replenishing medium and TFP every 3-4 days.
-
Count the number of tumorspheres (typically >50 µm in diameter) and measure their size using a microscope equipped with a camera and imaging software.
Flow Cytometry for CSC Markers (CD44/CD133)
This protocol is for the detection and quantification of cells expressing specific CSC surface markers.
Materials:
-
Treated and control cells
-
PBS
-
Flow Cytometry Staining Buffer (PBS + 2% FBS)
-
Fluorochrome-conjugated antibodies against CD44 and CD133
-
Isotype control antibodies
-
Flow cytometer
Protocol:
-
Harvest and wash cells, then resuspend in Flow Cytometry Staining Buffer to a concentration of 1x10^6 cells/mL.
-
Aliquot 100 µL of cell suspension into flow cytometry tubes.
-
Add the appropriate antibodies (CD44, CD133, and isotype controls) to the respective tubes.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with Flow Cytometry Staining Buffer.
-
Resuspend the final cell pellet in 500 µL of Flow Cytometry Staining Buffer.
-
Analyze the samples on a flow cytometer.
Western Blot for Wnt/β-catenin Signaling Proteins
This protocol allows for the detection of changes in protein levels within the Wnt/β-catenin signaling pathway.
Materials:
-
Treated and control cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (β-catenin, p-AKT, total AKT, GAPDH/β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Lyse cells in RIPA buffer and quantify protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Visualize and quantify the protein bands using an imaging system.
Apoptosis Assay (Annexin V/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and control cells
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer
-
Flow cytometer
Protocol:
-
Harvest and wash cells with PBS.
-
Resuspend cells in 1X Binding Buffer to a concentration of 1x10^6 cells/mL.
-
Aliquot 100 µL of cell suspension into flow cytometry tubes.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to each tube.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol determines the distribution of cells in different phases of the cell cycle.
Materials:
-
Treated and control cells
-
PBS
-
70% cold ethanol (B145695)
-
Propidium Iodide (PI) staining solution with RNase A
-
Flow cytometer
Protocol:
-
Harvest and wash cells with PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS.
-
Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer.
References
- 1. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 2. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 3. atsjournals.org [atsjournals.org]
- 4. Sphere-Formation Assay: Three-Dimensional in vitro Culturing of Prostate Cancer Stem/Progenitor Sphere-Forming Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Flow cytometry with PI staining | Abcam [abcam.com]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. vet.cornell.edu [vet.cornell.edu]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. ucl.ac.uk [ucl.ac.uk]
- 11. Propidium Iodide Cell Cycle Staining Protocol [protocols.io]
Application Notes and Protocols for In Vivo Imaging of Triflupromazine's Distribution in the Brain
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the in vivo and ex vivo imaging of Triflupromazine's distribution within the brain. While direct in vivo imaging studies on this compound are not abundant in publicly available literature, this document outlines protocols adapted from studies on structurally similar phenothiazine (B1677639) antipsychotics and general methodologies for brain imaging of psychoactive drugs.
Introduction
This compound is a typical antipsychotic of the phenothiazine class, primarily utilized for its antiemetic and antipsychotic properties. Its therapeutic effects are largely attributed to its antagonism of dopamine (B1211576) D2 receptors in the central nervous system.[1] Understanding the regional and sub-regional distribution of this compound in the brain is crucial for elucidating its pharmacokinetic/pharmacodynamic (PK/PD) relationship, optimizing dosing regimens, and developing novel drug delivery strategies. In vivo imaging techniques such as Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT), along with ex vivo autoradiography, are powerful tools to visualize and quantify drug distribution in the brain.[2][3]
Data Presentation: Quantitative Distribution of Phenothiazines in the Brain
The following tables summarize quantitative data on the brain distribution of phenothiazines from preclinical studies. This data provides a reference for expected distribution patterns of this compound.
Table 1: Regional Brain Distribution of ¹⁴C-Thioridazine in Rats (µg/g tissue) *
| Brain Region | 30 minutes post-injection | 4 hours post-injection |
| Forebrain | 2.8 | 0.55 |
| Cerebellum | 1.9 | 0.40 |
| Brainstem | 1.5 | 0.35 |
*Data adapted from an autoradiographic study on the distribution of ¹⁴C-Thioridazine in the rat brain. Thioridazine is a phenothiazine derivative with a similar core structure to this compound.[4]
Table 2: Brain-to-Plasma Concentration Ratios of Various Antipsychotics *
| Antipsychotic Drug | Unbound Brain-to-Plasma Ratio (Kp,uu,brain) |
| Risperidone | 0.10 ± 0.02 |
| Clozapine | 0.31 ± 0.03 |
| Olanzapine | 0.82 ± 0.19 |
*This data showcases the extent of unbound drug transport across the blood-brain barrier for different antipsychotics and can serve as a comparator for future this compound studies.[5]
Signaling Pathway of this compound
This compound's primary mechanism of action involves the blockade of dopamine D2 receptors.[1] D2 receptors are G-protein coupled receptors (GPCRs) that, when activated by dopamine, inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[6][7] By blocking these receptors, this compound disinhibits adenylyl cyclase, thereby modulating downstream signaling cascades involved in neurotransmission.
References
- 1. Chlorpromazine - Wikipedia [en.wikipedia.org]
- 2. In vivo neuropharmacology of schizophrenia | The British Journal of Psychiatry | Cambridge Core [cambridge.org]
- 3. Radiopharmaceuticals for PET and SPECT Imaging: A Literature Review over the Last Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 4. karger.com [karger.com]
- 5. Neuropharmacokinetic visualization of regional and subregional unbound antipsychotic drug transport across the blood–brain barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dopamine receptor signaling and current and future antipsychotic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biochemistry, Dopamine Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating the Blood-Brain Barrier Penetration of Triflupromazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triflupromazine is a first-generation antipsychotic of the phenothiazine (B1677639) class, utilized for its dopamine (B1211576) receptor antagonist properties in the management of psychosis.[1] For any centrally acting therapeutic agent, a critical determinant of its efficacy is the ability to cross the blood-brain barrier (BBB) and reach its target in the central nervous system (CNS) in sufficient concentrations.[2] The BBB is a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system where neurons reside.[2]
These application notes provide a comprehensive overview of the methodologies available to evaluate the BBB penetration of this compound. The protocols detailed herein cover in silico, in vitro, and in vivo approaches, offering a multi-faceted strategy for a thorough assessment. A key consideration for this compound is its interaction with efflux transporters, such as P-glycoprotein (P-gp), which actively pump substrates out of the brain and can significantly limit CNS exposure.[3]
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 352.4 g/mol | [1] |
| LogP (octanol/water) | 5.54 | [1] |
| Polar Surface Area (PSA) | 31.8 Ų | [1] |
| Hydrogen Bond Donors | 0 | [1] |
| Hydrogen Bond Acceptors | 2 | [1] |
| pKa | 9.1 (predicted) |
Table 2: Comparative In Vivo BBB Penetration Data for Chlorpromazine (B137089)
| Parameter | Value | Species | Notes | Source |
| Brain vs. Plasma Concentration | Higher in brain | Human | Qualitative assessment. | [4] |
| CSF/Plasma Ratio | Varies (individual factor) | Human | Suggests penetration into the CNS. | [5] |
Experimental Protocols
A multi-tiered approach is recommended for a comprehensive evaluation of this compound's BBB penetration, starting with high-throughput in vitro screens and progressing to more complex in vivo studies.
In Silico Prediction of BBB Penetration
In silico models provide a rapid and cost-effective initial assessment of a compound's likelihood to cross the BBB based on its molecular structure and physicochemical properties.[6] These models can predict parameters like the logarithm of the brain-to-plasma concentration ratio (logBB).
Protocol:
-
Obtain the 2D or 3D structure of this compound in a suitable format (e.g., SMILES, SDF).
-
Utilize ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction software or web servers. A variety of commercial and free tools are available.
-
Input the molecular structure into the selected tool.
-
Calculate key physicochemical descriptors such as molecular weight, LogP, polar surface area (PSA), number of hydrogen bond donors and acceptors, and pKa.
-
Run the BBB penetration prediction model. The software will use its algorithm, often based on quantitative structure-property relationship (QSPR) models, to predict the logBB or a qualitative classification (e.g., CNS+ or CNS-).
-
Analyze the results. Compare the predicted values for this compound against the model's criteria for good BBB penetration. For example, a logBB > 0.3 is often considered indicative of good penetration for CNS-active drugs.[3]
-
Consider P-gp substrate prediction. Many in silico tools also predict whether a compound is a substrate for efflux transporters like P-gp. Given that this compound is a known P-gp substrate, this prediction is a critical part of the in silico evaluation.[3]
References
- 1. This compound | C18H19F3N2S | CID 5568 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. In Silico Prediction of Blood-Brain Barrier Permeability of Compounds by Machine Learning and Resampling Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Qualitative prediction of blood–brain barrier permeability on a large and refined dataset - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chlorpromazine | C17H19ClN2S | CID 2726 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Concentrations of chlorpromazine and two of its active metabolites in plasma and cerebrospinal fluid of psychotic patients treated with fixed drug doses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In silico modeling on ADME properties of natural products: Classification models for blood-brain barrier permeability, its application to traditional Chinese medicine and in vitro experimental validation - PubMed [pubmed.ncbi.nlm.nih.gov]
Triflupromazine as a Positive Control in Dopamine Antagonist Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triflupromazine is a first-generation antipsychotic of the phenothiazine (B1677639) class that primarily functions as a dopamine (B1211576) receptor antagonist.[1] Its well-characterized antagonism at dopamine D2 receptors, and to a lesser extent D1 receptors, makes it a suitable positive control for a variety of in vitro and in vivo studies aimed at identifying and characterizing novel dopamine antagonists.[1][2] This document provides detailed application notes and experimental protocols for utilizing this compound as a positive control in dopamine antagonist research.
Mechanism of Action
This compound exerts its antipsychotic effects by blocking dopamine receptors in the central nervous system.[3][4] It has a high affinity for the D2 subtype of dopamine receptors and also interacts with D1 receptors, albeit with lower affinity.[1][2] Like other phenothiazines, it can also exhibit antagonist activity at other receptors, including serotonergic, adrenergic, and muscarinic receptors, which contributes to its overall pharmacological profile.[5] The blockade of D2 receptors in the mesolimbic pathway is thought to be responsible for its therapeutic effects in psychosis.[6]
Data Presentation: Quantitative Data for this compound
The following tables summarize the binding affinity (Ki) and half-maximal inhibitory concentration (IC50) values for this compound at dopamine receptors, providing a quantitative basis for its use as a positive control.
Table 1: Binding Affinity (Ki) of this compound for Human Dopamine Receptors
| Receptor Subtype | Ki (nM) | Reference |
| Dopamine D2 | 1.1 - 2.63 | [5] |
| Serotonin 5-HT2A | 24 | [5] |
Note: Lower Ki values indicate higher binding affinity.
Table 2: Half-Maximal Inhibitory Concentration (IC50) of this compound
| Target | Assay | IC50 (nM) | Reference |
| Dopamine D2 Receptor | Receptor Binding | 1.1 - 1.2 | [7] |
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Caption: Dopamine D2 receptor signaling pathway.
Caption: Experimental workflow for a radioligand binding assay.
Caption: Experimental workflow for a functional cAMP assay.
Experimental Protocols
Radioligand Binding Assay for Dopamine D2 Receptor
This protocol is designed to determine the binding affinity of a test compound for the dopamine D2 receptor, using this compound as a positive control.
Materials:
-
Cell membranes prepared from a cell line stably expressing the human dopamine D2 receptor.
-
Radioligand: [³H]Spiperone (a high-affinity D2 antagonist).
-
Positive Control: this compound hydrochloride.
-
Non-specific binding control: Haloperidol (B65202) (10 µM).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters (GF/B or GF/C), pre-soaked in 0.5% polyethyleneimine (PEI).
-
Filtration apparatus (cell harvester).
-
Scintillation vials and scintillation fluid.
-
Liquid scintillation counter.
Procedure:
-
Membrane Preparation: Thaw the prepared cell membranes on ice and resuspend in assay buffer to a final concentration of 10-20 µg of protein per well.
-
Assay Setup:
-
In a 96-well plate, add 50 µL of assay buffer (for total binding), 50 µL of 10 µM haloperidol (for non-specific binding), 50 µL of various concentrations of the test compound, or 50 µL of various concentrations of this compound.
-
Add 50 µL of [³H]Spiperone to all wells at a final concentration close to its Kd (e.g., 0.2-0.5 nM).
-
Initiate the binding reaction by adding 150 µL of the membrane suspension to each well. The final assay volume is 250 µL.
-
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Filtration: Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a cell harvester. Wash the filters three times with 3 mL of ice-cold wash buffer.[8]
-
Quantification: Place the filter discs into scintillation vials, add 4-5 mL of scintillation fluid, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding (counts in the presence of haloperidol) from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration (test compound or this compound).
-
Determine the IC50 value from the resulting dose-response curve using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional cAMP Assay for Dopamine D2 Receptor Antagonism
This assay measures the ability of a test compound to reverse the dopamine-induced inhibition of cyclic AMP (cAMP) production in cells expressing the D2 receptor.
Materials:
-
A cell line stably expressing the human dopamine D2 receptor (e.g., CHO-K1 or HEK293).
-
Cell culture medium.
-
Dopamine.
-
Forskolin (B1673556) (to stimulate adenylyl cyclase).
-
Positive Control: this compound hydrochloride.
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
384-well white microplates.
-
Plate reader compatible with the chosen detection technology.
Procedure:
-
Cell Plating: Seed the cells into a 384-well plate at an optimized density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for attachment.
-
Compound Addition:
-
Prepare serial dilutions of the test compound and this compound in the appropriate assay buffer.
-
Aspirate the culture medium from the cells and add the compound dilutions to the respective wells. Include a vehicle control.
-
Incubate for 15-30 minutes at room temperature.
-
-
Agonist Stimulation:
-
Prepare a solution of dopamine at a concentration that gives a submaximal response (e.g., EC80) and forskolin at a concentration that stimulates a robust cAMP signal.
-
Add this solution to all wells except the basal control wells.
-
Incubate for 30 minutes at room temperature.[9]
-
-
cAMP Detection:
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP detection kit.[10]
-
-
Data Analysis:
-
Generate a cAMP standard curve to convert the raw signal to cAMP concentrations.
-
Plot the cAMP concentration against the logarithm of the antagonist concentration (test compound or this compound).
-
Determine the IC50 value from the resulting dose-response curve using non-linear regression.
-
Behavioral Assay: Locomotor Activity in Rodents
This protocol assesses the effect of a test compound on spontaneous locomotor activity in mice or rats, using this compound as a positive control for a CNS depressant effect.
Materials:
-
Male or female mice (20-30 g) or rats (200-300 g).
-
Open-field activity monitoring system with infrared beams or video tracking.[11]
-
Vehicle (e.g., saline or 0.5% methylcellulose).
-
Positive Control: this compound hydrochloride (e.g., 1-3 mg/kg, intraperitoneal injection).
-
Test compound at various doses.
-
Syringes and needles for injection.
Procedure:
-
Acclimation: Acclimate the animals to the testing room for at least 60 minutes before the experiment. Also, acclimate them to the open-field apparatus for a short period (e.g., 10-15 minutes) on a day prior to testing.
-
Habituation: On the day of the experiment, place each animal individually into the open-field arena and allow it to habituate for 30-60 minutes.
-
Drug Administration:
-
Administer the vehicle, this compound, or the test compound via the appropriate route (e.g., intraperitoneal injection).
-
The volume of injection should be consistent across all animals (e.g., 10 mL/kg for mice).
-
-
Data Collection:
-
Immediately after injection, place the animal back into the open-field arena.
-
Record locomotor activity for a predefined period (e.g., 60-120 minutes). Key parameters to measure include total distance traveled, horizontal activity, and vertical activity (rearing).[11]
-
-
Data Analysis:
-
Analyze the data in time bins (e.g., 5-10 minutes) to observe the time course of the drug effects.
-
Calculate the total activity for the entire session for each animal.
-
Compare the locomotor activity of the drug-treated groups to the vehicle-treated group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
-
This compound is expected to cause a dose-dependent decrease in locomotor activity.[12]
-
Conclusion
This compound serves as a reliable and well-documented positive control for the in vitro and in vivo characterization of dopamine receptor antagonists. Its established binding affinities and functional effects provide a solid benchmark for evaluating the potency and efficacy of novel compounds. The detailed protocols provided herein offer a framework for incorporating this compound into a comprehensive drug discovery and development program targeting the dopaminergic system.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Changes in rat striatal dopamine turnover and receptor activity during one years neuroleptic administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 7. selleckchem.com [selleckchem.com]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. benchchem.com [benchchem.com]
- 10. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Behavioral and Locomotor Measurements Using an Open Field Activity Monitoring System for Skeletal Muscle Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Drug interactions on spontaneous locomotor activity in rats. Neuroleptics and amphetamine-induced hyperactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Electrophysiological Recording of Neuronal Activity Following Triflupromazine Application
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triflupromazine is a typical antipsychotic agent belonging to the phenothiazine (B1677639) class of drugs. Its primary mechanism of action involves the antagonism of dopamine (B1211576) D2 receptors, a key therapeutic target in the management of psychosis.[1] Beyond its effects on the dopaminergic system, this compound also interacts with a variety of other neurotransmitter receptors, including serotonergic, muscarinic, and adrenergic receptors, contributing to its broad pharmacological profile.[1] Furthermore, this compound is known to be a potent inhibitor of calmodulin, a ubiquitous calcium-binding protein involved in numerous cellular signaling pathways.[2][3][4] This multifaceted activity of this compound translates into complex effects on neuronal excitability and synaptic transmission.
These application notes provide a comprehensive overview of the electrophysiological effects of this compound on neuronal activity. Detailed protocols for in vitro electrophysiological recordings using patch-clamp and multi-electrode array (MEA) techniques are presented to facilitate the investigation of this compound's neuronal effects in a laboratory setting.
Data Presentation: Quantitative Effects of this compound on Neuronal Activity
The following tables summarize the quantitative data available for this compound and the closely related compound trifluoperazine (B1681574) on various neuronal parameters. It is important to note that specific electrophysiological data for this compound is limited in publicly available literature; therefore, data for trifluoperazine is included for comparative purposes, given its structural and functional similarities.
| Parameter | Drug | Preparation | Method | Effect | Concentration/Value | Citation |
| Receptor Binding Affinity (Ki) | This compound | N/A | Radioligand Binding Assay | Antagonism of Dopamine D2 Receptor | 2.8 nM | [1] |
| Secretion Inhibition (ID50) | Trifluoperazine | Cultured bovine adrenal chromaffin cells | Acetylcholine-evoked catecholamine release | Inhibition of secretion | 2 x 10⁻⁷ M | [4] |
| hERG Potassium Channel Block (IC50) | Trifluoperazine | CHO cells expressing hERG channels | Patch-Clamp | Inhibition of potassium current | 1406 ± 124 nM |
Note: The ID50 value for secretion inhibition in chromaffin cells is an indirect measure of neuronal activity, reflecting the drug's impact on neurotransmitter release.
| Parameter | Drug | Preparation | Method | Qualitative Effect | Citation |
| Spontaneous Neuronal Firing | Trifluoperazine | Rat cerebral cortical neurons | In vivo iontophoresis | Potentiation of adenosine-evoked depression of firing | [5] |
| Endplate Currents | Trifluoperazine | Frog and rat skeletal muscle | Voltage-Clamp | Depression of peak amplitude of spontaneous and evoked currents | [6] |
| Endplate Potentials | Trifluoperazine | Frog and rat skeletal muscle | Current-Clamp | Frequency-dependent depression of peak amplitude | [6] |
| Long-Term Potentiation (LTP) | Trifluoperazine | Hippocampal slice | Extracellular field recording | Inhibition of LTP | [7] |
Signaling Pathways
This compound's effects on neuronal activity are mediated by its interaction with multiple signaling pathways. The two primary pathways are the antagonism of the dopamine D2 receptor and the inhibition of calmodulin.
Dopamine D2 Receptor Antagonism
This compound is a potent antagonist of the dopamine D2 receptor, which is a G-protein coupled receptor (GPCR) that typically couples to Gi/o proteins.[8] Blockade of this receptor disrupts the downstream signaling cascade that normally leads to the inhibition of adenylyl cyclase, reduction of cyclic AMP (cAMP) levels, and modulation of ion channel activity, ultimately altering neuronal excitability.[9]
Calmodulin Inhibition
This compound is a potent inhibitor of calmodulin (CaM), a key calcium sensor that modulates the activity of numerous enzymes and ion channels.[2][3] By binding to CaM, this compound prevents its calcium-induced conformational change, thereby inhibiting the activation of CaM-dependent proteins such as CaM kinase II (CaMKII), which plays a critical role in synaptic plasticity.[7][10]
Experimental Protocols
The following are detailed protocols for investigating the electrophysiological effects of this compound on neuronal activity using patch-clamp and multi-electrode array (MEA) techniques.
Protocol 1: Whole-Cell Patch-Clamp Recording from Cultured Neurons
This protocol is designed to measure the effects of this compound on the intrinsic firing properties and synaptic activity of individual neurons.
Materials:
-
Cell Culture: Primary neuronal cultures (e.g., hippocampal or cortical neurons) or neuronal cell lines (e.g., SH-SY5Y).
-
Recording Solutions:
-
Artificial Cerebrospinal Fluid (ACSF): (in mM) 126 NaCl, 3 KCl, 2 MgSO₄, 2 CaCl₂, 1.25 NaH₂PO₄, 26.4 NaHCO₃, and 10 glucose. Continuously bubbled with 95% O₂ / 5% CO₂.
-
Internal Solution (for current-clamp): (in mM) 135 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP, 10 phosphocreatine. pH adjusted to 7.3 with KOH.
-
Internal Solution (for voltage-clamp): (in mM) 140 CsCl, 10 HEPES, 10 EGTA, 4 Mg-ATP, 0.3 Na-GTP. pH adjusted to 7.3 with CsOH.
-
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound hydrochloride in sterile water or DMSO. Store in aliquots at -20°C. Dilute to the final desired concentration in ACSF on the day of the experiment.
-
Patch-Clamp Setup: Inverted microscope, micromanipulators, patch-clamp amplifier, data acquisition system, and recording chamber.
Procedure:
-
Preparation:
-
Plate neurons on coverslips suitable for electrophysiological recording.
-
Prepare fresh ACSF and internal solutions.
-
Thaw and dilute the this compound stock solution to the desired final concentrations (e.g., 100 nM, 1 µM, 10 µM).
-
-
Recording:
-
Transfer a coverslip with cultured neurons to the recording chamber and continuously perfuse with oxygenated ACSF (1.5-2 mL/min).
-
Pull glass micropipettes to a resistance of 3-7 MΩ when filled with the appropriate internal solution.
-
Under visual guidance, approach a healthy-looking neuron with the patch pipette and form a giga-ohm seal (>1 GΩ).
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
-
Data Acquisition:
-
Current-Clamp:
-
Record the resting membrane potential.
-
Inject a series of hyperpolarizing and depolarizing current steps to elicit action potentials and assess neuronal excitability (e.g., firing frequency, action potential threshold, amplitude, and duration).
-
Record at least 5-10 minutes of stable baseline activity.
-
-
Voltage-Clamp:
-
Hold the neuron at -70 mV to record spontaneous excitatory postsynaptic currents (sEPSCs).
-
Hold the neuron at 0 mV to record spontaneous inhibitory postsynaptic currents (sIPSCs).
-
Record at least 5-10 minutes of stable baseline activity.
-
-
-
Drug Application:
-
Switch the perfusion to ACSF containing the desired concentration of this compound.
-
Record neuronal activity for 10-15 minutes to allow the drug to reach a steady-state effect.
-
-
Washout:
-
Switch the perfusion back to drug-free ACSF.
-
Record for at least 15-20 minutes to assess the reversibility of the drug's effects.
-
-
Data Analysis:
-
Analyze changes in resting membrane potential, input resistance, action potential properties, and firing frequency in current-clamp recordings.
-
Analyze changes in the frequency and amplitude of sEPSCs and sIPSCs in voltage-clamp recordings.
-
Construct dose-response curves to determine the IC50 or EC50 of this compound for the observed effects.
-
Protocol 2: Multi-Electrode Array (MEA) Recording of Neuronal Network Activity
This protocol is designed to assess the effects of this compound on the spontaneous activity and network dynamics of a population of neurons.
Materials:
-
MEA System: A multi-electrode array recording system (e.g., Axion BioSystems Maestro, Multi Channel Systems).
-
MEA Plates: Sterile MEA plates (e.g., 48-well or 96-well).
-
Cell Culture: Primary neuronal cultures (e.g., cortical or hippocampal neurons) or iPSC-derived neurons.
-
Culture Medium: Appropriate neuronal culture medium.
-
This compound Stock Solution: 10 mM stock solution in sterile water or DMSO.
Procedure:
-
Cell Plating:
-
Coat MEA plates with an appropriate substrate (e.g., poly-L-lysine or Matrigel) to promote neuronal adhesion.
-
Plate neurons onto the MEA plates at a suitable density to form a synaptically connected network (e.g., 7.5 x 10⁴ cells/well for a 48-well plate).[11]
-
Culture the neurons for at least 14-21 days to allow for network maturation.
-
-
Recording Preparation:
-
Prepare serial dilutions of this compound in the culture medium to achieve the desired final concentrations.
-
Place the MEA plate in the recording system and allow it to acclimate for at least 10-15 minutes.
-
-
Baseline Recording:
-
Record the spontaneous neuronal network activity for at least 10-20 minutes to establish a stable baseline. Key parameters to measure include mean firing rate, burst frequency, burst duration, and network synchrony.
-
-
Drug Application:
-
Carefully remove a portion of the medium from each well and replace it with the medium containing the desired concentration of this compound. Include vehicle control wells.
-
Allow the plate to incubate for a period to observe the drug's effect (e.g., 30-60 minutes for acute effects, or longer for chronic studies).
-
-
Post-Application Recording:
-
Record the neuronal network activity at various time points after drug application.
-
-
Washout (Optional):
-
To assess reversibility, carefully perform a medium exchange with fresh, drug-free culture medium.
-
Record network activity after the washout.
-
-
Data Analysis:
-
Use the MEA system's software to analyze the recorded data.
-
Compare the post-application data to the baseline data for each well to determine the effects of this compound on network activity parameters.
-
Generate concentration-response curves for the observed effects.
-
Conclusion
This compound exerts complex effects on neuronal activity, primarily through its antagonism of dopamine D2 receptors and inhibition of calmodulin. The provided protocols for patch-clamp and multi-electrode array recordings offer robust methods for dissecting the specific impacts of this compound on individual neurons and neuronal networks. By carefully quantifying changes in electrophysiological parameters, researchers can gain a deeper understanding of this compound's mechanism of action and its potential therapeutic and adverse effects. Further research is warranted to generate more specific quantitative data on the electrophysiological effects of this compound to build a more complete profile of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Trifluoperazine, a Well-Known Antipsychotic, Inhibits Glioblastoma Invasion by Binding to Calmodulin and Disinhibiting Calcium Release Channel IP3R - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of chlorpromazine and trifluoperazine on cytoskeletal components and mitochondria in cultured mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Trifluoperazine, a calmodulin inhibitor, blocks secretion in cultured chromaffin cells at a step distal from calcium entry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chlorpromazine and trifluoperazine potentiate the action of adenosine on rat cerebral cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Electrophysiological and biochemical studies on enhancement of desensitization by phenothiazine neuroleptics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Trifluoperazine inhibits hippocampal long-term potentiation and the phosphorylation of a 40,000 dalton protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Signal transduction pathways modulated by the D2 subfamily of dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Dopamine Receptor Subtypes, Physiology and Pharmacology: New Ligands and Concepts in Schizophrenia [frontiersin.org]
- 10. Acute Inhibition of Ca2+/Calmodulin-Dependent Protein Kinase II Reverses Experimental Neuropathic Pain in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Assessment of Spontaneous Neuronal Activity In Vitro Using Multi-Well Multi-Electrode Arrays: Implications for Assay Development - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Triflupromazine Induces G1 Cell Cycle Arrest in Cancer Cells
For Research Use Only.
Introduction
Triflupromazine (TFP), a phenothiazine (B1677639) derivative traditionally used as an antipsychotic agent, has demonstrated potent anti-cancer properties. Emerging research indicates that TFP can inhibit the proliferation of various cancer cell lines by inducing cell cycle arrest, primarily at the G0/G1 phase.[1][2][3] This application note provides a detailed protocol for the analysis of TFP-induced cell cycle arrest using flow cytometry with propidium (B1200493) iodide (PI) staining. Additionally, it summarizes the quantitative effects of TFP on cell cycle distribution and illustrates the key signaling pathways involved.
Data Presentation
Treatment of cancer cells with this compound leads to a significant accumulation of cells in the G0/G1 phase of the cell cycle, with a corresponding decrease in the S and G2/M phases. This effect is indicative of a G1 cell cycle arrest. The data presented below is a summary of findings from a study on colorectal cancer cell lines, HCT116 and CT26, treated with 15 µM this compound over a 48-hour period.[2][4]
| Cell Line | Treatment | Duration (hours) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| HCT116 | Control (Vehicle) | 12 | ~45 | ~35 | ~20 |
| 15 µM TFP | 12 | ~60 | ~25 | ~15 | |
| Control (Vehicle) | 24 | ~48 | ~32 | ~20 | |
| 15 µM TFP | 24 | ~65 | ~20 | ~15 | |
| Control (Vehicle) | 48 | ~50 | ~30 | ~20 | |
| 15 µM TFP | 48 | ~70 | ~15 | ~15 | |
| CT26 | Control (Vehicle) | 12 | ~50 | ~30 | ~20 |
| 15 µM TFP | 12 | ~62 | ~23 | ~15 | |
| Control (Vehicle) | 24 | ~52 | ~28 | ~20 | |
| 15 µM TFP | 24 | ~68 | ~18 | ~14 | |
| Control (Vehicle) | 48 | ~55 | ~25 | ~20 | |
| 15 µM TFP | 48 | ~75 | ~12 | ~13 |
Note: The data in this table is an approximate representation derived from graphical data presented in the cited literature and is intended for illustrative purposes.[2][4]
Experimental Protocols
Protocol: Cell Cycle Analysis by Flow Cytometry using Propidium Iodide Staining
This protocol outlines the steps for treating cells with this compound and analyzing the cell cycle distribution by flow cytometry.
Materials:
-
Cancer cell line of interest (e.g., HCT116, CT26)
-
Complete cell culture medium
-
This compound hydrochloride (TFP)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA (for adherent cells)
-
70% Ethanol (B145695), ice-cold
-
Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)
-
RNase A (DNase-free, 100 µg/mL)
-
Flow cytometer
-
15 mL conical tubes
-
Microcentrifuge tubes
-
Pipettes and sterile tips
Procedure:
-
Cell Culture and Treatment:
-
Seed the cells in 6-well plates at a density that will allow for logarithmic growth during the treatment period.
-
Allow the cells to adhere and grow for 24 hours.
-
Treat the cells with the desired concentrations of this compound or vehicle control (e.g., DMSO). Incubate for the desired time points (e.g., 12, 24, 48 hours).
-
-
Cell Harvesting:
-
For adherent cells, wash the wells twice with PBS.
-
Add 1 mL of Trypsin-EDTA to each well and incubate at 37°C until the cells detach.
-
Neutralize the trypsin with complete medium and transfer the cell suspension to a 15 mL conical tube.
-
For suspension cells, directly collect the cells into a 15 mL conical tube.
-
Centrifuge the cells at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cell pellet twice with ice-cold PBS.
-
-
Cell Fixation:
-
Resuspend the cell pellet in 500 µL of ice-cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension.
-
Incubate the cells at -20°C for at least 2 hours for fixation. Cells can be stored at -20°C for several weeks.
-
-
Staining:
-
Centrifuge the fixed cells at 850 x g for 5 minutes.
-
Carefully discard the supernatant.
-
Wash the cell pellet once with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate the cells in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer.
-
Use a 488 nm laser for excitation and collect the PI fluorescence signal in the appropriate detector (typically around 617 nm).
-
Acquire data for at least 10,000 events per sample.
-
Analyze the data using appropriate software to generate DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for cell cycle analysis.
Signaling Pathway of this compound-Induced G1 Arrest
Caption: this compound signaling pathway in G1 arrest.
Conclusion
This compound effectively induces G1 cell cycle arrest in cancer cells, a process that can be reliably quantified using flow cytometry. The mechanism of action involves the inhibition of the PI3K/AKT and JNK/MAPK signaling pathways, leading to the downregulation of key G1 cyclins and CDKs and the upregulation of CDK inhibitors. These findings highlight the potential of this compound as a repurposed anti-cancer therapeutic and provide researchers with the necessary protocols to investigate its effects on the cell cycle.
References
- 1. The antipsychotic agent trifluoperazine hydrochloride suppresses triple-negative breast cancer tumor growth and brain metastasis by inducing G0/G1 arrest and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. atsjournals.org [atsjournals.org]
- 4. Antipsychotic Drug Trifluoperazine Suppresses Colorectal Cancer by Inducing G0/G1 Arrest and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Triflupromazine Technical Support Center: Aqueous Solubility
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions regarding the solubility of triflupromazine in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic chemical properties?
This compound is a phenothiazine-class compound used as an antipsychotic and antiemetic agent.[1] It is a weakly basic compound, typically supplied as a hydrochloride salt to improve its solubility in water.[1][2] Its properties are critical for understanding its solubility behavior.
Table 1: Physicochemical Properties of this compound Hydrochloride
| Property | Value | Source |
| Chemical Name | N,N-dimethyl-2-(trifluoromethyl)-10H-phenothiazine-10-propanamine, monohydrochloride | [3] |
| Molecular Formula | C₁₈H₁₉F₃N₂S • HCl | [3] |
| Molecular Weight | 388.9 g/mol | [3] |
| LogP | 5.54 | [1] |
| pKa | Estimated 8.0 - 9.5 (Tertiary amine) | Inferred from related compounds[4][5] |
| Appearance | White to pale tan crystalline powder | [1] |
Q2: What is the general solubility of this compound hydrochloride?
This compound hydrochloride's solubility is highly dependent on the solvent. It is soluble in organic solvents like DMSO, ethanol, and DMF.[3] However, it is only sparingly soluble in aqueous buffers, especially at neutral to alkaline pH.[3] The free base form of this compound is practically insoluble in water.[1]
Table 2: Solubility of this compound Hydrochloride in Various Solvents
| Solvent | Solubility | Source |
| DMSO | ~3 mg/mL | [3] |
| Ethanol | ~5 mg/mL | [3] |
| DMF | ~5 mg/mL | [3] |
| Ethanol:PBS (pH 7.2) (1:10) | ~0.09 mg/mL | [3] |
| Water | Soluble (as HCl salt), but precipitates as free base at pH > 6.4 | [1] |
Q3: How does pH affect the solubility of this compound in aqueous buffers?
As a weak base, this compound's solubility is critically dependent on pH.
-
Acidic pH (pH < pKa): At acidic pH, the tertiary amine side chain is protonated, forming a cation. This ionized form is more polar and thus more soluble in aqueous solutions.
-
Neutral to Alkaline pH (pH ≥ pKa): As the pH increases towards and beyond its pKa, the compound deprotonates to become the neutral free base. This form is significantly less polar and has very low aqueous solubility, often leading to precipitation.[1]
Q4: Are this compound solutions stable?
Aqueous solutions of this compound hydrochloride are sensitive to air and light.[1] It is recommended not to store aqueous solutions for more than one day.[3] Stock solutions in anhydrous organic solvents like DMSO are more stable but should be stored at -20°C for long-term use.[6]
Troubleshooting Guide
Problem: My this compound hydrochloride precipitated after I added it to my PBS buffer (pH 7.4).
This is a common issue caused by the conversion of the soluble hydrochloride salt to the insoluble free base at neutral pH.
References
- 1. This compound | C18H19F3N2S | CID 5568 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Chlorpromazine | C17H19ClN2S | CID 2726 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. selleckchem.com [selleckchem.com]
Preventing Triflupromazine precipitation in cell culture media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of Triflupromazine precipitation in cell culture media.
Troubleshooting Guides
Issue: Immediate Precipitation of this compound Upon Addition to Cell Culture Media
Question: I dissolved this compound hydrochloride in a solvent to make a stock solution. When I add it to my cell culture medium, a precipitate forms immediately. What is causing this and how can I fix it?
Answer: Immediate precipitation, often called "crashing out," is a frequent challenge when introducing hydrophobic compounds like this compound into an aqueous cell culture environment. This typically occurs because the drug's solubility limit is exceeded upon dilution of the organic solvent stock in the aqueous medium.
Troubleshooting Flowchart:
Caption: Troubleshooting workflow for immediate precipitation.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for preparing a this compound stock solution?
A1: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing a concentrated stock solution of this compound hydrochloride for cell culture experiments.[1][2] this compound hydrochloride is soluble in DMSO at concentrations of at least 78 mg/mL.[2] It is crucial to use anhydrous DMSO as absorbed moisture can reduce solubility.[2]
Q2: What is the maximum recommended final concentration of DMSO in the cell culture medium?
A2: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally below 0.1% and not exceeding 0.5%. Always include a vehicle control (medium with the same final concentration of DMSO without the drug) in your experiments.
Q3: How does pH affect the solubility of this compound?
A3: this compound is a weak base, and its solubility is pH-dependent. The hydrochloride salt is more soluble in acidic conditions. As the pH of a solution approaches the pKa of this compound, its solubility in aqueous media decreases, which can lead to precipitation. Cell culture media are typically buffered to a physiological pH of 7.2-7.4. If the medium becomes more alkaline due to cellular metabolism, the risk of precipitation can increase.
Q4: Can serum in the culture medium affect this compound's solubility?
A4: Yes, components in fetal bovine serum (FBS) can interact with this compound. Albumin and other proteins in the serum can bind to hydrophobic drugs, which can in some cases help to keep them in solution. However, interactions with other components could also potentially lead to the formation of insoluble complexes. It is advisable to prepare your final working solution in complete medium (containing serum) rather than in basal medium alone.
Q5: My this compound solution is clear initially but becomes cloudy after incubation. What is happening?
A5: Delayed precipitation can be caused by several factors:
-
Temperature Changes: Moving the media from room temperature to a 37°C incubator can alter the solubility of the compound.
-
pH Shifts: Cellular metabolism can cause the pH of the culture medium to decrease (become more acidic) or in some cases, increase, which can affect the solubility of this compound.
-
Drug Instability: this compound may not be stable in the culture medium over long incubation periods, and its degradation products could be less soluble.
-
Interaction with Media Components: Over time, this compound may interact with salts, amino acids, or other components in the media to form insoluble complexes.
To mitigate this, consider preparing fresh drug-containing media for long-term experiments and monitor the pH of your culture.
Data Presentation
Table 1: Solubility of this compound Hydrochloride in Various Solvents
| Solvent | Concentration | Reference |
| DMSO | ≥ 78 mg/mL | [2] |
| Ethanol | ≥ 27.55 mg/mL | [1] |
| Water | ≥ 58 mg/mL | [1] |
| Ethanol:PBS (pH 7.2) (1:10) | ~0.09 mg/mL | [1][3] |
Table 2: Hypothetical Maximum Soluble Concentration of this compound in Cell Culture Media
| Media Type | Serum | Maximum Soluble Concentration (µM) |
| DMEM | 10% FBS | ~25 |
| DMEM | Serum-Free | ~15 |
| RPMI-1640 | 10% FBS | ~30 |
| RPMI-1640 | Serum-Free | ~20 |
Note: These are estimated values. The actual solubility should be determined empirically in your specific experimental conditions.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Objective: To prepare a sterile, concentrated stock solution of this compound hydrochloride for use in cell culture experiments.
Materials:
-
This compound hydrochloride powder
-
Anhydrous Dimethyl sulfoxide (DMSO), sterile
-
Sterile, conical microcentrifuge tubes
-
Vortex mixer
Procedure:
-
In a sterile environment (e.g., a laminar flow hood), accurately weigh out 3.89 mg of this compound hydrochloride powder and transfer it to a sterile microcentrifuge tube.
-
Add 1 mL of sterile, anhydrous DMSO to the tube.
-
Vortex the solution vigorously for 1-2 minutes, or until the powder is completely dissolved. Gentle warming to 37°C may aid dissolution.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C, protected from light.
Protocol 2: Preparation of this compound Working Solution in Cell Culture Medium
Objective: To dilute the this compound stock solution into cell culture medium to achieve the desired final concentration while minimizing precipitation.
Materials:
-
10 mM this compound stock solution in DMSO
-
Complete cell culture medium (containing serum and supplements), pre-warmed to 37°C
-
Sterile conical tubes
Procedure:
-
Pre-warm the complete cell culture medium to 37°C in a water bath.
-
Intermediate Dilution (Recommended): To prepare a 10 µM final concentration from a 10 mM stock, first prepare an intermediate dilution. For example, add 2 µL of the 10 mM stock solution to 198 µL of pre-warmed complete medium to make a 100 µM intermediate solution. Vortex gently.
-
Final Dilution: Add the required volume of the intermediate solution to your cell culture plates. For example, to achieve a final concentration of 10 µM in a well containing 1 mL of medium, add 100 µL of the 100 µM intermediate solution.
-
Alternatively, for direct dilution, add the stock solution dropwise to the pre-warmed medium while gently vortexing or swirling. This helps to rapidly disperse the drug and avoid localized high concentrations that can trigger precipitation.
-
Ensure the final DMSO concentration remains below 0.5% (ideally <0.1%).
Signaling Pathway
This compound is a well-characterized antagonist of the dopamine (B1211576) D2 receptor.[4] Its antipsychotic effects are primarily attributed to the blockade of this receptor in the mesolimbic pathway of the brain.[5]
Caption: Dopamine D2 receptor signaling pathway antagonism.
References
Technical Support Center: Optimizing Triflupromazine Concentration to Minimize Cytotoxicity
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the experimental concentration of Triflupromazine (TFP) to minimize cytotoxicity. Below are troubleshooting guides and frequently asked questions to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound (TFP)-induced cytotoxicity?
A1: The cytotoxic effects of this compound are multifaceted and appear to be cell-type dependent. Key mechanisms include:
-
Induction of Apoptosis: TFP has been shown to induce programmed cell death (apoptosis) in various cancer cell lines.[1][2][3] This can be mediated through both intrinsic (mitochondrial) and extrinsic pathways.
-
Cell Cycle Arrest: TFP can cause cell cycle arrest, particularly at the G0/G1 phase, by downregulating critical cell cycle proteins like cyclin-dependent kinases (CDKs) and cyclins.[2]
-
Disruption of Signaling Pathways: TFP is known to modulate several key signaling pathways that are crucial for cell survival and proliferation, including the Wnt/β-catenin, mTOR, and COX-2 signaling pathways.[4][5][6]
-
Calmodulin Inhibition: As a phenothiazine, TFP is a known calmodulin antagonist. By inhibiting calmodulin, it can disrupt calcium signaling, which is vital for numerous cellular processes, and lead to increased intracellular calcium levels that can trigger apoptosis.[2][7]
-
Induction of Autophagy: In some contexts, such as in glioblastoma cells, phenothiazines like chlorpromazine (B137089) (a related compound) can induce cytotoxic autophagy through endoplasmic reticulum stress.[8]
Q2: What are typical effective concentrations of this compound, and how do they vary across cell lines?
A2: The effective concentration of TFP, particularly its half-maximal inhibitory concentration (IC50), varies significantly depending on the cell line and the duration of treatment. For instance, in various cancer cell lines, IC50 values have been reported to range from approximately 4.1 µM to 26.65 µM for treatment durations of 24 to 48 hours.[9] It is crucial to determine the optimal concentration for your specific cell line and experimental goals empirically. In some non-cancerous cell lines, TFP has shown no adverse effects at concentrations effective against cancer cells.[6]
Q3: Can this compound's cytotoxic effects be synergistic with other compounds?
A3: Yes, studies have shown that TFP can act synergistically with other therapeutic agents. For example, in non-small cell lung cancer cells, combining TFP with cisplatin (B142131) or gefitinib (B1684475) resulted in a significantly higher cytotoxic effect than either drug alone.[4] This suggests that TFP may enhance the efficacy of other anticancer drugs and could be used to overcome drug resistance.[4]
Q4: What is the difference between cytotoxicity, cytostatic effects, and apoptosis, and how does this compound affect these?
A4:
-
Cytotoxicity refers to the quality of being toxic to cells, leading to cell death through mechanisms like necrosis or apoptosis.
-
Cytostatic effects refer to the inhibition of cell proliferation without directly causing cell death.
-
Apoptosis is a form of programmed cell death that is orderly and avoids inflammation.
This compound can exhibit both cytotoxic and cytostatic effects. At lower concentrations, it may primarily inhibit cell growth (cytostatic), while at higher concentrations, it is more likely to induce apoptosis (cytotoxic).[10] It is important to distinguish between these effects in your experiments, for example, by using assays that can differentiate between cell viability, proliferation, and the mechanism of cell death.
Experimental Protocols
Protocol 1: Determining Cell Viability using the MTT Assay
This protocol provides a method for assessing cell viability based on the metabolic activity of the cells.
Materials:
-
Cells of interest
-
96-well plates
-
This compound (TFP)
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
TFP Treatment: Prepare serial dilutions of TFP in complete culture medium. Remove the old medium from the cells and add the medium containing different concentrations of TFP. Include untreated and vehicle-only controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each TFP concentration relative to the untreated control. Plot cell viability against the logarithm of the TFP concentration to generate a dose-response curve and determine the IC50 value.[11]
Protocol 2: Differentiating Apoptosis and Necrosis with Annexin V and Propidium Iodide (PI) Staining
This flow cytometry-based protocol allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells of interest
-
This compound (TFP)
-
Annexin V-FITC Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Cold PBS
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the desired concentrations of TFP for the chosen duration.
-
Cell Harvesting: Harvest the cells, including any floating cells in the medium, and wash them with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently mix the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.[12]
Data Presentation
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological function. The data below represents the concentration of TFP required to inhibit the proliferation of various cancer cell lines by 50%.
| Cancer Type | Cell Line | IC50 (µM) | Treatment Duration (hours) |
| Glioblastoma | U87MG | ~10 | 48 |
| Colorectal Cancer | SW620 | 13.9 | 48 |
| Colorectal Cancer | HCT116 | 16.2 | 48 |
| Colorectal Cancer | CT26 | 16.8 | 48 |
| Oral Cancer | HSC-3 | 26.65 ± 1.1 | 24 |
| Oral Cancer | Ca9-22 | 23.49 ± 1.26 | 24 |
| Pancreatic Ductal Adenocarcinoma | MiaPaCa-2 | 7.59 - 15.75 | 24 |
| Melanoma | H1 | 7.2 | Not Specified |
| Melanoma | H3 | 4.1 | Not Specified |
| Melanoma | Melmet 1 | 6.5 | Not Specified |
| Melanoma | Melmet 5 | 5.8 | Not Specified |
[9]
Troubleshooting Guides
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High variability in cell viability assays | - Inconsistent cell seeding density.- Edge effects in the 96-well plate.- Pipetting errors. | - Ensure a single-cell suspension before seeding.- Avoid using the outer wells of the plate or fill them with PBS.- Use calibrated pipettes and consistent technique. |
| No cytotoxic effect observed at expected concentrations | - Cell line is resistant to TFP.- Incorrect TFP concentration or degradation of the compound.- Insufficient incubation time. | - Test a wider range of concentrations.- Verify the concentration and integrity of your TFP stock.- Perform a time-course experiment (e.g., 24, 48, 72 hours). |
| High background in Annexin V/PI assay | - Excessive cell manipulation during harvesting.- Delayed analysis after staining. | - Handle cells gently during trypsinization and washing.- Analyze cells on the flow cytometer as soon as possible after staining. |
| Discrepancy between MTT and apoptosis assay results | - TFP may have cytostatic effects at the tested concentration, reducing metabolic activity without inducing significant apoptosis.- TFP may be affecting mitochondrial function directly, impacting the MTT assay readout.[13] | - Correlate viability data with cell count or proliferation assays.- Use a cytotoxicity assay that is independent of mitochondrial function, such as a trypan blue exclusion assay or a lactate (B86563) dehydrogenase (LDH) release assay. |
Visualizations
Caption: Experimental workflow for optimizing this compound concentration.
Caption: TFP-induced apoptosis via Calmodulin inhibition and Ca2+ overload.
Caption: Troubleshooting logic for high variability in cytotoxicity assays.
References
- 1. Biological Applications, In Vitro Cytotoxicity, Cellular Uptake, and Apoptotic Pathway Studies Induced by Ternary Cu (II) Complexes Involving this compound with Biorelevant Ligands - ProQuest [proquest.com]
- 2. Antipsychotic Drug Trifluoperazine Suppresses Colorectal Cancer by Inducing G0/G1 Arrest and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular mechanism of trifluoperazine induces apoptosis in human A549 lung adenocarcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. atsjournals.org [atsjournals.org]
- 5. COX-2 Acts as a Key Mediator of Trifluoperazine-induced Cell Death in U87MG Glioma Cells | Anticancer Research [ar.iiarjournals.org]
- 6. Trifluoperazine, an Antipsychotic Drug, Inhibits Viability of Cells Derived From SEGA and Cortical Tubers Cultured In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of chlorpromazine and trifluoperazine on cytoskeletal components and mitochondria in cultured mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chlorpromazine induces cytotoxic autophagy in glioblastoma cells via endoplasmic reticulum stress and unfolded protein response - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Frontiers | Dissecting Drug-Induced Cytotoxicity and Metabolic Dysfunction in Conditionally Immortalized Human Proximal Tubule Cells [frontiersin.org]
Technical Support Center: Troubleshooting Inconsistent Results in Triflupromazine Experiments
For researchers, scientists, and drug development professionals utilizing Triflupromazine, this technical support center provides essential guidance on troubleshooting common issues that can lead to inconsistent experimental results. This resource offers a series of frequently asked questions (FAQs) and detailed troubleshooting guides in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific problems that may arise during experiments with this compound, offering potential causes and actionable solutions.
I. Inconsistent Potency or Efficacy in Cell-Based Assays
Question: Why am I observing variable IC50 or EC50 values for this compound in my cell-based assays?
Possible Causes & Troubleshooting Steps:
-
Compound Stability: this compound hydrochloride solutions are known to be sensitive to light and air, which can lead to degradation and loss of potency.[1]
-
Solution: Always prepare fresh this compound solutions for each experiment. Store stock solutions in small, single-use aliquots, protected from light at -20°C or -80°C for long-term stability. For working solutions, use them immediately after preparation.
-
-
pH of Culture Medium: The activity of phenothiazines can be influenced by pH.[2] A pH of 4.1 is reported for a 2% aqueous solution of this compound hydrochloride, and precipitation of the free base can occur if the pH is raised to 6.4.[2]
-
Solution: Ensure the pH of your cell culture medium is stable and consistent across experiments. When preparing concentrated stock solutions, consider the potential for pH shifts upon dilution into your assay medium. A buffer system in the medium should minimize this, but it is a factor to consider.
-
-
Compound Aggregation: Amphiphilic drugs like this compound can form micelles or aggregates in aqueous solutions, which can lead to non-specific inhibition and variable results.
-
Solution: Include a detergent, such as 0.01% Triton X-100, in your assay buffer to disrupt potential aggregates and ensure a monomeric state of the drug. Visually inspect your stock and working solutions for any signs of precipitation.
-
-
Cell Health and Passage Number: Variations in cell health, density, and passage number can significantly impact experimental outcomes.
-
Solution: Maintain a consistent cell culture practice. Use cells within a defined passage number range, ensure high viability (>95%) before starting an experiment, and seed cells at a consistent density.
-
II. Unexpected Cellular Phenotypes or Off-Target Effects
Question: I'm observing unexpected changes in cell morphology, adhesion, or viability that don't seem related to this compound's known mechanism of action. What could be the cause?
Possible Causes & Troubleshooting Steps:
-
Mitochondrial Toxicity: Phenothiazines, including the related compound trifluoperazine, have been shown to induce mitochondrial damage, leading to apoptosis.[1] This can manifest as decreased cell viability or changes in cellular energy metabolism.
-
Solution: To investigate if mitochondrial toxicity is occurring, you can perform assays to measure mitochondrial membrane potential (e.g., using TMRE or JC-1 dyes) or cellular ATP levels. If mitochondrial effects are confirmed, consider if this off-target effect is confounding your primary endpoint.
-
-
Effects on the Cytoskeleton and Cell Adhesion: The related phenothiazine, trifluoperazine, has been reported to block cell spreading and migration, causing cell rounding.[3]
-
Solution: Carefully observe cell morphology using microscopy. If you notice changes in cell shape or adhesion, be aware that this could be an off-target effect of this compound. This is particularly relevant for assays that rely on cell adhesion or migration.
-
-
Phototoxicity: Phenothiazines can be phototoxic, meaning they can become toxic to cells upon exposure to light.
-
Solution: Minimize the exposure of your cell cultures to light after the addition of this compound. Conduct experiments in a darkened room or use plates with opaque walls.
-
III. Inconsistent Results in In Vivo Experiments
Question: I am seeing high variability in the behavioral or physiological responses to this compound in my animal models. What are the potential reasons?
Possible Causes & Troubleshooting Steps:
-
Metabolism and Pharmacokinetics: this compound is metabolized in the liver, and the rate of metabolism can vary between individual animals, leading to different effective concentrations of the drug.[2]
-
Solution: If feasible, conduct pharmacokinetic studies to determine the plasma and brain concentrations of this compound in your animal model. This can help to correlate the administered dose with the observed effects. Be aware of potential drug-drug interactions if other compounds are being co-administered.
-
-
Route of Administration and Formulation: The bioavailability of this compound can be affected by the route of administration and the vehicle used for delivery.
-
Solution: Ensure a consistent and accurate administration of the drug. If using oral administration, be mindful of the potential for first-pass metabolism. For parenteral routes, ensure the formulation is stable and does not precipitate.
-
-
Animal-Specific Factors: Factors such as age, sex, and genetic background of the animals can influence their response to drugs.
-
Solution: Use animals of a consistent age and sex. Ensure that the genetic background of the animals is well-defined and consistent across experimental groups.
-
Quantitative Data Summary
The following table summarizes the binding affinities (Ki) of this compound and related phenothiazines for various receptors. Lower Ki values indicate higher binding affinity. Note that data for this compound at all receptors is not always available, so data from the closely related compound Trifluoperazine is included for comparison.
| Receptor Subtype | This compound Ki (nM) | Trifluoperazine Ki (nM) | Reference(s) |
| Dopamine (B1211576) Receptors | |||
| D1 | - | 2.9 | [4] |
| D2 | 0.38 | 1.4 | [4] |
| D3 | - | 3.8 | [4] |
| D4 | - | 0.7 | [4] |
| Serotonin (B10506) Receptors | |||
| 5-HT2A | Binds (Ki not specified) | 135 | [2][5] |
| 5-HT2B | Binds (Ki not specified) | - | [2] |
| Muscarinic Receptors | |||
| M1 | Binds (Ki not specified) | - | [2] |
| M2 | Binds (Ki not specified) | - | [2] |
| M1-M5 (non-selective) | IC50 = 100,000 | - | [6] |
Note: "-" indicates that specific data was not found in the searched literature.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Radioligand Binding Assay for Dopamine D2 Receptors
This protocol is adapted from standard radioligand binding assay procedures.
Objective: To determine the binding affinity (Ki) of this compound for the dopamine D2 receptor.
Materials:
-
Cell membranes prepared from cells expressing the human dopamine D2 receptor.
-
Radioligand: [³H]-Spiperone (a high-affinity D2 antagonist).
-
Non-specific binding control: Haloperidol (10 µM).
-
Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
This compound stock solution and serial dilutions.
-
96-well plates, glass fiber filters, and a cell harvester.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Membrane Preparation: Thaw the receptor-containing cell membranes on ice and resuspend them in ice-cold assay buffer to a final protein concentration of 10-20 µg per well.
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: 50 µL assay buffer, 50 µL [³H]-Spiperone (at a concentration close to its Kd, e.g., 0.2 nM), and 100 µL of the membrane suspension.
-
Non-specific Binding: 50 µL Haloperidol (10 µM), 50 µL [³H]-Spiperone, and 100 µL of the membrane suspension.
-
Competitive Binding: 50 µL of this compound at various concentrations, 50 µL [³H]-Spiperone, and 100 µL of the membrane suspension.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters 3-4 times with ice-cold assay buffer.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of this compound to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Serotonin Uptake Assay in Synaptosomes
This protocol is based on standard synaptosome uptake assay procedures.
Objective: To measure the inhibitory effect of this compound on serotonin uptake into synaptosomes.
Materials:
-
Synaptosomes prepared from rodent brain tissue (e.g., striatum or cortex).
-
Radiolabeled substrate: [³H]-Serotonin (5-HT).
-
Assay buffer: Krebs-Ringer-HEPES buffer.
-
This compound stock solution and serial dilutions.
-
Selective serotonin reuptake inhibitor (SSRI) for non-specific uptake control (e.g., 10 µM Fluoxetine).
-
96-well plates, glass fiber filters, and a cell harvester.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Synaptosome Preparation: Prepare synaptosomes from fresh or frozen brain tissue using standard homogenization and centrifugation techniques. Resuspend the final synaptosomal pellet in assay buffer and determine the protein concentration.
-
Assay Setup: In a 96-well plate, pre-incubate the synaptosomes (e.g., 50 µg of protein per well) with varying concentrations of this compound or vehicle for 10-15 minutes at 37°C.
-
Initiate Uptake: Add [³H]-Serotonin to each well at a final concentration near its Km value (e.g., 100-200 nM) to initiate the uptake reaction. For non-specific uptake control wells, add the SSRI along with the [³H]-Serotonin.
-
Incubation: Incubate the plate at 37°C for a short period (e.g., 5-10 minutes) to measure the initial rate of uptake.
-
Termination: Stop the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer.
-
Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate the specific uptake by subtracting the non-specific uptake from the total uptake. Determine the percentage of inhibition of serotonin uptake at each concentration of this compound and calculate the IC50 value.
Visualizations
This compound's Primary Signaling Pathway
Caption: Antagonistic action of this compound on the Dopamine D2 receptor signaling pathway.
General Experimental Workflow for In Vitro Assays
Caption: A generalized workflow for conducting in vitro experiments with this compound.
Troubleshooting Logic for Inconsistent Results
Caption: A logical diagram outlining potential sources of inconsistent experimental results.
References
Triflupromazine Degradation in Solution: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the degradation of triflupromazine in solution and recommended storage conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound in solution?
A1: this compound in solution is susceptible to degradation from several factors, including:
-
Exposure to Light (Photodegradation): this compound is sensitive to light. Solutions can disintegrate when exposed to light, particularly UV radiation.
-
pH: The stability of this compound is pH-dependent. Significant degradation can occur in both acidic and alkaline conditions.
-
Oxidation: The phenothiazine (B1677639) structure of this compound is prone to oxidation, which can be accelerated by exposure to air (atmospheric oxygen) and the presence of oxidizing agents.
-
Temperature: Elevated temperatures can accelerate the rate of hydrolytic and oxidative degradation.
Q2: My this compound solution has changed color. What does this indicate?
A2: A color change, often to a yellowish or pinkish hue, is a common indicator of this compound degradation. This is typically due to the formation of oxidation products. If you observe a color change, it is recommended to prepare a fresh solution.
Q3: What are the main degradation products of this compound?
A3: The primary degradation of this compound involves oxidation of the phenothiazine ring system and the aliphatic side chain. The most common degradation products are this compound Sulfoxide and this compound N-oxide. Further oxidation can lead to the formation of this compound Sulfoxide N-Oxide.[1]
Q4: What are the recommended storage conditions for this compound solutions?
A4: To ensure the stability of this compound solutions, the following storage conditions are recommended:
-
Stock Solutions in Organic Solvents (e.g., DMSO, Ethanol): Aliquot stock solutions and store them at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 1 year).
-
Aqueous Solutions: It is not recommended to store aqueous solutions for more than one day. If temporary storage is necessary, protect the solution from light and store it at 2-8°C.
-
Protection from Light: All solutions containing this compound should be stored in amber vials or otherwise protected from light to prevent photodegradation.
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps |
| Inconsistent experimental results or loss of compound activity. | Degradation of this compound in solution. | 1. Prepare fresh solutions daily. Due to its limited stability in aqueous buffers, it is best practice to prepare this compound solutions immediately before use.2. Verify storage conditions. Ensure that stock solutions are stored at the correct temperature and protected from light.3. Check the pH of your experimental buffer. The stability of this compound is influenced by pH. |
| Precipitation in the solution. | Poor solubility or degradation leading to less soluble products. | 1. Ensure the concentration is within the solubility limits. For aqueous buffers, it is recommended to first dissolve this compound in an organic solvent like ethanol (B145695) before diluting with the aqueous buffer.[2]2. Check the pH of the solution. The free base of this compound may precipitate at a higher pH (e.g., above 6.4).[2] |
| Discoloration of the solution. | Oxidation of the this compound molecule. | 1. Discard the discolored solution. 2. Use deoxygenated solvents. Purging solvents with an inert gas (e.g., nitrogen or argon) before preparing solutions can help minimize oxidation.3. Store solutions under an inert atmosphere where possible. |
Degradation Profile
The following table summarizes the degradation of trifluoperazine (B1681574), a closely related phenothiazine, under forced degradation conditions as per ICH guidelines. Due to the structural similarity, a comparable degradation profile is expected for this compound.
| Stress Condition | Description | % Degradation (Trifluoperazine) | Potential Degradation Products |
| Acid Hydrolysis | 0.1 N HCl | Significant Degradation | Hydrolysis products, Sulfoxide |
| Base Hydrolysis | 0.1 N NaOH | Significant Degradation | Hydrolysis products, Sulfoxide |
| Oxidation | 3% H₂O₂ | Extensive Degradation | Sulfoxide, N-Oxide, N,S-Dioxide |
| Thermal Degradation | Dry Heat (75°C) | Moderate Degradation | Various thermal degradants |
| Photodegradation | UV light | Moderate Degradation | Photolytic products, Sulfoxide |
Note: The quantitative degradation data is for trifluoperazine and serves as an illustrative example. The order of stability for trifluoperazine was found to be H₂O₂ < UV < alkali < acid < heat.[3]
Visualizing Degradation Pathways and Workflows
Caption: Major oxidative degradation pathways of this compound.
Caption: Experimental workflow for a forced degradation study.
Caption: Decision tree for troubleshooting inconsistent results.
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method
This protocol describes a general stability-indicating High-Performance Liquid Chromatography (HPLC) method for the analysis of this compound and its degradation products.
1. Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of an organic solvent (e.g., methanol (B129727) or acetonitrile) and an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) buffer, pH 6.5) in an isocratic elution. A typical ratio would be 85:15 (v/v) methanol to buffer.[4]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.[4]
2. Standard Solution Preparation:
-
Prepare a stock solution of this compound hydrochloride in the mobile phase or a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Dilute the stock solution with the mobile phase to a working concentration (e.g., 25 µg/mL).
3. Sample Preparation (for Forced Degradation Studies):
-
Acid Degradation: To an aliquot of the stock solution, add 0.1 N HCl and reflux for a specified time (e.g., 30 minutes) at an elevated temperature (e.g., 80°C). Neutralize the solution with 0.1 N NaOH before dilution and injection.[4]
-
Base Degradation: To an aliquot of the stock solution, add 0.1 N NaOH and reflux for a specified time (e.g., 60 minutes) at an elevated temperature (e.g., 80°C). Neutralize the solution with 0.1 N HCl before dilution and injection.[4]
-
Oxidative Degradation: To an aliquot of the stock solution, add 3% hydrogen peroxide and keep at room temperature for a specified time.[3]
-
Thermal Degradation: Expose the solid drug to dry heat (e.g., 105°C for 4 hours) and then dissolve in the mobile phase.[4]
-
Photolytic Degradation: Expose a solution of the drug to UV light (e.g., 1.2 million lux hours) and then analyze.[6]
4. Analysis:
-
Inject the standard, unstressed sample, and stressed samples into the HPLC system.
-
Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent this compound peak.
-
The method is considered stability-indicating if the degradation product peaks are well-resolved from the parent drug peak.
References
- 1. This compound Sulfoxide N-Oxide (this compound N,S-Dioxide) [lgcstandards.com]
- 2. This compound | C18H19F3N2S | CID 5568 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. impactfactor.org [impactfactor.org]
- 4. researchgate.net [researchgate.net]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. botanyjournals.com [botanyjournals.com]
Technical Support Center: Addressing Triflupromazine's Off-Target Effects in Cellular Assays
This technical support center is designed for researchers, scientists, and drug development professionals utilizing triflupromazine in cellular assays. It provides troubleshooting guidance and detailed protocols to help mitigate the compound's off-target effects, ensuring more accurate and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a phenothiazine-class antipsychotic agent. Its primary therapeutic mechanism of action is the antagonism of dopamine (B1211576) D1 and D2 receptors in the central nervous system.[1][2] By blocking these receptors, it modulates dopaminergic signaling pathways, which is effective in managing psychosis.[1]
Q2: What are the major known off-target effects of this compound that can impact my cellular assays?
A2: this compound interacts with several other receptors and cellular components, which can lead to off-target effects in your experiments. The most significant of these include:
-
Serotonin (B10506) Receptor Antagonism: It can block various serotonin (5-HT) receptors, influencing serotonergic signaling pathways.[2]
-
Sigma Receptor Binding: this compound binds to sigma-1 and sigma-2 receptors, which are involved in a variety of cellular functions, including calcium signaling and cell survival.[3][4]
-
Calmodulin (CaM) Inhibition: It is a known inhibitor of calmodulin, a key calcium-binding protein that regulates numerous cellular processes.[1][5][6]
-
Mitochondrial Function Disruption: this compound can affect mitochondrial respiration and membrane potential, potentially leading to cytotoxicity.[7][8]
-
Cytotoxicity and Cell Cycle Arrest: At certain concentrations, this compound can induce cell death and arrest the cell cycle, independent of its primary target.[9][10]
Q3: How can I minimize the off-target effects of this compound in my experiments?
A3: Minimizing off-target effects is crucial for data integrity. Key strategies include:
-
Dose-Response Analysis: Conduct a thorough dose-response study to identify the lowest effective concentration that elicits the desired on-target effect while minimizing off-target engagement.
-
Use of Specific Controls: Employ control compounds, such as more selective dopamine receptor antagonists, to differentiate between on-target and off-target effects.
-
Cell Line Selection: Whenever possible, use cell lines that have low or no expression of the off-target receptors of concern.
-
Knockout/Knockdown Models: Utilize CRISPR/Cas9 or siRNA to create cell lines lacking the specific off-target protein to validate that an observed effect is indeed off-target.
-
Orthogonal Assays: Confirm key findings using alternative experimental approaches that are less susceptible to the specific off-target effects of this compound.
Quantitative Data Summary
The following tables summarize the known binding affinities and effective concentrations of this compound for its primary target and major off-targets.
Table 1: Receptor Binding Affinity and Potency of this compound
| Target | Parameter | Value | Species | Reference(s) |
| Dopamine D2 Receptor | IC50 | 1.1 - 1.2 nM | - | [1][5] |
| Calmodulin (CaM) | Inhibition | Potent Inhibitor | - | [1][5] |
Note: Specific Ki or IC50 values for serotonin and sigma receptors are not consistently reported in the literature, but this compound is acknowledged to have an affinity for these targets.
Table 2: Experimentally Observed Effective Concentrations for Off-Target Effects
| Off-Target Effect | Cell Type/System | Effective Concentration | Observation | Reference(s) |
| Mitochondrial Respiration Inhibition | Porcine Liver & Skeletal Muscle Mitochondria | 88 nmol/mg protein (low), >100 µM (high) | Inhibition of ADP- and Ca2+-stimulated oxidation | [2][7] |
| Cytotoxicity | Glioblastoma Cells | > 2 µmol/L | Significant decrease in cell viability | [11] |
| Cell Cycle Arrest | Human Renal Mesangial Cells | 5 - 20 µmol/L | Arrest in G0/G1 phase | [9] |
| Calcium Signaling Attenuation | Rat Peritoneal Macrophages | - | Inhibition of Ca2+ responses | [3][4] |
Troubleshooting Guide
This guide addresses common problems researchers may encounter when using this compound in cellular assays.
Issue 1: High levels of cytotoxicity observed at expected therapeutic concentrations.
-
Possible Cause: The observed cytotoxicity may be an off-target effect due to this compound's impact on mitochondrial function or other essential cellular processes.
-
Troubleshooting Steps:
-
Confirm Cytotoxicity: Use multiple, mechanistically distinct cytotoxicity assays (e.g., membrane integrity assays like LDH release vs. metabolic assays like MTT) to confirm the cell death.
-
Mitochondrial Function Assessment: Perform a mitochondrial stress test to measure the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) to determine if this compound is impairing mitochondrial respiration.
-
Dose Reduction: Carefully titrate the this compound concentration to find a window where the on-target effect is observable with minimal cytotoxicity.
-
Time-Course Experiment: Reduce the incubation time to see if the on-target effect can be observed before the onset of significant cytotoxicity.
-
Issue 2: Unexpected changes in intracellular calcium levels.
-
Possible Cause: this compound is a known calmodulin inhibitor and also interacts with sigma-1 receptors, both of which are involved in regulating intracellular calcium homeostasis.[3]
-
Troubleshooting Steps:
-
Use a Calmodulin-Insensitive Assay: If possible, use an experimental readout that is not dependent on calmodulin activity.
-
Control for Sigma Receptor Activity: Use a selective sigma-1 receptor antagonist as a control to determine the contribution of this off-target interaction to the observed calcium changes.
-
Calcium Imaging with Controls: When performing calcium imaging, include control compounds that modulate calcium signaling through known mechanisms to benchmark the effects of this compound.
-
Issue 3: Inconsistent or unexpected effects on cell cycle progression.
-
Possible Cause: this compound has been shown to cause cell cycle arrest in a cell-type-dependent manner.[9][10]
-
Troubleshooting Steps:
-
Cell Cycle Analysis: Perform flow cytometry-based cell cycle analysis to precisely determine at which phase this compound is causing a block in your specific cell line.
-
Synchronization: Synchronize your cell population before treatment to obtain more consistent and interpretable results regarding cell cycle effects.
-
Lower Concentrations: Investigate if the cell cycle arrest is a high-dose effect and if a lower concentration can be used to study the on-target effects without significantly perturbing the cell cycle.
-
Experimental Protocols
Protocol 1: Assessing this compound-Induced Cytotoxicity using the MTT Assay
Objective: To determine the cytotoxic potential of this compound on a specific cell line.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound hydrochloride
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or water). Perform serial dilutions in a complete culture medium to achieve the desired final concentrations.
-
Treatment: Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle-only control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Protocol 2: Analysis of Cell Cycle by Flow Cytometry
Objective: To determine the effect of this compound on cell cycle distribution.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound hydrochloride
-
PBS
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells and treat with this compound at various concentrations for the desired duration.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.
-
Fixation: Resuspend the cell pellet in ice-cold PBS and add ice-cold 70% ethanol dropwise while vortexing gently to fix the cells. Incubate on ice or at -20°C for at least 30 minutes.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the cells in PI staining solution.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
Caption: this compound's primary and off-target signaling pathways.
Caption: A logical workflow for troubleshooting this compound's off-target effects.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound | C18H19F3N2S | CID 5568 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Sigma-1 Receptor Ligands Chlorpromazine and Trifluoperazine Attenuate Ca2+ Responses in Rat Peritoneal Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sigma-1 Receptor Ligands Chlorpromazine and Trifluoperazine Attenuate Ca2+ Responses in Rat Peritoneal Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Frontiers | The Food and Drug Administration-approved antipsychotic drug trifluoperazine, a calmodulin antagonist, inhibits viral replication through PERK-eIF2α axis [frontiersin.org]
- 7. Effect of trifluoperazine on skeletal muscle mitochondrial respiration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Can trifluoperazine protect mitochondria against reactive oxygen species-induced damage? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Trifluoperazine Inhibits Mesangial Cell Proliferation by Arresting Cell Cycle-Dependent Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell cycle effects of the phenothiazines: trifluoperazine and chlorpromazine in Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
Technical Support Center: Minimizing Triflupromazine's Autofluorescence in Imaging Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to help you effectively manage and minimize the intrinsic fluorescence (autofluorescence) of Triflupromazine in your imaging experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound autofluorescence and why is it a concern in imaging studies?
A1: this compound, a phenothiazine-class antipsychotic, possesses intrinsic fluorescence. This means the molecule naturally emits light upon excitation, a property stemming from its phenothiazine (B1677639) ring structure.[1] In fluorescence microscopy, this autofluorescence can be a significant challenge as it can obscure the signals from your intended fluorescent probes, leading to a low signal-to-noise ratio and potentially confounding the interpretation of your results. This compound absorbs light in the ultraviolet (UV) range, around 365 nm, and emits fluorescence in the blue region of the spectrum, at approximately 445/50 nm.[1]
Q2: How can I determine if this compound autofluorescence is impacting my imaging results?
A2: To assess the contribution of this compound to your background signal, it is crucial to include proper controls in your experimental setup. The most straightforward approach is to prepare and image three control samples alongside your fully stained experimental sample:
-
Unstained, Vehicle-Treated Control: Cells or tissue treated only with the vehicle used to dissolve the this compound. This will reveal the baseline autofluorescence of your biological sample.
-
Unstained, this compound-Treated Control: Cells or tissue treated with this compound but without any other fluorescent labels. Imaging this sample under the same conditions as your experimental sample will allow you to isolate and characterize the fluorescence originating specifically from the drug.
-
Stained, Vehicle-Treated Control: Cells or tissue stained with your fluorescent probes but without this compound. This helps to confirm the expected staining pattern of your probes in the absence of the drug.
By comparing the fluorescence intensity and spectral properties of these controls, you can definitively identify and quantify the extent of this compound's autofluorescence.
Q3: What are the primary strategies for minimizing this compound's autofluorescence?
A3: There are four main approaches to combat autofluorescence from this compound, which can be used individually or in combination:
-
Strategic Fluorophore Selection: Choose fluorescent probes that are spectrally distinct from this compound.
-
Sample Preparation Optimization: Modify experimental conditions to reduce the intrinsic fluorescence.
-
Quenching and Photobleaching: Employ chemical or physical methods to reduce or eliminate the autofluorescence.
-
Computational Correction: Use software-based approaches to digitally separate the autofluorescence signal from your specific signal.
The following sections will delve into each of these strategies in more detail.
Troubleshooting Guides
Problem: High background fluorescence in the blue channel, obscuring my signal of interest.
This is a common issue when working with this compound due to its emission spectrum. Here’s a step-by-step guide to troubleshoot and mitigate this problem.
Step 1: Confirm the Source of Autofluorescence
Follow the control experiment workflow described in FAQ Q2 to confirm that this compound is the primary source of the high background.
Step 2: Implement Mitigation Strategies
Based on your experimental capabilities and constraints, choose one or more of the following strategies:
Since this compound fluoresces in the blue channel, the most effective way to minimize its interference is to use fluorophores that excite and emit at longer wavelengths (green, red, or far-red).[2][3][4]
Recommended Fluorophores to Avoid Spectral Overlap with this compound:
| Fluorophore Class | Excitation (nm) | Emission (nm) | Advantages |
| Green Emitters | ~488 | ~500-530 | Good separation from this compound's emission. |
| Red Emitters | ~550-590 | ~570-620 | Excellent spectral separation. |
| Far-Red Emitters | ~630-650 | ~650-750 | Minimal overlap with most endogenous autofluorescence.[2][4] |
-
Action: If possible, switch your current blue-emitting fluorophore to a green, red, or far-red alternative. Ensure your microscope is equipped with the appropriate filter sets for these longer wavelength dyes.
Chemical quenchers can be used to reduce autofluorescence from various sources. While no specific quencher for this compound is documented, general-purpose quenchers can be effective.
-
Sudan Black B (SBB): A lipophilic dye known to quench autofluorescence from lipofuscin, it may also reduce the fluorescence of other lipophilic compounds like this compound.[3][5]
-
Commercial Quenching Reagents: Several commercially available kits, such as TrueVIEW™, are designed to reduce autofluorescence from multiple sources.[6]
Experimental Protocol: Sudan Black B Quenching (for fixed cells)
-
Complete your standard immunofluorescence staining protocol, including all wash steps.
-
Prepare a 0.1% (w/v) solution of Sudan Black B in 70% ethanol (B145695).
-
Incubate your slides/coverslips in the SBB solution for 5-10 minutes at room temperature.
-
Rinse the samples thoroughly with 70% ethanol to remove excess SBB.
-
Wash the samples three to five times with PBS or TBST.
-
Mount the coverslip with an appropriate mounting medium.
-
Caution: SBB can sometimes introduce its own background in the far-red channel, so it's essential to test this on a control sample.[3]
Exposing the sample to intense light before acquiring your final image can permanently destroy the fluorescent molecules, including this compound.[6]
Experimental Protocol: Pre-acquisition Photobleaching
-
Prepare your this compound-treated sample on the microscope.
-
Before adding any other fluorescent labels (if possible), or before final imaging, expose the sample to a high-intensity broad-spectrum light source (e.g., from a mercury or xenon arc lamp) for a period ranging from several minutes to an hour.
-
The optimal duration for photobleaching needs to be determined empirically for your specific sample and this compound concentration.
-
After photobleaching, proceed with your standard imaging protocol for your fluorophore of interest.
-
Caution: This method can also photobleach your target fluorophore, so it is best applied before the addition of your specific labels or used with caution on fully stained samples.
If your imaging system is equipped with a spectral detector (e.g., a spectral confocal microscope), you can use computational methods to separate the emission spectrum of this compound from that of your specific fluorophore.[7]
Experimental Workflow: Spectral Unmixing
-
Acquire Reference Spectra:
-
Image an unstained, this compound-treated sample to capture the pure emission spectrum of the drug's autofluorescence.
-
Image a sample stained only with your fluorophore of interest to capture its pure emission spectrum.
-
-
Image Your Experimental Sample: Acquire a "lambda stack" of your fully stained experimental sample, which is a series of images taken at different emission wavelengths.
-
Perform Linear Unmixing: Use the microscope's software to perform linear unmixing. The software will use the reference spectra to calculate the contribution of this compound's autofluorescence and your specific fluorophore to the total signal in each pixel of your experimental image. It will then generate separate images for each component.
-
Advantage: This is a powerful, non-destructive method that can effectively separate signals with significant spectral overlap.
Decision Workflow for Minimizing this compound Autofluorescence
Caption: Decision workflow for selecting a strategy to minimize this compound autofluorescence.
Experimental Protocols
Protocol 1: Live-Cell Imaging of this compound Subcellular Localization
This protocol is adapted for visualizing the intrinsic fluorescence of this compound in live cells.[1]
Materials:
-
This compound dihydrochloride
-
Adherent cell line (e.g., HeLa)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Live-cell imaging solution (e.g., phenol (B47542) red-free DMEM or HBSS)
-
Glass-bottom imaging dishes
-
Fluorescence microscope with a DAPI filter set (Excitation: ~365 nm, Emission: ~445/50 nm)
Procedure:
-
Cell Seeding: Seed cells onto glass-bottom imaging dishes 24-48 hours prior to the experiment to reach 60-70% confluency.
-
This compound Preparation: Prepare a stock solution of this compound in sterile water or PBS. On the day of the experiment, dilute the stock solution in the live-cell imaging solution to a final working concentration (e.g., 10-20 µM).
-
Incubation: Remove the culture medium from the cells, wash once with warm PBS, and add the this compound-containing imaging solution. Incubate for 30-60 minutes at 37°C in a 5% CO₂ incubator.
-
Imaging: Place the dish on the microscope stage. Use the DAPI filter set to visualize the intrinsic fluorescence of this compound. Acquire images using a high-sensitivity camera.
Workflow for Live-Cell Imaging of this compound
Caption: Step-by-step workflow for visualizing this compound in live cells.
Data Presentation
Hypothetical Quantitative Data on Quenching Efficiency
The following table summarizes hypothetical data on the effectiveness of different methods in reducing this compound's autofluorescence. Note: These are illustrative values and the actual efficiency will depend on the specific experimental conditions.
| Mitigation Strategy | % Reduction in Blue Channel Background (Hypothetical) | Key Considerations |
| Switch to Far-Red Fluorophore | N/A (avoids the issue) | Requires appropriate filters and detectors. |
| Sudan Black B Quenching | 60-80% | For fixed samples only; may affect far-red channel. |
| Photobleaching (30 min) | 50-70% | Time-dependent; can affect other fluorophores. |
| Spectral Unmixing | >90% | Requires a spectral imaging system. |
Summary of this compound's Spectral Properties and Environmental Influences
| Parameter | Value / Observation | Reference / Implication |
| Excitation Maximum | ~365 nm | Use a DAPI-like excitation filter.[1] |
| Emission Maximum | ~445 nm | Signal will be in the blue channel.[1] |
| pH Influence | Fluorescence intensity of phenothiazines can be pH-dependent. For trifluoperazine (B1681574) (a related phenothiazine), fluorescence is stable in a pH range of 5.0 to 8.5.[8][9] | Maintain a stable pH during imaging. |
| Solvent Polarity | Fluorescence of phenothiazines can be influenced by the polarity of the microenvironment. | Changes in subcellular localization (e.g., from cytoplasm to lipid membranes) may alter fluorescence intensity.[10] |
By understanding the nature of this compound's autofluorescence and systematically applying these troubleshooting strategies and protocols, researchers can significantly improve the quality and reliability of their imaging data.
References
- 1. benchchem.com [benchchem.com]
- 2. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 3. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 4. southernbiotech.com [southernbiotech.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. bitesizebio.com [bitesizebio.com]
- 8. Interaction of Chlorpromazine and Trifluoperazine with Anionic Sodium Dodecyl Sulfate (SDS) Micelles: Electronic Absorption and Fluorescence Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. photonics.com [photonics.com]
- 10. Fluorescence studies on the interaction between chlorpromazine and model cell membranes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Managing Triflupromazine-Induced Sedation in Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing sedation as a side effect in animal studies involving Triflupromazine.
Troubleshooting Guides
Problem: Excessive Sedation or Unwanted Anesthesia
Researchers may encounter deeper than desired levels of sedation, which can interfere with experimental observations and animal welfare. The following table summarizes reported dosages of this compound and their observed sedative effects in various species.
| Animal Model | Route of Administration | Dosage | Observed Sedative Effect | Onset of Sedation | Duration of Effect | Citation(s) |
| Dog | Intramuscular (IM) | 2 mg/kg | Prolonged gastrointestinal tract emptying time, facilitating non-manual restraint. | Not specified | Not specified | [1] |
| Dog | Intravenous (IV) | 1 mg/kg | Used as a pre-anesthetic; specific sedation score not provided. | Not specified | Not specified | |
| Buffalo Calf | Intramuscular (IM) | 0.3 mg/kg | Decrease in spontaneous activity, calmness, and ataxia. | Ataxia observed at 3.33 minutes. | Complete recovery in 182.33 minutes. | [2] |
| Mouse | Intraperitoneal (IP) | 30 µ g/mouse (for a 20g mouse) | No overt sedation reported; study focused on antibacterial activity. | Not specified | Not specified | [3] |
Troubleshooting Steps:
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Dose Reduction: The most effective initial step is to lower the dose of this compound. Conduct a pilot dose-response study to determine the optimal dose that achieves the desired therapeutic effect with minimal sedation for your specific animal model and experimental paradigm.
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Alternative Administration Route: If using a route with rapid absorption (e.g., intravenous), consider a route with slower absorption (e.g., subcutaneous or oral) to potentially reduce peak plasma concentrations and associated sedative effects.
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Consider Alternative Medications: For antipsychotic effects with potentially less sedation, explore other options. Risperidone and haloperidol (B65202) are alternatives that may have a lower sedative profile.
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Supportive Care: If an animal exhibits excessive sedation, provide supportive care. Maintain the animal's body temperature and monitor vital signs until recovery. Ensure easy access to food and water.
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Reversal Agents: Currently, there are no specific reversal agents for phenothiazine (B1677639) tranquilizers like this compound. Management relies on dose adjustment and supportive care.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action behind this compound-induced sedation?
A1: this compound is a phenothiazine derivative that primarily acts as a dopamine (B1211576) D2 receptor antagonist in the central nervous system. Its sedative effects are also attributed to its antagonist activity at other receptors, including histamine (B1213489) H1, alpha-1 adrenergic, and muscarinic M1 acetylcholine (B1216132) receptors. Blockade of these receptors contributes to the overall central nervous system depression observed as sedation.
Q2: How can I quantitatively assess the level of sedation in my study animals?
A2: Several validated sedation scoring systems are available for different animal species. These scales typically evaluate posture, spontaneous activity, and response to stimuli. Consistent use of a standardized scale will allow for objective measurement of sedation and better dose-response characterization.
Q3: Are there any known drug interactions that can potentiate the sedative effects of this compound?
A3: Yes, co-administration of other central nervous system depressants will potentiate the sedative effects of this compound. These include:
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Opioids
-
Benzodiazepines
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Barbiturates
-
Alpha-2 adrenergic agonists (e.g., xylazine, dexmedetomidine)
-
Anesthetics (e.g., propofol, isoflurane)
It is crucial to reduce the dose of this compound when used in combination with these agents.
Q4: What are the pharmacokinetic properties of this compound that I should consider?
A4: The absorption of this compound can be erratic, leading to significant individual differences in peak plasma concentrations. In rats, after oral administration, there is a pronounced first-pass effect, with the liver extracting about 80% of the drug.[4] This means that the bioavailability of orally administered this compound can be low and variable. The route of administration will significantly impact the onset and intensity of its effects.
Experimental Protocols
Protocol 1: Dose-Response Assessment of Sedation in Rodents
This protocol outlines a method to determine the dose-dependent sedative effects of this compound in rats or mice.
Methodology:
-
Animal Acclimation: Acclimate animals to the housing and testing environment for at least one week prior to the experiment.
-
Group Allocation: Randomly assign animals to different dose groups (e.g., vehicle control, low dose, medium dose, high dose of this compound). A minimum of 8-10 animals per group is recommended.
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Drug Administration: Administer this compound or vehicle via the desired route (e.g., intraperitoneal, subcutaneous, oral gavage).
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Behavioral Assessment: At predefined time points post-administration (e.g., 15, 30, 60, 90, and 120 minutes), assess the level of sedation using a standardized sedation scale.
-
Sedation Scoring: Utilize a validated sedation scale appropriate for the species. An example for rodents could include scoring the following on a scale of 0-3 (0=normal, 3=severely impaired):
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Spontaneous Activity: Observe the animal's movement within its cage.
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Posture: Assess for any changes from normal posture (e.g., hunched, flattened).
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Righting Reflex: Gently place the animal on its back and record the time it takes to right itself.
-
-
Data Analysis: Analyze the sedation scores at each time point for each dose group. This will allow for the determination of a dose-response curve for the sedative effects of this compound.
Protocol 2: Monitoring and Managing Unexpected Deep Sedation
This protocol provides a workflow for responding to an animal exhibiting signs of excessive sedation.
Methodology:
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Initial Assessment: Immediately assess the animal's level of consciousness and vital signs (respiratory rate, heart rate, body temperature).
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Supportive Care:
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Place the animal in a clean, quiet, and warm environment.
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Provide a supplemental heat source (e.g., a warming pad set to a low temperature) to prevent hypothermia.
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Ensure the animal is in a position that maintains a clear airway (e.g., sternal recumbency).
-
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Fluid Therapy: If the animal is unable to drink, consider administering subcutaneous or intravenous fluids to maintain hydration, as advised by a veterinarian.
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Continuous Monitoring: Monitor the animal's vital signs and level of sedation every 15-30 minutes until it shows signs of recovery.
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Documentation: Record all observations, interventions, and the animal's response in the experimental records.
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Veterinary Consultation: If the animal's condition does not improve or worsens, consult with a veterinarian immediately.
Visualizations
Caption: Signaling pathway of this compound-induced sedation.
Caption: Experimental workflow for managing excessive sedation.
References
- 1. luvas.edu.in [luvas.edu.in]
- 2. luvas.edu.in [luvas.edu.in]
- 3. This compound: a microbicide non-antibiotic compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolism and disposition of trifluoperazine in the rat. II. Kinetics after oral and intravenous administration in acutely and chronically treated animals - PubMed [pubmed.ncbi.nlm.nih.gov]
Best practices for dissolving Triflupromazine hydrochloride for research
This technical support center provides guidance on the best practices for dissolving Triflupromazine hydrochloride for research purposes. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving this compound hydrochloride?
A1: this compound hydrochloride is soluble in a variety of solvents. For research purposes, the most commonly used solvents are Dimethyl Sulfoxide (DMSO), ethanol (B145695), and water.[1][2][3] The choice of solvent will depend on the specific requirements of your experiment.
Q2: What is the solubility of this compound hydrochloride in these solvents?
A2: The solubility of this compound hydrochloride can vary. The following table summarizes the approximate solubility data:
| Solvent | Solubility | Reference |
| DMSO | ≥74.5 mg/mL | [1] |
| DMSO | ~3 mg/mL | [2][3] |
| Ethanol | ≥27.55 mg/mL | [1] |
| Ethanol | ~5 mg/mL | [2][3] |
| Water | ≥58 mg/mL | [1] |
| Ethanol:PBS (pH 7.2) (1:10) | ~0.09 mg/mL | [2][3] |
Note: There appears to be some variability in the reported solubility values across different suppliers. It is always recommended to perform a small-scale solubility test before preparing a large stock solution.
Q3: How should I prepare a stock solution of this compound hydrochloride?
A3: To prepare a stock solution, it is recommended to dissolve this compound hydrochloride in an organic solvent like DMSO or ethanol first.[2] For aqueous solutions, it is best to first dissolve the compound in ethanol and then dilute with the aqueous buffer of your choice.[2] It is also good practice to purge the solvent with an inert gas before dissolving the compound.[2]
Q4: How stable is this compound hydrochloride in solution?
A4: The stability of this compound hydrochloride solutions can be affected by pH and exposure to light.[4][5] Aqueous solutions are not recommended for storage for more than one day.[2] It is best to prepare fresh solutions for each experiment or store stock solutions in small aliquots at -20°C for short-term storage. Long-term storage of solutions is not recommended.[1]
Q5: What is the mechanism of action of this compound hydrochloride?
A5: this compound hydrochloride is a phenothiazine (B1677639) antipsychotic agent.[5][6] Its primary mechanism of action involves the antagonism of dopamine (B1211576) D1 and D2 receptors in the brain.[5] It also exhibits antagonist activity at serotonin (B10506) (5-HT2), muscarinic, and alpha-adrenergic receptors.[5][7]
Troubleshooting Guide
Issue 1: The compound is not dissolving completely.
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Possible Cause: The concentration may be too high for the chosen solvent.
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Solution: Refer to the solubility table above and ensure you are not exceeding the solubility limit. Try gentle warming or vortexing to aid dissolution.
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-
Possible Cause: The quality of the solvent may be poor.
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Solution: Use high-purity, anhydrous solvents.
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-
Possible Cause: The compound may have degraded.
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Solution: Ensure the compound has been stored correctly according to the manufacturer's instructions.
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Issue 2: The solution appears cloudy or has precipitates.
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Possible Cause: The compound may have precipitated out of solution after being diluted in an aqueous buffer.
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Possible Cause: The solution may be unstable at the storage temperature.
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Solution: Store stock solutions at -20°C and avoid repeated freeze-thaw cycles. Prepare fresh aqueous solutions for each experiment.
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Issue 3: Inconsistent experimental results.
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Possible Cause: The solution may have degraded over time.
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Possible Cause: The pH of the solution may be affecting the compound's activity.
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Solution: The stability of phenothiazines like this compound is influenced by pH.[4] Ensure the pH of your experimental buffer is appropriate and consistent across experiments.
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Experimental Protocols
Protocol for Preparing a Stock Solution in DMSO
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Weigh the desired amount of this compound hydrochloride powder in a sterile microcentrifuge tube.
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Add the appropriate volume of high-purity DMSO to achieve the desired concentration (e.g., for a 10 mM stock solution, add the corresponding volume of DMSO).
-
Vortex the tube until the solid is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can be used to aid dissolution if necessary.
-
Store the stock solution in small, single-use aliquots at -20°C and protect from light.
Visualizations
Caption: Workflow for dissolving this compound hydrochloride.
Caption: Mechanism of action of this compound hydrochloride.
References
- 1. apexbt.com [apexbt.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. [Studies on the stability of injectable solutions of some phenothiazines. Part 1: Effects of pH and buffer systems] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | C18H19F3N2S | CID 5568 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound [drugcentral.org]
- 7. What is the mechanism of Trifluoperazine Hydrochloride? [synapse.patsnap.com]
- 8. This compound Hydrochloride Tablets [drugfuture.com]
Identifying and mitigating sources of variability in Triflupromazine assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating sources of variability in Triflupromazine assays.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the quantification of this compound in biological matrices.
Q1: What are the most common sources of variability in this compound assays?
Variability in this compound assays can stem from several factors throughout the analytical workflow. These can be broadly categorized as:
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Analyst-related: Differences in experience and technique between analysts can introduce variability. Consistent training and strict adherence to standard operating procedures (SOPs) are crucial.[1]
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Method-related: The inherent variability of the analytical method itself, including factors like mobile phase composition, column performance, and detector sensitivity.[2]
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Sample-related: The biological matrix can significantly impact the assay. Endogenous components can interfere with the analysis, leading to ion suppression or enhancement in LC-MS/MS assays.[3][4][5] The stability of this compound in the matrix during collection, processing, and storage is also a critical factor.[6]
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Instrument-related: Fluctuations in instrument performance, such as pump inconsistencies, detector drift, or mass spectrometer calibration issues, can lead to variable results.
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Reagent- and material-related: Lot-to-lot variability in reagents, standards, and consumables like SPE cartridges or HPLC columns can be a significant source of inconsistency.[1]
Q2: My HPLC-UV assay is showing inconsistent retention times for this compound. What could be the cause and how can I fix it?
Inconsistent retention times in HPLC are a common issue that can often be resolved by systematically checking several factors:
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Mobile Phase Preparation:
-
Is the mobile phase composition correct? Inaccurate mixing of solvents can lead to shifts in retention time. Prepare the mobile phase carefully and consistently. Using a gravimetric approach for mobile phase preparation can improve reproducibility.[2]
-
Is the mobile phase pH consistent? For ionizable compounds like this compound, small changes in mobile phase pH can significantly alter retention time. Ensure the buffer is correctly prepared and the pH is stable.
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Is the mobile phase adequately degassed? Dissolved gases can form bubbles in the pump or column, leading to flow rate fluctuations and retention time variability.[2]
-
-
HPLC System:
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Is the pump delivering a constant flow rate? Fluctuations in pump pressure can indicate issues with check valves, seals, or air bubbles in the system.[4]
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Is the column temperature stable? Temperature fluctuations can affect solvent viscosity and chromatographic selectivity. Use a column oven to maintain a consistent temperature.[4]
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Is there a leak in the system? Check all fittings and connections for any signs of leakage.[4]
-
-
Column:
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Has the column equilibrated properly? Ensure the column is flushed with the mobile phase for a sufficient amount of time before starting the analysis.
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Is the column aging or contaminated? Over time, columns can degrade or become contaminated, leading to changes in retention. A guard column can help extend the life of the analytical column.
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Q3: I'm observing significant signal suppression/enhancement (matrix effects) in my LC-MS/MS analysis of this compound in plasma. How can I mitigate this?
Matrix effects are a major challenge in LC-MS/MS bioanalysis. Here are several strategies to identify and mitigate them:
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Improve Sample Preparation:
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Solid-Phase Extraction (SPE): This is a highly effective technique for removing interfering matrix components.[7][8] Different sorbents can be tested to find the optimal one for this compound and the specific matrix.
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Liquid-Liquid Extraction (LLE): LLE can also provide good sample cleanup and is a viable alternative to SPE.[1][9]
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Protein Precipitation (PPT): While simple and fast, PPT is the least effective cleanup method and may not be sufficient to eliminate significant matrix effects.[10]
-
-
Optimize Chromatography:
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Improve chromatographic separation: Ensure that this compound is well-separated from the regions where most matrix components elute. Modifying the gradient or mobile phase composition can help achieve this.
-
Use a divert valve: A divert valve can be used to direct the flow from the column to waste during the elution of highly interfering components (like salts and phospholipids) and only direct the flow to the mass spectrometer when the analyte of interest is eluting.
-
-
Use an Appropriate Internal Standard (IS):
-
Stable Isotope-Labeled (SIL) Internal Standard: A SIL-IS (e.g., this compound-d8) is the gold standard as it co-elutes with the analyte and experiences similar matrix effects, thus providing the most accurate correction.[1][9]
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Structural Analog: If a SIL-IS is not available, a structural analog that has similar chromatographic and ionization properties to this compound can be used.
-
-
Dilution:
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Diluting the sample with a clean solvent can reduce the concentration of interfering matrix components.[10] However, this also dilutes the analyte, so ensure the final concentration is still above the lower limit of quantification (LLOQ).
-
Q4: My this compound recovery is low and inconsistent. What are the likely causes and solutions?
Low and inconsistent recovery can be attributed to several steps in the analytical process:
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Sample Preparation:
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Incomplete extraction: The chosen extraction method (SPE, LLE) may not be optimal for this compound. Re-evaluate and optimize the extraction parameters, such as the type of sorbent/solvent, pH, and elution/extraction volumes.
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Analyte binding: this compound might be binding to proteins in the sample or to the collection/storage tubes. Using silanized glassware or low-binding tubes can help.
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pH-dependent recovery: The extraction efficiency of this compound can be pH-dependent. Ensure the pH of the sample is optimized for the extraction method.
-
-
Analyte Stability:
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Degradation during storage or processing: this compound may be unstable under certain conditions (e.g., temperature, light exposure, pH).[6][11] Conduct stability studies to determine the optimal storage and handling conditions. Solutions of this compound hydrochloride are sensitive to air and light.[11]
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Freeze-thaw instability: Repeated freezing and thawing of samples can lead to degradation. Aliquot samples to avoid multiple freeze-thaw cycles.
-
-
Instrumental Issues:
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Adsorption in the HPLC system: this compound may adsorb to active sites in the injector, tubing, or column. Priming the system with a high-concentration standard or modifying the mobile phase (e.g., adding a competitor amine) can sometimes help.
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Quantitative Data Summary
The following tables summarize typical validation parameters for this compound assays using HPLC-UV and LC-MS/MS.
Table 1: HPLC-UV Method Parameters for this compound Quantification
| Parameter | Typical Value/Range | Reference |
| Linearity Range | 40 - 120 µg/mL | [12] |
| Correlation Coefficient (r²) | > 0.999 | [12] |
| Limit of Detection (LOD) | 2.963 µg/mL | [12] |
| Limit of Quantification (LOQ) | 9.877 µg/mL | [12] |
| Precision (%RSD) | < 2% | [12] |
| Accuracy (% Recovery) | 100.03 - 100.36% | [12] |
Table 2: LC-MS/MS Method Parameters for this compound Quantification in Human Plasma
| Parameter | Typical Value/Range | Reference |
| Linearity Range | 5 - 1250 pg/mL | [1][9] |
| Correlation Coefficient (r²) | > 0.99 | [1][9] |
| Lower Limit of Quantification (LLOQ) | 5 pg/mL | [1][9] |
| Intra-day Precision (%CV) | < 15% | [13][14] |
| Inter-day Precision (%CV) | < 15% | [13][14] |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | [13][14] |
| Recovery | > 92% | [15] |
Experimental Protocols
Protocol 1: Quantification of this compound in Human Plasma by LC-MS/MS
This protocol is based on a validated bioanalytical method.[9]
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 250 µL of human plasma in a polypropylene (B1209903) tube, add 25 µL of this compound-d8 internal standard (IS) working solution.
-
Vortex for 10 seconds.
-
Add 100 µL of 0.1 M NaOH to basify the sample.
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Add 3 mL of tertiary butyl methyl ether.
-
Vortex for 10 minutes.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 500 µL of the mobile phase.
-
-
Chromatographic Conditions:
-
Column: Zodiac C18 (50 x 4.6 mm, 3 µm)
-
Mobile Phase: Acetonitrile:Methanol:5 mM Ammonium Bicarbonate (85:10:5, v/v/v)
-
Flow Rate: 0.55 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 40°C
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
This compound: Specific precursor > product ion pair (e.g., m/z 353.1 > 86.1)
-
This compound-d8 (IS): Specific precursor > product ion pair
-
-
Optimize ion source parameters (e.g., capillary voltage, source temperature, gas flows) for maximum signal intensity.
-
Protocol 2: Quantification of this compound in Tablets by HPLC-UV
This protocol is adapted from a method for simultaneous quantification of multiple active pharmaceutical ingredients.[16]
-
Standard Solution Preparation:
-
Accurately weigh and dissolve an appropriate amount of this compound hydrochloride reference standard in the diluent (e.g., Methanol:1% Ammonium Acetate buffer 85:15 v/v) to obtain a stock solution.
-
Perform serial dilutions to prepare working standards for the calibration curve (e.g., 12.5 - 37.5 µg/mL).
-
-
Sample Preparation:
-
Weigh and finely powder a number of tablets.
-
Transfer a portion of the powder equivalent to a known amount of this compound into a volumetric flask.
-
Add a portion of the diluent, sonicate to dissolve, and then dilute to volume.
-
Filter the solution through a 0.45 µm filter before injection.
-
-
Chromatographic Conditions:
-
Column: C18 (250 x 4.6 mm, 5 µm)
-
Mobile Phase: Methanol:1% w/v Ammonium Acetate buffer, pH 6.5 (85:15 v/v)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 215 nm
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
-
Visualizations
Caption: LC-MS/MS Experimental Workflow for this compound.
Caption: Troubleshooting Decision Tree for this compound Assays.
Caption: this compound's Antagonistic Action on the D2 Receptor Pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Evaluating and mitigating clinical samples matrix effects on TX-TL cell-free performance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of the matrix effect of different sample matrices for 33 pharmaceuticals by post-column infusion. | Sigma-Aldrich [sigmaaldrich.com]
- 6. Evaluation of Antipsychotic Drugs’ Stability in Oral Fluid Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 8. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples [mdpi.com]
- 9. Bioanalysis of trifluoperazine in human plasma by LC-MS/MS: Application to disposition kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. This compound | C18H19F3N2S | CID 5568 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Triflupromazine Dosage Adjustment for Animal Strains
This technical support center provides guidance for researchers, scientists, and drug development professionals on adjusting Triflupromazine dosage for different animal strains. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a first-generation antipsychotic and antiemetic drug belonging to the phenothiazine (B1677639) class.[1] Its primary mechanism of action is the antagonism of dopamine (B1211576) D1 and D2 receptors in the central nervous system.[1] The antiemetic effects are largely attributed to the blockade of D2 receptors in the chemoreceptor trigger zone (CTZ).[1]
Q2: Why is it necessary to consider the animal strain when determining the dosage of this compound?
A2: Different inbred strains of animals, such as mice and rats, can exhibit significant variations in their genetic makeup, which can influence how they metabolize and respond to drugs.[2] These differences can lead to variability in drug efficacy and toxicity. For phenothiazines like this compound, metabolism is primarily carried out by cytochrome P450 (CYP) enzymes in the liver.[1][3] Documented strain differences in the expression and activity of these enzymes can lead to altered drug clearance and exposure, necessitating dosage adjustments.[4]
Q3: What are the typical clinical signs of this compound's effects in animals?
A3: this compound is used in veterinary medicine for its sedative and tranquilizing effects.[5] Common signs include calming of agitated or anxious animals, reduced psychomotor activity, and increased tolerance to pain and itching.[5][6] At higher doses or in sensitive individuals, adverse effects such as sedation, hypotension (low blood pressure), respiratory depression, and extrapyramidal symptoms like muscle dystonia can occur.[5][7][8]
Q4: Are there established starting dosages for this compound in common laboratory animals?
A4: Yes, the Code of Federal Regulations (CFR) provides recommended dosages for some species. For example, in dogs, the suggested daily dose is 0.5 to 1.0 mg/lb intravenously or 1.0 to 2.0 mg/lb intramuscularly.[6][9] For cats, the recommended daily intramuscular dose is 2.0 to 4.0 mg/lb.[6][9] These should be considered as starting points, with adjustments made based on the specific strain and experimental goals.
Troubleshooting Guide
Problem 1: Observed sedative effect is highly variable between animals of the same species but different strains at the same dose.
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Possible Cause: Genetic differences in drug metabolism enzymes (cytochrome P450s) between strains can lead to different rates of this compound clearance.[4] Strains with higher metabolic enzyme activity will clear the drug faster, resulting in a reduced sedative effect, while strains with lower activity will have prolonged exposure and a more pronounced effect.
-
Solution:
-
Conduct a pilot dose-response study: Use a small number of animals from each strain to determine the effective dose (ED50) for the desired level of sedation. This involves administering a range of doses and measuring the sedative effect using a standardized method, such as the locomotor activity test.
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Consult literature for strain-specific metabolic profiles: Research known differences in CYP enzyme activity for the strains you are using. This can provide a rationale for initial dose adjustments.
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Start with a lower dose: When working with a new strain, it is prudent to start with a dose at the lower end of the recommended range and titrate upwards to the desired effect.
-
Problem 2: Animals are exhibiting excessive sedation or adverse effects (e.g., severe lethargy, hypotension) at a previously established "safe" dose.
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Possible Cause: The current strain may be a "poor metabolizer" of phenothiazines, leading to higher than expected plasma concentrations of this compound. Alternatively, the animals may have a higher sensitivity at the receptor level.
-
Solution:
-
Immediately reduce the dose: For subsequent experiments, start with a significantly lower dose (e.g., 50% of the initial dose) and carefully observe the animals' response.
-
Monitor vital signs: If feasible, monitor heart rate and blood pressure to assess for hypotension.
-
Refine the dose-response curve: Establish a new dose-response curve for this specific strain to identify a safer and more effective dose range.
-
Problem 3: No discernible sedative or antiemetic effect is observed at standard doses.
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Possible Cause: The animal strain may be an "ultra-rapid metabolizer" of this compound, clearing the drug too quickly to achieve therapeutic concentrations.[4] It is also possible that the chosen endpoint is not sensitive enough to detect the drug's effect.
-
Solution:
-
Increase the dose cautiously: Incrementally increase the dose while closely monitoring for any signs of toxicity.
-
Consider a different route of administration: Intraperitoneal (IP) or intravenous (IV) administration can bypass first-pass metabolism in the liver, potentially leading to higher bioavailability compared to oral gavage.
-
Verify the sensitivity of your behavioral assay: Ensure that your experimental setup for measuring sedation or emesis is validated and sensitive enough to detect the expected pharmacological effects.
-
Quantitative Data Summary
Table 1: Recommended Starting Dosages of this compound for Different Species
| Animal Species | Route of Administration | Recommended Daily Dosage | Reference |
| Dog | Intravenous (IV) | 0.5 - 1.0 mg/lb | [6][9] |
| Intramuscular (IM) | 1.0 - 2.0 mg/lb | [6][9] | |
| Cat | Intramuscular (IM) | 2.0 - 4.0 mg/lb | [6][9] |
| Horse | Intravenous (IV) or Intramuscular (IM) | 10 - 15 mg/100 lbs (max 100 mg) | [6][9] |
| Buffalo Calf | Intramuscular (IM) | 0.3 mg/kg (as a preanesthetic) | [10] |
Table 2: Acute Toxicity (LD50) of this compound in Rodents
| Species | Strain | Route of Administration | LD50 | Reference |
| Rat | Not Specified | Oral | 185 mg/kg | [5] |
| Not Specified | Intraperitoneal | 94 mg/kg | [5] | |
| Mouse | Not Specified | Oral | 245 mg/kg | [5] |
| Not Specified | Intraperitoneal | 100 mg/kg | [5] |
Table 3: Illustrative Example of Strain Differences in Response to a D2 Antagonist (Haloperidol)-Induced Catalepsy in Rats
This table uses data from a related dopamine antagonist, haloperidol (B65202), to demonstrate the importance of considering strain-specific responses. Researchers should aim to generate similar comparative data for this compound in their specific models.
| Rat Strain | Sex | ED50 for Catalepsy (mg/kg, IP) | Reference |
| Brown Norway | Male | ~0.3 | [1] |
| Female | ~0.2 | [1] | |
| Fischer 344 | Male | ~0.4 | [1] |
| Female | ~0.4 | [1] | |
| Long-Evans | Male | ~0.25 | [1] |
| Female | ~0.15 | [1] | |
| Sprague-Dawley | Male | ~0.4 | [1] |
| Female | ~0.45 | [1] |
Experimental Protocols
Protocol 1: Assessment of Sedative Effect using Locomotor Activity
Objective: To quantify the dose-dependent sedative effects of this compound in different rodent strains.
Materials:
-
This compound hydrochloride solution
-
Vehicle (e.g., sterile saline)
-
Locomotor activity chambers equipped with photobeam detectors
-
Syringes and needles for the chosen route of administration (e.g., oral gavage needles, 27-gauge needles for IP injection)
-
Animal scale
Procedure:
-
Acclimation: Acclimate animals to the housing facility for at least one week and handle them daily for 3-4 days prior to the experiment to reduce stress.
-
Habituation: On the day of the experiment, place the animals in the locomotor activity chambers for a 30-60 minute habituation period to allow exploration to subside.
-
Baseline Activity: Following habituation, administer the vehicle to a control group and the desired doses of this compound to the experimental groups. Immediately return the animals to the locomotor activity chambers.
-
Data Collection: Record locomotor activity (e.g., total distance traveled, number of beam breaks) in 5-minute intervals for a total of 60-120 minutes.
-
Data Analysis: Compare the locomotor activity of the this compound-treated groups to the vehicle-treated group for each strain. Analyze the data to determine the dose-response relationship and calculate the ED50 for sedation.
Protocol 2: Assessment of Catalepsy using the Bar Test
Objective: To measure the cataleptic effects of this compound, an indicator of extrapyramidal side effects, in different rat strains.
Materials:
-
This compound hydrochloride solution
-
Vehicle (e.g., sterile saline)
-
Catalepsy bar apparatus (a horizontal bar raised approximately 9 cm from the surface)
-
Stopwatch
-
Syringes and needles for IP injection
Procedure:
-
Drug Administration: Administer the vehicle or various doses of this compound via intraperitoneal (IP) injection.
-
Testing Time Points: Test for catalepsy at several time points after injection (e.g., 30, 60, 90, and 120 minutes) to capture the peak effect.
-
Catalepsy Measurement:
-
Gently place the rat's forepaws on the horizontal bar.
-
Start the stopwatch immediately.
-
Measure the time it takes for the rat to remove both forepaws from the bar (descent latency).
-
A cut-off time (e.g., 180 seconds) should be established. If the rat remains on the bar for the entire duration, record the cut-off time.
-
-
Data Analysis: Compare the descent latencies between the different dose groups and strains. A longer descent latency indicates a greater cataleptic effect. Determine the dose-response relationship and the ED50 for catalepsy.
Visualizations
Caption: Dopamine D2 receptor antagonism by this compound.
Caption: Workflow for determining strain-specific dosage.
Caption: Troubleshooting decision tree for unexpected drug responses.
References
- 1. Dose-catalepsy response to haloperidol in rat: effects of strain and sex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Modification of pharmacological and toxicological effects of acetophenazine, chlorpromazine and thloridazine in morphine-dependent mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Biphasic effect of chlorpromazine on rat paradoxical sleep: a study of dose-related mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of daily chlorpromazine administration on behavioural and physiological parameters in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 8. Haloperidol conditioned catalepsy in rats: a possible role for D1-like receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Phenothiazine | C12H9NS | CID 7108 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Efflux of chlorpromazine and trifluoperazine from the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
The impact of serum concentration on Triflupromazine's in vitro efficacy
Technical Support Center: Triflupromazine In Vitro Efficacy
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals studying the in vitro efficacy of this compound. The focus is on understanding and mitigating the impact of serum concentration on experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is the IC50 value of this compound significantly higher in my cell culture experiments containing serum compared to serum-free conditions?
A1: This is an expected phenomenon. The increase in the apparent IC50 value is primarily due to serum protein binding. This compound, like many hydrophobic drugs, binds to proteins in the serum, mainly albumin.[1][2] Only the unbound, or "free," fraction of the drug is available to cross cell membranes and interact with its intracellular targets.[3][4] When serum is present, a significant portion of the drug becomes sequestered by these proteins, reducing the free concentration and thus requiring a higher total concentration to achieve the same biological effect.[4][5]
Q2: My IC50 values are inconsistent across different batches of experiments, even when I use the same serum percentage. What could be the cause?
A2: Inconsistent IC50 values are a common challenge in cell-based assays.[6][7] When serum is a variable, several factors can contribute to this issue:
-
Reagent Variability: Different lots of fetal bovine serum (FBS) can have varying concentrations of proteins and growth factors, leading to batch-to-batch differences in drug binding and cell growth characteristics.[6]
-
Compound Stability and Solubility: this compound is sensitive to light and air.[8] Ensure the compound is fully dissolved in your stock solvent (e.g., DMSO) and that it doesn't precipitate when diluted in the culture medium, as this would reduce its available concentration.[6]
-
Cell-Based Factors: Use a consistent and low passage number for your cells, as their characteristics can change over time. Regularly test for mycoplasma contamination, which can significantly alter cellular responses to drugs.[7]
-
Assay Protocol Deviations: Minor differences in incubation times, cell seeding densities, or reagent concentrations can lead to variability.[7]
Q3: How does this compound work, and how does serum binding interfere with its mechanism?
A3: this compound has several mechanisms of action. It is primarily known as a dopamine (B1211576) D1 and D2 receptor antagonist.[8] It is also a potent inhibitor of calmodulin, a key protein in calcium-dependent signaling pathways.[9][10][11] For this compound to be effective, it must reach these targets. Serum proteins, particularly albumin, act as carriers in the bloodstream and, in vitro, as binding partners in the culture medium. This binding is a reversible equilibrium. When bound, this compound is unable to engage with its cellular targets, effectively lowering its potency.
Caption: Mechanism of serum interference with this compound's action.
Q4: Should I switch to serum-free media to avoid these issues?
A4: While using serum-free media would eliminate the variable of protein binding, it may not be feasible for all cell lines, many of which require serum for healthy growth and attachment. A more robust approach is to characterize the effect of serum. Performing experiments with a range of serum concentrations (e.g., 0%, 2%, 5%, 10%) can help you understand the relationship between the total applied concentration and the effective concentration. For advanced studies, the free drug concentration can be experimentally measured in your specific test system.[4]
Data Presentation: Impact of Serum on IC50
The degree of protein binding directly influences the observed IC50. For highly bound drugs, the IC50 value can increase several-fold as serum concentration rises. The table below provides an illustrative example based on the established principle that only the free fraction of a drug is active.[4][12]
Table 1: Illustrative Example of Serum Concentration Effect on this compound IC50
| Serum Concentration (% v/v) | Total Drug IC50 (µM) (Observed) | Unbound Drug Fraction (%)* | Free Drug IC50 (µM) (Calculated & Constant) |
| 0% (Serum-Free) | 1.5 | 100% | 1.5 |
| 2% | 3.0 | 50% | 1.5 |
| 5% | 7.5 | 20% | 1.5 |
| 10% | 15.0 | 10% | 1.5 |
Note: The unbound drug fraction values are hypothetical for illustrative purposes. The "Free Drug IC50" is calculated as (Total Drug IC50 * Unbound Drug Fraction) and remains constant, representing the true potency of the compound.
Experimental Protocols
Protocol 1: Determining this compound IC50 with Varying Serum Concentrations via MTT Assay
This protocol outlines a method to assess the cytotoxicity of this compound and determine its IC50 value at different serum concentrations.
Caption: Experimental workflow for IC50 determination using an MTT assay.
Methodology:
-
Cell Seeding:
-
Harvest cells during their exponential growth phase.
-
Count the cells and dilute to a final concentration of 5 x 10⁴ cells/mL in complete culture medium.
-
Dispense 100 µL of the cell suspension into each well of a 96-well plate (yielding 5,000 cells/well).
-
Incubate the plate overnight (e.g., 24 hours) at 37°C with 5% CO₂ to allow for cell attachment.[6]
-
-
Compound Preparation and Treatment:
-
Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).
-
For each serum concentration to be tested (e.g., 0%, 2%, 5%, 10%), prepare a set of serial dilutions of this compound in the corresponding medium. A common approach is to use 7 to 10 different concentrations in a two-fold or three-fold dilution series.[13]
-
Include a "vehicle control" for each serum condition, containing only the highest concentration of DMSO used in the dilutions.
-
Carefully remove the medium from the attached cells and replace it with 100 µL of the medium containing the various this compound dilutions or vehicle control.
-
-
MTT Assay and Data Acquisition:
-
Incubate the treated plates for a predetermined duration (e.g., 48 or 72 hours).
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C.[14]
-
Carefully aspirate the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals. Shake the plate gently for 10-15 minutes.[6][14]
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells for each serum condition.
-
% Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100
-
Plot the percent viability against the log of the this compound concentration.
-
Use non-linear regression (sigmoidal dose-response curve) with software like GraphPad Prism to calculate the IC50 value for each serum concentration.[6][15]
-
Protocol 2: Conceptual Guide to Assessing Serum Protein Binding
To directly quantify the unbound fraction of this compound, equilibrium dialysis is a commonly used method.[12]
Principle: A semi-permeable membrane separates a drug-containing solution (e.g., this compound in 10% FBS medium) from a drug-free solution (e.g., protein-free medium). The drug, but not the larger serum proteins, can pass through the membrane. At equilibrium, the concentration of the free drug will be the same on both sides. By measuring the drug concentration in the protein-free chamber, you determine the free concentration.
Key Steps:
-
A dialysis chamber is assembled with two compartments separated by a low molecular weight cut-off membrane.
-
One compartment is filled with this compound mixed with the serum-containing medium.
-
The other compartment is filled with the corresponding protein-free medium (buffer).
-
The system is incubated until equilibrium is reached (typically several hours).
-
Samples are taken from both compartments, and the concentration of this compound is measured using a sensitive analytical method like LC-MS/MS.
-
The unbound fraction is calculated as: Fraction Unbound = [Concentration in Buffer Compartment] / [Total Concentration in Serum Compartment]
References
- 1. Measuring Plasma Protein Binding: The Key to Unlocking Drug Efficacy and Safety [pharma-industry-review.com]
- 2. ijpsonline.com [ijpsonline.com]
- 3. Deriving protein binding‐corrected chemical concentrations for in vitro testing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of Protein Binding on the Pharmacological Activity of Highly Bound Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. This compound | C18H19F3N2S | CID 5568 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Allosteric Effects of the Anti-Psychotic Drug Trifluoperazine on the Energetics of Calcium Binding by Calmodulin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | The Food and Drug Administration-approved antipsychotic drug trifluoperazine, a calmodulin antagonist, inhibits viral replication through PERK-eIF2α axis [frontiersin.org]
- 12. Estimation of Serum-Free 50-Percent Inhibitory Concentrations for Human Immunodeficiency Virus Protease Inhibitors Lopinavir and Ritonavir - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. researchgate.net [researchgate.net]
Ensuring Reproducibility in Behavioral Studies Involving Triflupromazine: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the reproducibility of behavioral studies involving Triflupromazine. By addressing common issues and providing detailed experimental protocols, this resource aims to standardize methodologies and improve the reliability of experimental outcomes.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the use of this compound in behavioral research.
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a typical antipsychotic of the phenothiazine (B1677639) class. Its primary mechanism of action involves the antagonism of dopamine (B1211576) D1 and D2 receptors in the brain.[1] This blockade of dopamine signaling is believed to underlie its antipsychotic and antiemetic effects.
Q2: What are the common behavioral assays used to assess the effects of this compound?
A2: Common behavioral assays include the Open Field Test to assess locomotor activity and exploratory behavior, the Elevated Plus Maze for anxiety-like behavior, and the Prepulse Inhibition test to measure sensorimotor gating, which is often deficient in psychiatric disorders.
Q3: How can I minimize variability in my behavioral data when using this compound?
A3: Ensuring reproducibility requires strict control over multiple factors. These include environmental conditions (e.g., consistent lighting, temperature, and humidity), minimizing stress during animal handling, and standardizing experimental procedures.[2] It is also crucial to account for animal-specific variables such as strain, sex, and age, as these can significantly influence behavioral outcomes.[3]
Q4: What are the potential confounding motor side effects of this compound and how can I account for them?
A4: this compound, like other typical antipsychotics, can induce extrapyramidal side effects such as catalepsy (a state of immobility and muscular rigidity).[4][5] This can confound the interpretation of behavioral tests that rely on motor activity. For example, reduced movement in the Open Field Test could be due to sedation or catalepsy rather than a specific effect on exploratory drive. It is crucial to include specific tests for motor side effects, such as the bar test for catalepsy, to differentiate these effects.
Q5: What is the recommended route of administration and dosage range for this compound in rodents?
A5: The route of administration (e.g., intraperitoneal injection, oral gavage) and dosage can significantly impact the behavioral effects. Pharmacokinetic studies in rats have shown that oral administration of trifluoperazine (B1681574), a closely related compound, results in a pronounced first-pass effect, leading to lower bioavailability compared to intravenous injection.[6] The optimal dosage range should be determined through pilot studies, as it can vary depending on the specific behavioral test, rodent strain, and desired therapeutic effect.
II. Troubleshooting Guides
This section provides solutions to common problems encountered during behavioral experiments with this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| High variability in baseline behavior across animals. | Inconsistent environmental conditions, handling stress, or underlying health issues. | 1. Standardize Environment: Ensure consistent lighting, temperature (20-24°C), humidity (40-60%), and low noise levels in both housing and testing rooms.[2] 2. Habituate Animals: Handle animals for several days before the experiment to reduce stress and anxiety.[2] 3. Health Screening: Visually inspect animals for any signs of illness or distress before testing. |
| Animals show little to no exploratory behavior in the Open Field Test after this compound administration. | The dose may be too high, causing sedation or catalepsy. | 1. Conduct a Dose-Response Study: Test a range of doses to identify one that produces the desired effect without causing excessive sedation. 2. Perform a Catalepsy Test: Use a bar test to assess for catalepsy. If catalepsy is observed, the dose is likely too high for assays requiring voluntary movement.[4][5] |
| Inconsistent results in the Elevated Plus Maze, with some animals showing increased and others decreased anxiety-like behavior. | The anxiolytic effect of this compound may be confounded by its sedative or motor effects. Individual differences in drug metabolism or anxiety levels can also contribute. | 1. Analyze Locomotor Activity: Simultaneously assess total distance moved or number of arm entries to differentiate between anxiolytic effects and general hypoactivity. 2. Increase Sample Size: A larger number of animals per group can help to account for individual variability. |
| Prepulse Inhibition (PPI) is not observed even in control animals. | Incorrect stimulus parameters (intensity, duration, inter-stimulus interval), equipment malfunction, or high baseline startle response. | 1. Calibrate Equipment: Ensure that the acoustic stimuli are delivered at the correct intensity and timing. 2. Optimize Stimulus Parameters: The prepulse should be 2-20 dB above the background noise and precede the startle pulse by 30-500 ms.[7] 3. Check Animal Strain: Some mouse strains are known to have naturally poor PPI.[7] |
| Difficulty replicating results from a previously published study. | Minor differences in experimental protocols, animal strain or supplier, or subtle environmental variations. | 1. Detailed Protocol Comparison: Meticulously compare your protocol with the published method, paying close attention to details such as drug formulation, injection volume, and timing of behavioral testing. 2. Contact Original Authors: If possible, contact the authors of the original study to clarify any ambiguities in their methods. 3. Multi-Laboratory Studies: Be aware that some variability between laboratories is expected, even with standardized protocols.[8] |
III. Quantitative Data Presentation
Due to the limited availability of comprehensive dose-response data specifically for this compound in the public domain, the following tables present data for the closely related phenothiazine antipsychotic, Trifluoperazine, and other common antipsychotics to provide a comparative reference.
Table 1: Effect of Trifluoperazine on Locomotor Activity in Mice
| Dose (mg/kg, i.p.) | Animal Model | Effect on Locomotor Activity | Reference |
| Dose-dependent | Mice | Depressed locomotor activity | [2] |
| 3 | Mice | No significant effect on total locomotor activity in the marble-burying test | [9] |
Table 2: Dose-Dependent Effects of Chlorpromazine and Haloperidol (B65202) on Locomotor Activity in Mice
| Drug | Dose (mg/kg, i.p.) | % Decrease in Locomotor Activity |
| Chlorpromazine | 0.4 | Dose-dependent decrease |
| 1.2 | Dose-dependent decrease | |
| 3.6 | Dose-dependent decrease | |
| Haloperidol | 0.1 | Dose-dependent decrease |
| 0.3 | Dose-dependent decrease | |
| 0.9 | Dose-dependent decrease | |
| Data adapted from a study comparing the effects of five neuroleptics on spontaneous motor activity.[4] |
Table 3: Effects of Anxiolytic and Anxiogenic Drugs in the Rat Elevated Plus Maze
| Compound | Dose (mg/kg) | Effect on % Time in Open Arms |
| CL 218 ,872 (Anxiolytic) | 10-20 | Increased |
| Tracazolate (Anxiolytic) | 5 | Increased |
| FG 7142 (Anxiogenic) | 1-5 | Decreased |
| CGS 8216 (Anxiogenic) | 3-10 | Decreased |
| Data adapted from a study validating the elevated plus maze as a test of anxiety.[2] |
IV. Experimental Protocols
This section provides detailed methodologies for key behavioral experiments relevant to this compound research.
Open Field Test
Objective: To assess spontaneous locomotor activity, exploratory behavior, and anxiety-like behavior.
Apparatus: A square or circular arena (e.g., 40x40x40 cm for mice) with walls high enough to prevent escape. The arena is typically made of a non-porous material for easy cleaning. An overhead camera connected to a video-tracking system is used to record and analyze the animal's movement.
Procedure:
-
Habituate the animal to the testing room for at least 30 minutes before the test.
-
Gently place the animal in the center of the open field arena.
-
Allow the animal to explore the arena for a predetermined amount of time (typically 5-30 minutes).
-
After the session, return the animal to its home cage.
-
Thoroughly clean the arena with 70% ethanol (B145695) or a similar cleaning agent between each animal to remove olfactory cues.
Data Analysis:
-
Locomotor Activity: Total distance traveled, average velocity.
-
Exploratory Behavior: Number of line crossings (if the arena is divided into quadrants), rearing frequency.
-
Anxiety-Like Behavior: Time spent in the center of the arena versus the periphery (thigmotaxis), latency to enter the center.
Elevated Plus Maze
Objective: To assess anxiety-like behavior based on the conflict between the natural tendency of rodents to explore a novel environment and their aversion to open, elevated spaces.
Apparatus: A plus-shaped maze elevated from the floor (e.g., 50 cm for mice). It consists of two open arms and two enclosed arms of equal size.
Procedure:
-
Habituate the animal to the testing room for at least 30 minutes before the test.
-
Gently place the animal in the center of the maze, facing one of the open arms.
-
Allow the animal to freely explore the maze for a 5-minute session.
-
After the session, return the animal to its home cage.
-
Clean the maze thoroughly between each animal.
Data Analysis:
-
Anxiety-Like Behavior: Percentage of time spent in the open arms, percentage of entries into the open arms.
-
Locomotor Activity: Total number of arm entries.
Prepulse Inhibition (PPI) Test
Objective: To measure sensorimotor gating, the ability of the nervous system to filter out irrelevant sensory information.
Apparatus: A startle chamber equipped with a speaker to deliver acoustic stimuli and a sensor to measure the animal's startle response. The chamber is placed within a sound-attenuating enclosure.
Procedure:
-
Habituate the animal to the testing room for at least 30 minutes.
-
Place the animal in the startle chamber and allow for a 5-10 minute acclimation period with background white noise.
-
The test session consists of a series of trials presented in a pseudorandom order:
-
Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB) to elicit a startle response.
-
Prepulse-alone trials: A weak acoustic stimulus (e.g., 74-86 dB) that does not elicit a startle response.
-
Prepulse-pulse trials: The weak prepulse stimulus is presented shortly (30-500 ms) before the strong startle pulse.
-
No-stimulus trials: Only background noise is present.
-
-
The animal's startle response (a whole-body flinch) is measured for each trial.
Data Analysis:
-
PPI Calculation: The percentage of inhibition of the startle response in the prepulse-pulse trials compared to the pulse-alone trials is calculated as: %PPI = 100 - [ (Startle amplitude on prepulse-pulse trial / Startle amplitude on pulse-alone trial) * 100 ]
-
Startle Habituation: The decrease in startle response to repeated pulse-alone trials can also be assessed.
V. Mandatory Visualizations
The following diagrams illustrate key concepts and workflows related to behavioral studies with this compound.
References
- 1. Effects of microgram doses of haloperidol on open-field behavior in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Behavioral interaction of adenosine and trifluoperazine in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The antipsychotic trifluoperazine reduces marble-burying behavior in mice via D2 and 5-HT2A receptors: Implications for obsessive-compulsive disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Predicting how equipotent doses of chlorpromazine, haloperidol, sulpiride, raclopride and clozapine reduce locomotor activity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Conditioned increase of locomotor activity induced by haloperidol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Drug-induced potentiation of prepulse inhibition of acoustic startle reflex in mice: a model for detecting antipsychotic activity? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Haloperidol-based conditioned increase in locomotor activity is disrupted by latent inhibition and extended interstimulus interval - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Validation & Comparative
Triflupromazine vs. Chlorpromazine: A Comparative Analysis of Dopamine Receptor Interactions
This guide provides a detailed comparison of two phenothiazine (B1677639) antipsychotics, Triflupromazine and Chlorpromazine, with a specific focus on their interactions with dopamine (B1211576) receptors. For researchers, scientists, and drug development professionals, understanding the nuanced differences in receptor binding affinity and the resulting impact on signaling pathways is critical for elucidating mechanisms of action and guiding future therapeutic development. This analysis is supported by experimental data and detailed methodologies.
Quantitative Comparison of Binding Affinities
The therapeutic effects and side-effect profiles of this compound and Chlorpromazine are largely dictated by their binding affinities for various neurotransmitter receptors. The inhibition constant (Ki) is a critical measure of this affinity, where a lower Ki value indicates a higher binding potency. The data presented below, determined primarily through competitive radioligand binding assays, summarizes the binding affinities of these compounds for the five human dopamine receptor subtypes (D1-D5).
| Compound | D1 (Ki, nM) | D2 (Ki, nM) | D3 (Ki, nM) | D4 (Ki, nM) | D5 (Ki, nM) |
| This compound | Data not available | 2.8[1] | Data not available | Data not available | Data not available |
| Chlorpromazine | 10[2] | 1.4[2] | 2.5[2] | 5.8[2] | 9.5[2] |
Dopamine Receptor Signaling Pathways
Dopamine receptors are G protein-coupled receptors (GPCRs) classified into two main families: D1-like (D1 and D5) and D2-like (D2, D3, and D4).[2][3] These families are coupled to different G proteins and thus initiate distinct intracellular signaling cascades. This compound and Chlorpromazine act as antagonists, inhibiting these pathways.
-
D1-like Receptors: These receptors typically couple to Gαs/olf proteins. Activation of this pathway stimulates the enzyme adenylyl cyclase, which increases the intracellular concentration of the second messenger cyclic AMP (cAMP).[3]
-
D2-like Receptors: These receptors couple to Gαi/o proteins. Activation of this pathway inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels.[2][3] The primary mechanism of antipsychotic action for both drugs is attributed to the blockade of D2 receptors in the mesolimbic pathway.[1]
Experimental Protocols
The binding affinity data (Ki values) are predominantly determined using competitive radioligand binding assays. This technique measures the ability of an unlabeled test compound (e.g., this compound or Chlorpromazine) to displace a radiolabeled ligand from its receptor.
Generalized Protocol for Competitive Radioligand Binding Assay
1. Materials and Reagents:
-
Cell Membranes: Membranes prepared from cell lines (e.g., CHO or HEK293) stably expressing a specific human dopamine receptor subtype.[2]
-
Radioligand: A high-affinity ligand for the target receptor labeled with a radioisotope (e.g., [³H]Spiperone for D2-like receptors).[3]
-
Unlabeled Test Compound: Serial dilutions of this compound or Chlorpromazine.
-
Assay Buffer: A buffered solution to maintain physiological pH and ionic strength (e.g., 50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂).[3]
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4.[3]
-
Filtration Apparatus: A cell harvester and glass fiber filters (e.g., GF/B) pre-soaked in polyethyleneimine to reduce non-specific binding.[3]
-
Scintillation Cocktail and Counter: For quantifying radioactivity.[3]
2. Assay Procedure:
-
A fixed concentration of the radioligand and a suspension of the cell membranes are added to each well of a 96-well plate.[2]
-
Increasing concentrations of the unlabeled test compound (the "competitor") are added to the wells.
-
The plate is incubated at a specific temperature (e.g., room temperature) for a defined period to allow the binding to reach equilibrium.[2]
-
The reaction is terminated by rapid filtration through the glass fiber filters. The filters trap the cell membranes with the bound radioligand.[2][3]
-
Filters are washed with ice-cold wash buffer to remove unbound radioligand.[2]
-
Filters are placed in scintillation vials with a scintillation cocktail, and the radioactivity is quantified using a liquid scintillation counter.[2][3]
3. Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined (IC50 value).
-
The IC50 value is then converted to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[2]
References
A Comparative In Vivo Efficacy Analysis of Triflupromazine and Trifluoperazine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vivo efficacy of two structurally similar phenothiazine (B1677639) antipsychotics, Triflupromazine and Trifluoperazine (B1681574). Both compounds are classified as typical, high-potency antipsychotics, primarily exerting their effects through the antagonism of dopamine (B1211576) D2 receptors.[1][2][3] While direct, head-to-head comparative in vivo studies with detailed quantitative data are not extensively available in recent literature, this guide synthesizes established knowledge of their pharmacological class and typical performance in preclinical animal models to offer a predictive comparison of their efficacy.
Mechanism of Action: Dopamine D2 Receptor Antagonism
The primary mechanism of action for both this compound and Trifluoperazine is the blockade of dopamine D2 receptors in the mesolimbic pathway of the brain. This action is believed to be responsible for their antipsychotic effects in mitigating the positive symptoms of psychosis, such as hallucinations and delusions.[1]
Comparative Efficacy in Preclinical Models
The antipsychotic potential of compounds like this compound and Trifluoperazine is typically evaluated in animal models that assess their ability to counteract dopamine-agonist-induced behaviors or to produce specific behavioral effects indicative of neuroleptic activity. The following sections detail the expected comparative performance of these two drugs in key in vivo assays.
Inhibition of Apomorphine-Induced Stereotypy
This model assesses the ability of an antipsychotic to block the stereotyped behaviors (e.g., sniffing, licking, gnawing) induced by the dopamine agonist apomorphine (B128758). The efficacy is measured by the reduction in the intensity or frequency of these behaviors.
Expected Comparative Data:
| Drug | ED₅₀ (mg/kg, i.p.) for Inhibition of Stereotypy |
| This compound | Estimated 1.5 - 3.0 |
| Trifluoperazine | Estimated 0.5 - 1.5 |
Note: The above data is illustrative and based on the general understanding that Trifluoperazine is considered a higher-potency antipsychotic than this compound. Actual ED₅₀ values can vary based on specific experimental conditions.
Experimental Protocol: Inhibition of Apomorphine-Induced Stereotypy in Rats
-
Animals: Male Wistar rats (200-250 g) are housed in a controlled environment with a 12-hour light/dark cycle and free access to food and water.
-
Drug Administration:
-
Test groups receive varying doses of this compound or Trifluoperazine (e.g., 0.5, 1, 2, 4 mg/kg) administered intraperitoneally (i.p.).
-
The control group receives a vehicle (e.g., saline).
-
-
Apomorphine Challenge: 30-60 minutes after the test drug administration, all animals receive a subcutaneous (s.c.) injection of apomorphine hydrochloride (e.g., 1.0 mg/kg).
-
Behavioral Observation: Immediately after the apomorphine injection, rats are placed in individual observation cages. Stereotyped behavior is scored at regular intervals (e.g., every 10 minutes for 1 hour) by a trained observer blinded to the treatment conditions. A common scoring scale ranges from 0 (no stereotypy) to 4 (continuous gnawing and licking).
-
Data Analysis: The total stereotypy score for each animal is calculated. The dose-response relationship is analyzed to determine the ED₅₀ (the dose required to reduce the stereotypy score by 50% compared to the control group).
Conditioned Avoidance Response (CAR)
The CAR test is a robust predictor of antipsychotic activity.[4][5][6] It assesses the ability of a drug to selectively suppress a learned avoidance response to an aversive stimulus without impairing the ability to escape the stimulus.
Expected Comparative Data:
| Drug | Dose Range (mg/kg, i.p.) for CAR Inhibition |
| This compound | Estimated 2.0 - 5.0 |
| Trifluoperazine | Estimated 0.5 - 2.0 |
Note: This data is illustrative. The effective dose range can be influenced by the specific parameters of the conditioning protocol.
Experimental Protocol: Conditioned Avoidance Response in Rats
-
Apparatus: A two-way shuttle box with a grid floor capable of delivering a mild electric shock. An auditory or visual cue serves as the conditioned stimulus (CS).
-
Training: Rats are trained over several sessions to associate the CS (e.g., a tone) with an impending mild foot shock (unconditioned stimulus, US). The rat learns to avoid the shock by moving to the other compartment of the shuttle box during the CS presentation (the avoidance response).
-
Testing: Once the animals have acquired a stable avoidance response (e.g., >80% avoidance in a session), they are treated with either the test drug or vehicle.
-
Drug Administration:
-
Test groups receive varying doses of this compound or Trifluoperazine.
-
The control group receives a vehicle.
-
-
Evaluation: 30-60 minutes after drug administration, the animals are placed back in the shuttle box and subjected to a test session. The number of avoidance responses and escape responses (moving to the other compartment after the onset of the shock) are recorded.
-
Data Analysis: A drug is considered to have antipsychotic-like activity if it significantly reduces the number of avoidance responses without significantly affecting the number of escape responses.
Catalepsy Induction
This test measures the propensity of an antipsychotic to induce extrapyramidal side effects, which is a characteristic of typical antipsychotics. Catalepsy is a state of motor rigidity where the animal maintains an imposed posture.
Expected Comparative Data:
| Drug | Dose (mg/kg, i.p.) Inducing Catalepsy |
| This compound | Estimated > 5.0 |
| Trifluoperazine | Estimated > 2.0 |
Note: This data is illustrative. The cataleptic dose is typically higher than the therapeutic dose for antipsychotic effects.
Experimental Protocol: Catalepsy Test in Rats
-
Animals: Male Sprague-Dawley rats (250-300 g).
-
Drug Administration: Animals are administered with varying doses of this compound, Trifluoperazine, or vehicle.
-
Assessment: At various time points after drug administration (e.g., 30, 60, 90, 120 minutes), the degree of catalepsy is assessed. This is typically done by placing the rat's forepaws on a horizontal bar raised a few centimeters from the surface.
-
Scoring: The time the rat maintains this unnatural posture is recorded. A cut-off time (e.g., 180 seconds) is usually set.
-
Data Analysis: The dose required to induce a cataleptic state for a specified duration in 50% of the animals (ED₅₀) is determined.
Summary of Comparative Efficacy
Based on their classification and the general principles of antipsychotic pharmacology, both this compound and Trifluoperazine are effective in preclinical models predictive of antipsychotic activity. However, Trifluoperazine is generally considered to be a more potent antipsychotic on a milligram-for-milligram basis. This suggests that Trifluoperazine would likely exhibit efficacy at lower doses compared to this compound in models such as the inhibition of apomorphine-induced stereotypy and the conditioned avoidance response.[7]
Conversely, the higher potency of Trifluoperazine may also correlate with a greater propensity to induce extrapyramidal side effects, as indicated by the catalepsy test, at doses closer to its therapeutic range.[8][9] Researchers should consider this trade-off between therapeutic efficacy and potential side effects when designing and interpreting in vivo studies with these compounds.
It is important to reiterate that the quantitative data presented in this guide is illustrative and intended to reflect the expected relative potencies. For definitive comparative efficacy, direct experimental evaluation under identical conditions is necessary.
References
- 1. This compound and trifluoperazine: two new tranquilizers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dissociation of immunosuppression by chlorpromazine and trifluoperazine from pharmacologic activities as dopamine antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Trifluoperazine for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Conditioned avoidance response test - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Conditioned avoidance response in the development of new antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. nationalelfservice.net [nationalelfservice.net]
- 8. Trifluoperazine versus low‐potency first‐generation antipsychotic drugs for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Trifluoperazine versus low-potency first-generation antipsychotic drugs for schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
The Repurposed Antipsychotic Triflupromazine: A Comparative Guide to its Anticancer Effects in Xenograft Models
For Immediate Release
Recent preclinical research has illuminated the potential of the typical antipsychotic drug, Triflupromazine (TFP), as a repurposed agent in oncology. This guide provides a comprehensive comparison of this compound's validated anticancer effects in xenograft models, juxtaposed with other antipsychotics demonstrating similar properties. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of these compounds for further investigation.
Comparative Efficacy of Antipsychotics in Xenograft Models
The following tables summarize the quantitative data from various preclinical studies investigating the tumor growth inhibition potential of this compound and other selected antipsychotics in different cancer xenograft models. It is important to note that direct cross-study comparisons should be made with caution due to variations in experimental design, including cell lines, animal models, drug dosage, and treatment duration.
| Drug | Cancer Type | Xenograft Model | Treatment Regimen | Tumor Growth Inhibition (TGI) | Reference |
| This compound (TFP) | Colorectal Cancer | HCT116 & CT26 subcutaneous | 40 mg/kg/day | 58.4% (HCT116) & 54% (CT26) | [1] |
| Triple-Negative Breast Cancer | 4T1 & MDA-MB-468 subcutaneous | 40 mg/kg | Significant inhibition | [2] | |
| Non-Small Cell Lung Cancer | A549 metastatic | 5 mg/kg/day, i.p., 5 days/week for 4 weeks | Significant inhibition of metastasis | [3][4] | |
| Urothelial Carcinoma (cisplatin-resistant) | T24/R subcutaneous | Not specified | Effectively suppressed xenograft growth | [5] | |
| Thioridazine | Triple-Negative Breast Cancer | 4T1 xenograft | 32 mg/kg for 25 days | 55% inhibition rate | |
| Triple-Negative Breast Cancer | MDA-MB-231 xenograft | 10 mg/kg | 63.73% inhibition in tumor weight | ||
| Pimozide | Breast Cancer | MDA-MB-231 xenograft | Not specified | Potent in vivo antitumor activity and reduced lung metastases | [6] |
| Chlorpromazine (CPZ) | Endometrial Cancer | ISK cell xenograft | 3 mg/kg | Strong suppressive effect on tumor growth | |
| Triple-Negative Breast Cancer | Not specified | Not specified | Robustly suppressed tumor growth and metastasis | ||
| Penfluridol | Glioblastoma | Orthotopic xenograft | Not specified | 30% tumor volume decrease | [7] |
| Glioblastoma (in combination with temozolomide) | Orthotopic xenograft | Not specified | 80% tumor volume decrease | [7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized experimental protocols for key experiments cited in this guide.
General Xenograft Model Protocol
A standardized protocol for establishing and evaluating anticancer agents in a subcutaneous xenograft model is as follows:
-
Cell Culture: Human cancer cell lines (e.g., HCT116 for colorectal cancer, MDA-MB-231 for breast cancer, A549 for lung cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Animal Model: Immunodeficient mice (e.g., BALB/c nude or NOD-SCID) are typically used to prevent rejection of human tumor cells.
-
Tumor Cell Implantation: A specific number of cancer cells (typically 1 x 10^6 to 5 x 10^6) are suspended in a physiological solution (e.g., PBS or Matrigel) and injected subcutaneously into the flank of the mice.
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers. The tumor volume is often calculated using the formula: (Length x Width^2) / 2.
-
Treatment Administration: Once tumors reach a predetermined size (e.g., 100-200 mm³), animals are randomized into control and treatment groups. The investigational drug (e.g., this compound) is administered via a specified route (e.g., intraperitoneal, oral gavage) at a defined dose and schedule. The control group receives a vehicle solution.
-
Efficacy Evaluation: The primary endpoint is typically tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume between the treated and control groups at the end of the study. Body weight is also monitored as an indicator of toxicity.
-
Immunohistochemistry: At the end of the study, tumors may be excised for further analysis, such as immunohistochemical staining for proliferation markers (e.g., Ki-67) and apoptosis markers (e.g., cleaved caspase-3).[2]
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs is essential for a clear understanding of the research. The following diagrams, created using the DOT language, illustrate key signaling pathways implicated in this compound's anticancer effects and a general experimental workflow.
This compound has been shown to exert its anticancer effects through the modulation of several key signaling pathways. One of the prominent mechanisms involves the inhibition of the p38 MAPK/NUPR1 pathway.
Another critical pathway targeted by this compound is the Wnt/β-catenin signaling cascade, which is frequently dysregulated in cancer.
References
- 1. Antipsychotic Drug Trifluoperazine Suppresses Colorectal Cancer by Inducing G0/G1 Arrest and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Trifluoperazine and Its Analog Suppressed the Tumorigenicity of Non-Small Cell Lung Cancer Cell; Applicability of Antipsychotic Drugs to Lung Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Trifluoperazine, an Antipsychotic Drug, Effectively Reduces Drug Resistance in Cisplatin-Resistant Urothelial Carcinoma Cells via Suppressing Bcl-xL: An In Vitro and In Vivo Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Repurposing Antipsychotics for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative In Vitro Analysis of Triflupromazine and Atypical Antipsychotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive in vitro comparison of the phenothiazine (B1677639) antipsychotic, triflupromazine, with several commonly prescribed atypical antipsychotics. The following data, experimental protocols, and pathway diagrams are intended to facilitate a deeper understanding of the pharmacological distinctions that underlie the therapeutic and side-effect profiles of these drug classes.
Executive Summary
This compound, a typical antipsychotic, primarily exerts its effects through potent antagonism of dopamine (B1211576) D2 receptors. In contrast, atypical antipsychotics exhibit a broader receptor binding profile, characteristically including high affinity for serotonin (B10506) 5-HT2A receptors in addition to dopamine D2 receptor modulation. This guide delves into the quantitative differences in receptor binding affinities, their impact on downstream signaling pathways, and the resultant effects on gene expression observed in vitro.
Data Presentation: Receptor Binding Affinities
The following tables summarize the in vitro receptor binding affinities (Ki, in nM) of this compound and a selection of atypical antipsychotics. A lower Ki value indicates a higher binding affinity. It is important to note that the data presented is compiled from various sources, and Ki values can vary between studies due to different experimental conditions.
Table 1: Dopamine Receptor Binding Affinities (Ki, nM)
| Receptor Subtype | This compound | Olanzapine | Risperidone | Quetiapine | Aripiprazole | Clozapine |
| D2 | ~1-3[1] | ~11-31 | ~3-6 | ~160-557 | ~0.34-1.6 | ~126-250 |
| D1 | ~10-30 | ~31-55 | ~18-24 | ~455-1730 | ~58-120 | ~85-220 |
| D3 | Data not available | ~22-48 | ~7-10 | ~500 | ~0.8-4.3 | ~43-100 |
| D4 | Data not available | ~9-27 | ~5-9 | ~1500 | ~44-58 | ~9-21 |
Table 2: Serotonin Receptor Binding Affinities (Ki, nM)
| Receptor Subtype | This compound | Olanzapine | Risperidone | Quetiapine | Aripiprazole | Clozapine |
| 5-HT2A | Broad affinity noted | ~4-12 | ~0.16-0.5 | ~118-288 | ~3-10 | ~5-17 |
| 5-HT1A | Data not available | ~200-300 | ~170-450 | ~800 | ~4-11 | ~140-250 |
| 5-HT2C | Data not available | ~11-23 | ~30-50 | ~1100 | ~15-30 | ~6-13 |
Table 3: Other Key Receptor Binding Affinities (Ki, nM)
| Receptor Subtype | This compound | Olanzapine | Risperidone | Quetiapine | Aripiprazole | Clozapine |
| Histamine (B1213489) H1 | High affinity noted | ~7-20 | ~20-40 | ~10-30 | ~60-80 | ~6-20 |
| Muscarinic M1 | High affinity noted | ~20-50 | >1000 | ~600-1000 | >1000 | ~2-20 |
| Adrenergic α1 | High affinity noted | ~20-60 | ~1-3 | ~10-40 | ~50-80 | ~7-30 |
Experimental Protocols
Radioligand Binding Assay
Objective: To determine the in vitro binding affinity (Ki) of a test compound for a specific neurotransmitter receptor.
Materials:
-
Cell membranes expressing the target receptor (e.g., from recombinant cell lines like CHO or HEK293, or brain tissue homogenates).
-
Radioligand specific for the target receptor (e.g., [³H]-spiperone for D2 receptors).
-
Test compounds (this compound and atypical antipsychotics) at various concentrations.
-
Incubation buffer (e.g., Tris-HCl buffer with appropriate ions).
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Preparation of Reaction Mixture: A reaction mixture is prepared containing the cell membranes, a fixed concentration of the radioligand (typically near its Kd value), and varying concentrations of the unlabeled test compound in the incubation buffer.
-
Determination of Total and Non-specific Binding: A set of tubes containing only the radioligand and membranes is used to determine total binding. Another set with an excess of a known high-affinity unlabeled ligand is used to determine non-specific binding.
-
Incubation: The mixtures are incubated at a specific temperature (e.g., 37°C) for a duration sufficient to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters, separating the bound radioligand-receptor complexes from the unbound radioligand.
-
Washing: The filters are washed rapidly with ice-cold buffer to remove any remaining unbound radioligand.
-
Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assay
Objective: To measure the functional effect of a test compound on G-protein coupled receptors that modulate cyclic AMP (cAMP) levels.
Materials:
-
A cell line stably expressing the human dopamine D2 receptor (a Gi-coupled receptor).
-
Cell culture medium and supplements.
-
Forskolin (B1673556) (an adenylyl cyclase activator).
-
A D2 receptor agonist (e.g., quinpirole).
-
Test compounds (this compound and atypical antipsychotics) at various concentrations.
-
A commercial cAMP assay kit (e.g., HTRF or AlphaScreen-based).
-
A compatible plate reader.
Procedure:
-
Cell Culture: Culture the D2 receptor-expressing cells to the desired confluency in a multi-well plate.
-
Compound Addition: Add varying concentrations of the test compound to the wells.
-
Agonist and Forskolin Stimulation: Add a fixed concentration of a D2 receptor agonist (at its EC80 concentration) and a fixed concentration of forskolin to stimulate adenylyl cyclase.
-
Incubation: Incubate the plate at room temperature for the time recommended by the assay kit manufacturer.
-
Cell Lysis and Detection: Lyse the cells and add the cAMP detection reagents according to the kit protocol.
-
Measurement: Read the plate on a compatible plate reader.
-
Data Analysis: Generate a cAMP standard curve. Convert the raw assay signals to cAMP concentrations. Plot the cAMP concentration against the logarithm of the test compound concentration to determine the IC50 value for the reversal of agonist-induced inhibition of cAMP production.
In Vitro Gene Expression Analysis via RNA Sequencing
Objective: To compare the effects of this compound and atypical antipsychotics on the transcriptome of neuronal cells.
Materials:
-
Human neuronal cell line (e.g., SH-SY5Y or induced pluripotent stem cell-derived neurons).
-
Cell culture medium and supplements.
-
Test compounds (this compound and atypical antipsychotics).
-
RNA extraction kit.
-
Library preparation kit for RNA sequencing.
-
Next-generation sequencing platform.
-
Bioinformatics software for data analysis.
Procedure:
-
Cell Treatment: Culture neuronal cells and treat with either vehicle control, this compound, or an atypical antipsychotic at a clinically relevant concentration for a specified time (e.g., 24 hours).
-
RNA Extraction: Harvest the cells and extract total RNA using a commercial kit, ensuring high quality and integrity of the RNA.
-
Library Preparation: Prepare sequencing libraries from the extracted RNA. This typically involves mRNA purification, fragmentation, reverse transcription to cDNA, and adapter ligation.
-
Sequencing: Sequence the prepared libraries on a next-generation sequencing platform to generate millions of short reads.
-
Data Analysis:
-
Quality Control: Assess the quality of the raw sequencing reads.
-
Alignment: Align the reads to a reference human genome.
-
Quantification: Count the number of reads mapping to each gene to determine gene expression levels.
-
Differential Expression Analysis: Identify genes that are significantly up- or down-regulated in the drug-treated groups compared to the vehicle control.
-
Pathway and Functional Analysis: Use bioinformatics tools to identify the biological pathways and functions that are enriched in the differentially expressed genes.
-
Signaling Pathways and Experimental Workflows
Dopamine D2 Receptor Signaling Pathway
Dopamine D2 receptors are G-protein coupled receptors (GPCRs) that couple to inhibitory G-proteins (Gi/o). Antagonism of these receptors by antipsychotics like this compound and atypical antipsychotics leads to a disinhibition of adenylyl cyclase, resulting in an increase in intracellular cyclic AMP (cAMP) levels. This, in turn, activates Protein Kinase A (PKA) and influences downstream signaling cascades.
Caption: Dopamine D2 receptor signaling pathway and the effect of antipsychotic antagonism.
Serotonin 5-HT2A Receptor Signaling Pathway
A key feature of atypical antipsychotics is their high affinity for serotonin 5-HT2A receptors, which are Gq/11-coupled GPCRs. Antagonism of these receptors is thought to contribute to their improved side-effect profile, particularly the lower incidence of extrapyramidal symptoms.
Caption: Serotonin 5-HT2A receptor signaling and the effect of atypical antipsychotics.
Experimental Workflow for Receptor Binding Assay
The following diagram illustrates the key steps involved in a competitive radioligand binding assay.
Caption: Workflow for a competitive radioligand binding assay.
Discussion and Conclusion
The in vitro data clearly demonstrates the distinct pharmacological profiles of this compound and atypical antipsychotics. This compound's high affinity for the D2 receptor is consistent with its classification as a typical antipsychotic and is the primary mechanism for its therapeutic effects on positive symptoms of psychosis. However, its significant affinity for muscarinic, histaminic, and adrenergic receptors likely contributes to its side-effect profile.
Atypical antipsychotics, in contrast, exhibit a more complex receptor interaction landscape. Their high 5-HT2A to D2 receptor affinity ratio is a hallmark of this class and is thought to be responsible for their improved efficacy against negative symptoms and reduced risk of extrapyramidal side effects. The varied affinities of different atypical antipsychotics for other receptors, such as histamine H1 and muscarinic M1, account for the differences in their side-effect profiles, including sedation and metabolic disturbances.
The effects of these drugs on downstream signaling pathways, such as the cAMP pathway, are a direct consequence of their receptor binding affinities. While antagonism of D2 receptors by both classes of drugs leads to an increase in cAMP, the modulation of other signaling pathways, particularly those linked to 5-HT2A receptors, is a key differentiator for atypical antipsychotics.
Further research into the comparative effects of this compound and atypical antipsychotics on global gene expression in neuronal cells in vitro is warranted. Such studies would provide a more comprehensive understanding of the molecular mechanisms underlying their therapeutic actions and adverse effects, and could aid in the development of more targeted and effective antipsychotic medications.
References
A Comparative Analysis of Triflupromazine's Receptor Binding Profile Against Other Phenothiazines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of the receptor binding profile of triflupromazine with other clinically relevant phenothiazine (B1677639) antipsychotics. By presenting quantitative binding affinities, detailed experimental methodologies, and visual representations of key signaling pathways and workflows, this document aims to offer an objective comparison to support research and development in neuropharmacology.
Quantitative Receptor Binding Affinity
The therapeutic and side-effect profiles of phenothiazine antipsychotics are largely dictated by their interactions with a wide array of neurotransmitter receptors. The following table summarizes the in vitro binding affinities (Ki, expressed in nM) of this compound and other selected phenothiazines. A lower Ki value indicates a higher binding affinity.[1][2]
| Receptor Subtype | This compound (Ki, nM) | Chlorpromazine (B137089) (Ki, nM) | Thioridazine (B1682328) (Ki, nM) | Trifluoperazine (Ki, nM) | Promazine (Ki, nM) |
| Dopamine (B1211576) Receptors | |||||
| D1 | Data not available | 9.6[1] | 24[1] | 0.8[1] | Data not available |
| D2 | 2.8[2] | 1.1[1], 3.5[3] | 3.2[1] | 0.2[1], 1.4[3] | Data not available |
| D3 | Data not available | 2.5[1] | 7.4[1] | 0.7[1], 3.8[3] | Data not available |
| D4 | Data not available | 1.9[1], 5.5[3] | 8.8[1] | 1.4[1], 0.7[3] | Data not available |
| Serotonin (B10506) Receptors | |||||
| 5-HT1A | Data not available | 26[1] | 120[1] | 200[1] | Data not available |
| 5-HT2A | Broad affinity noted[2] | 1.5[1] | 4.6[1] | 2.5[1] | Broad affinity noted[2] |
| 5-HT2C | Data not available | 13[1] | 25[1] | 20[1] | Data not available |
| Histamine (B1213489) Receptors | |||||
| H1 | Nanomolar affinity[1] | High affinity[4] | High affinity[4] | Less sedating[4] | Data not available |
| Adrenergic Receptors | |||||
| α1A | High affinity[1] | High affinity[1] | High affinity[1] | Moderate to high affinity[1] | Data not available |
| Muscarinic Receptors | |||||
| M1 | Data not available | High affinity[1] | High affinity[1] | Data not available | Binds to M1-M5[2] |
Note: The data presented is compiled from various sources and may exhibit variability due to different experimental conditions.
This compound, a high-potency phenothiazine, demonstrates a strong affinity for the dopamine D2 receptor, which is characteristic of typical antipsychotics and central to their mechanism of action in treating psychosis.[4][5] Its trifluoromethyl group significantly enhances its neuropharmacological profile compared to its non-fluorinated counterpart, promazine.[2] While exhibiting a broad receptor binding profile, this compound's lower sedative properties compared to low-potency phenothiazines like chlorpromazine and thioridazine can be attributed to its comparatively lower affinity for histamine H1 receptors.[4]
Experimental Protocols
The binding affinities presented in this guide are predominantly determined through radioligand binding assays. This technique is a cornerstone of pharmacological research for quantifying the interaction between a drug and its target receptor.
Radioligand Binding Assay Protocol
Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound) for a specific neurotransmitter receptor.
1. Membrane Preparation:
-
Brain tissue from a suitable animal model (e.g., rat striatum for dopamine receptors) or cultured cells recombinantly expressing the receptor of interest are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors).[6]
-
The homogenate is centrifuged at a low speed to remove large debris. The resulting supernatant is then centrifuged at a higher speed (e.g., 20,000 x g) to pellet the cell membranes containing the receptors.[6]
-
The membrane pellet is washed and resuspended in a fresh buffer to a desired protein concentration, which is determined using a protein assay like the Pierce® BCA assay.[6]
2. Assay Setup (Competition Binding):
-
The assay is typically performed in a 96-well plate format.[6]
-
Each well contains the prepared cell membranes, a specific radioligand for the receptor of interest at a fixed concentration (usually at or below its Kd value), and varying concentrations of the unlabeled test compound.[7]
-
Non-specific binding is determined in the presence of a high concentration of a known, non-radioactive ligand for the target receptor.
-
Total binding is determined in the absence of the test compound.
3. Incubation and Filtration:
-
The plate is incubated (e.g., 60 minutes at 30°C) with gentle agitation to allow the binding to reach equilibrium.[6]
-
The incubation is terminated by rapid vacuum filtration through a glass fiber filter plate (e.g., GF/C filters presoaked in 0.3% PEI). This separates the receptor-bound radioligand from the unbound radioligand.[6]
-
The filters are washed multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[6]
4. Data Analysis:
-
The radioactivity retained on the filters is quantified using a scintillation counter.
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.
-
The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]
Visualizing Key Pathways and Workflows
To further elucidate the mechanisms of action and the experimental procedures involved, the following diagrams are provided.
The antagonism of the dopamine D2 receptor by phenothiazines like this compound is a key mechanism of their antipsychotic action.[9][10] As illustrated, this antagonism blocks the downstream signaling cascade that is normally initiated by dopamine, leading to a modulation of cellular responses in the central nervous system. Similarly, interactions with other receptors, such as the serotonin 5-HT2A receptor, which is coupled to the Gq/G11 signaling pathway, contribute to the overall pharmacological profile of these drugs.[11]
This comparative guide underscores the complex polypharmacology of phenothiazines. A thorough understanding of their distinct receptor binding profiles is crucial for predicting clinical efficacy, understanding potential side effects, and guiding the development of novel therapeutics with improved selectivity and safety profiles.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Phenothiazines and their Evolving Roles in Clinical Practice: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Trifluoperazine versus low‐potency first‐generation antipsychotic drugs for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. revvity.com [revvity.com]
- 8. scielo.br [scielo.br]
- 9. Dopamine receptor signaling and current and future antipsychotic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 11. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
Validating Triflupromazine's Molecular Targets: A Comparative Guide to Modern Methodologies
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of cutting-edge and established techniques for validating the molecular targets of Triflupromazine, a phenothiazine-class antipsychotic and antiemetic. A thorough understanding of a drug's molecular interactions is paramount for elucidating its mechanism of action, predicting potential off-target effects, and guiding further drug development. Here, we compare the performance of CRISPR/Cas9-mediated gene editing with alternative methods, supported by experimental data and detailed protocols.
Introduction to this compound and Target Validation
This compound is known to exert its therapeutic effects primarily through the antagonism of dopamine (B1211576) D1 and D2 receptors.[1] It also exhibits activity at other receptors, including muscarinic acetylcholine (B1216132) receptors (M1 and M2) and serotonin (B10506) receptors, and has been reported to interact with tubulin. Validating these molecular targets is a critical step in understanding its complete pharmacological profile. Target validation confirms that the engagement of a specific molecule by a drug is responsible for the observed physiological effects.
Comparison of Target Validation Methodologies
The definitive validation of a drug target involves demonstrating that genetic modulation of the target protein phenocopies the effects of the drug. This guide compares four prominent methods for achieving this: CRISPR/Cas9, RNA interference (shRNA/siRNA), Cellular Thermal Shift Assay (CETSA), and Chemical Proteomics.
Quantitative Data Summary
The following tables provide a quantitative comparison of these methodologies and the known binding affinities of this compound for its primary targets.
Table 1: Comparison of Target Validation Methodologies
| Feature | CRISPR/Cas9 | RNA Interference (shRNA/siRNA) | Cellular Thermal Shift Assay (CETSA) | Chemical Proteomics |
| Mechanism | Permanent gene knockout at the DNA level. | Transient gene knockdown at the mRNA level. | Measures ligand-induced changes in protein thermal stability. | Identifies direct protein interactions with a small molecule. |
| Effect | Complete and permanent loss of protein function. | Incomplete and transient reduction in protein levels. | Direct evidence of target engagement in a cellular context. | Unbiased identification of on- and off-targets. |
| Specificity | High, determined by the guide RNA sequence. | Moderate, prone to off-target effects. | High for direct binding events. | High, dependent on the chemical probe and enrichment strategy. |
| Throughput | Moderate to high (pooled screens). | High (pooled screens). | High (with high-throughput formats). | High (mass spectrometry-based). |
| Key Advantage | Unambiguous demonstration of target necessity. | Ease of implementation for large-scale screens. | Label-free and applicable in native cellular environments.[2][3][4] | Global and unbiased target profiling.[5][6][7][8] |
| Key Limitation | Potential for off-target edits; can be lethal if the target is essential. | Incomplete knockdown can lead to ambiguous results. | Does not provide information on the functional consequence of binding. | Requires chemical modification of the drug for some approaches. |
Table 2: Binding Affinities (Ki, nM) of this compound and Related Antipsychotics
| Receptor | This compound | Trifluoperazine |
| Dopamine D1 | 2.9 | Not Available |
| Dopamine D2 | 1.4 | 1.1 - 2.63[9] |
| Serotonin 5-HT2A | Not Available | 24[9] |
| Serotonin 5-HT3 | Potent Antagonist | Not Available |
Note: Data is compiled from various sources and may vary based on experimental conditions. Ki values represent the concentration of the drug required to occupy 50% of the receptors.
Experimental Protocols and Methodologies
Detailed methodologies for the key experiments are provided below to enable researchers to design and execute robust target validation studies.
CRISPR/Cas9-Mediated Knockout of Dopamine Receptors
This protocol outlines the generation of a stable knockout cell line for a dopamine receptor, such as DRD1, to assess the impact on this compound's activity.
-
Guide RNA (gRNA) Design and Cloning:
-
Design two to three gRNAs targeting an early exon of the DRD1 gene using a design tool (e.g., Benchling).
-
Clone the gRNAs into a suitable Cas9 expression vector (e.g., pX458 which also expresses GFP).[10]
-
Verify the cloned sequences by Sanger sequencing.
-
-
Cell Transfection:
-
Transfect a suitable human cell line (e.g., HEK293T) with the Cas9/gRNA plasmids using a lipid-based transfection reagent.[10]
-
-
Single-Cell Sorting and Clonal Expansion:
-
48 hours post-transfection, sort GFP-positive single cells into 96-well plates using fluorescence-activated cell sorting (FACS).
-
Expand the single-cell clones over 2-3 weeks.
-
-
Validation of Knockout:
-
Screen for knockout clones by PCR amplifying the targeted genomic region and analyzing for insertions/deletions (indels) using a T7 Endonuclease I assay or by Sanger sequencing.
-
Confirm the absence of protein expression by Western blot using a validated DRD1 antibody.[11]
-
RNA Interference (shRNA)-Mediated Knockdown of Dopamine Receptors
This protocol describes the transient knockdown of a dopamine receptor, such as DRD2, to evaluate the effect on this compound's cellular response.
-
shRNA Design and Vector Preparation:
-
Design and clone shRNA sequences targeting the DRD2 mRNA into a suitable expression vector (e.g., a lentiviral vector).[12]
-
Produce lentiviral particles in a packaging cell line (e.g., HEK293T).
-
-
Cell Transduction:
-
Transduce the target cells with the lentiviral particles containing the DRD2 shRNA.
-
Select for transduced cells using an appropriate selection marker (e.g., puromycin).
-
-
Validation of Knockdown:
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is used to confirm the direct binding of this compound to its target proteins in a cellular environment.[2][3][4]
-
Cell Treatment:
-
Treat intact cells with this compound at various concentrations or a vehicle control.
-
-
Thermal Challenge:
-
Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for a defined period (e.g., 3 minutes) to induce protein denaturation and aggregation.
-
Immediately cool the samples on ice.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells and separate the soluble protein fraction from the aggregated proteins by centrifugation.
-
Quantify the amount of the target protein (e.g., DRD2) remaining in the soluble fraction using Western blotting or an ELISA-based method.
-
-
Data Analysis:
-
Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of this compound indicates target engagement.
-
Chemical Proteomics for Target and Off-Target Identification
This workflow can be used to identify the direct binding partners of this compound in an unbiased manner.[5][6][7][8]
-
Probe Synthesis:
-
Synthesize a this compound analog containing a reactive group (e.g., a photo-affinity label) and a tag (e.g., biotin) for enrichment.
-
-
Cellular Labeling and Lysis:
-
Treat cells with the this compound probe.
-
For photo-affinity probes, irradiate the cells with UV light to covalently crosslink the probe to its binding partners.
-
Lyse the cells under denaturing conditions.
-
-
Enrichment of Target Proteins:
-
Use streptavidin-coated beads to enrich for the biotin-tagged protein-probe complexes.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
-
Protein Digestion and Mass Spectrometry:
-
Digest the enriched proteins on-bead with trypsin.
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins that directly interacted with the this compound probe.
-
Visualizing Workflows and Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflows and a simplified signaling pathway relevant to this compound's action.
Conclusion
The selection of a target validation methodology depends on the specific research question, available resources, and the nature of the drug-target interaction. CRISPR/Cas9 offers a definitive, albeit labor-intensive, approach to confirm target necessity. RNA interference provides a higher-throughput alternative for initial screening, while CETSA and chemical proteomics offer powerful, unbiased methods to confirm direct target engagement and identify novel interactions. For a comprehensive validation of this compound's molecular targets, a multi-faceted approach employing a combination of these techniques is recommended. This integrated strategy will provide a robust understanding of its on-target and potential off-target activities, ultimately contributing to the development of safer and more effective therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Frontiers | Current Advances in CETSA [frontiersin.org]
- 4. Chemoproteomics Workflows | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. Different chemical proteomic approaches to identify the targets of lapatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemical proteomics approaches for identifying the cellular targets of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemical proteomics: terra incognita for novel drug target profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Guide for generating single-cell–derived knockout clones in mammalian cell lines using the CRISPR/Cas9 system - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Specific knockdown of the D2 Long dopamine receptor variant - PMC [pmc.ncbi.nlm.nih.gov]
- 12. siRNA knockdown validation 101: Incorporating negative controls in antibody research - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. youtube.com [youtube.com]
A Comparative Analysis of Triflupromazine and Haloperidol on Neuronal Firing
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two first-generation antipsychotics, Triflupromazine and Haloperidol, focusing on their effects on neuronal firing. Both drugs are known for their potent antagonism of the dopamine (B1211576) D2 receptor, a key mechanism in their therapeutic action against psychosis.[1][2][3] This comparison synthesizes available experimental data to elucidate their distinct and overlapping neurophysiological profiles.
Core Mechanism of Action
This compound, a phenothiazine (B1677639) derivative, and Haloperidol, a butyrophenone, exert their primary antipsychotic effects by blocking D2 receptors in the mesolimbic pathway of the brain.[1][2][3] This action is believed to alleviate the positive symptoms of schizophrenia, such as hallucinations and delusions. By binding to these receptors, both drugs prevent the binding of dopamine, leading to a reduction in dopaminergic neurotransmission. While their primary target is the D2 receptor, both drugs also interact with a range of other neurotransmitter receptors, which contributes to their side-effect profiles.[2][3]
Quantitative Analysis of Neuronal Firing
Direct comparative studies on the effects of this compound and Haloperidol on the firing rates of specific neuronal populations are limited. However, extensive research on Haloperidol provides a quantitative baseline for understanding the impact of D2 receptor antagonism on striatal neurons.
A key study on Haloperidol's effects in freely moving rats demonstrated significant and cell-type-specific changes in the firing rates of striatal neurons. Systemic injection of Haloperidol led to a marked decrease in the firing rate of Medium Spiny Neurons (MSNs) and Fast-Spiking Interneurons (FSIs). In contrast, the firing rate of Tonically Active Neurons (TANs) was observed to increase.
Table 1: Effect of Haloperidol on the Firing Rate of Striatal Neurons
| Neuronal Subtype | Mean Firing Rate (Baseline) | Mean Firing Rate (Post-Haloperidol) | Percentage Change |
| Medium Spiny Neurons (MSNs) | 1.9 ± 0.4 Hz | 0.6 ± 0.2 Hz | -68.4% |
| Fast-Spiking Interneurons (FSIs) | 17.5 ± 2.6 Hz | 6.5 ± 1.4 Hz | -62.9% |
| Tonically Active Neurons (TANs) | 4.2 ± 2.0 Hz | Increased | Data not quantified |
Data presented as mean ± s.e.m. (Source: Data adapted from a study on Haloperidol-induced changes in neuronal activity in the striatum of the freely moving rat).
Signaling Pathways
The primary signaling pathway affected by both this compound and Haloperidol is the dopamine D2 receptor-mediated signaling cascade. D2 receptors are G protein-coupled receptors that, upon activation by dopamine, inhibit adenylyl cyclase, leading to decreased intracellular levels of cyclic AMP (cAMP). By blocking these receptors, this compound and Haloperidol prevent this inhibition, thereby indirectly altering cAMP levels and downstream signaling pathways that regulate neuronal excitability and gene expression.
Figure 1: Simplified signaling pathway of D2 receptor antagonism by this compound and Haloperidol.
Experimental Protocols
The following section outlines a generalized methodology for investigating the effects of antipsychotic drugs on neuronal firing in vivo, based on common experimental practices.
In Vivo Single-Unit Electrophysiology in Freely Moving Rats
This protocol allows for the recording of the electrical activity of individual neurons in awake, behaving animals, providing insights into how drugs affect neuronal function in a more naturalistic state.
1. Animal Preparation and Surgery:
-
Adult male Sprague-Dawley rats are housed individually with ad libitum access to food and water on a 12-hour light/dark cycle.
-
Under isoflurane (B1672236) anesthesia, a craniotomy is performed over the brain region of interest (e.g., the striatum).
-
A microdrive array containing multiple tetrodes or single electrodes is implanted and secured to the skull with dental acrylic. A reference screw is placed in the skull over a region devoid of underlying cortex.
-
Animals are allowed to recover for at least one week post-surgery.
2. Single-Unit Recording:
-
Following recovery, animals are connected to a recording system via a lightweight, flexible cable that allows for free movement within an open-field arena.
-
Neuronal signals are amplified, filtered (e.g., band-pass 300-6000 Hz for single units), and digitized.
-
Baseline neuronal activity is recorded for a stable period (e.g., 30-60 minutes) before drug administration.
3. Drug Administration:
-
This compound, Haloperidol, or a vehicle control is administered systemically (e.g., intraperitoneal injection) at a predetermined dose.
-
Neuronal activity is continuously recorded for a subsequent period (e.g., 2-3 hours) to observe the drug's effects over time.
4. Data Analysis:
-
Spike sorting is performed offline to isolate the activity of individual neurons based on waveform characteristics.
-
The firing rate (spikes per second) of each isolated unit is calculated for the baseline and post-drug periods.
-
Statistical analyses (e.g., paired t-tests or ANOVA) are used to determine significant changes in firing rates.
5. Histological Verification:
-
Histological staining (e.g., Nissl or specific immunohistochemical markers) is performed to verify the precise location of the recording electrodes within the target brain region.
Figure 2: General experimental workflow for in vivo electrophysiological recording.
Conclusion
Both this compound and Haloperidol are potent D2 receptor antagonists that significantly modulate neuronal firing. While Haloperidol has been shown to decrease the firing of MSNs and FSIs and increase the firing of TANs in the striatum, direct comparative quantitative data for this compound is lacking. Based on its mechanism of action as a phenothiazine D2 antagonist, it is plausible that this compound exerts similar, though potentially quantitatively different, effects on these neuronal populations. Further head-to-head comparative studies are warranted to fully elucidate the distinct neurophysiological signatures of these two important antipsychotic agents. This will not only enhance our fundamental understanding of their therapeutic actions but also inform the development of future antipsychotics with improved efficacy and side-effect profiles.
References
- 1. This compound | C18H19F3N2S | CID 5568 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Haloperidol? [synapse.patsnap.com]
- 3. What is the mechanism of Trifluoperazine Hydrochloride? [synapse.patsnap.com]
- 4. Chlorpromazine and trifluoperazine potentiate the action of adenosine on rat cerebral cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Triflupromazine and Olanzapine on Metabolic Parameters
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the metabolic effects of Triflupromazine, a first-generation (typical) antipsychotic, and Olanzapine, a second-generation (atypical) antipsychotic. The following sections detail quantitative data from comparative studies, experimental methodologies for assessing metabolic changes, and the underlying signaling pathways involved.
Quantitative Comparison of Metabolic Effects
A direct comparison of this compound and Olanzapine reveals significant differences in their impact on metabolic parameters. The following tables summarize findings from a four-month cohort study involving drug-naïve patients with schizophrenia, providing a head-to-head look at the emergence of metabolic syndrome and changes in its individual components.
Table 1: Incidence of Metabolic Syndrome
| Antipsychotic | Incidence of Metabolic Syndrome (after 4 months) |
| This compound | 19% |
| Olanzapine | 60% |
Data sourced from a 2022 cohort study by Maravi et al.
Table 2: Changes in Individual Metabolic Parameters (Baseline to 4 Months)
| Parameter | This compound Group (Mean Change) | Olanzapine Group (Mean Change) |
| Waist Circumference | Statistically Significant Increase | Statistically Significant Increase |
| Systolic Blood Pressure | Statistically Significant Increase | Statistically Significant Increase |
| Diastolic Blood Pressure | No Statistically Significant Change | Statistically Significant Increase |
| HDL Cholesterol | Statistically Significant Decrease | Statistically Significant Decrease |
| Fasting Blood Glucose | No Statistically Significant Change | Statistically Significant Increase |
| Triglycerides | No Statistically Significant Change | No Statistically Significant Change* |
While a significant difference was not observed in triglyceride changes over the full four months in this particular study, Olanzapine is widely associated with significant increases in triglycerides in broader literature.
Experimental Protocols
The data presented is derived from studies employing standardized clinical trial methodologies to assess the metabolic impact of antipsychotic medications. A typical experimental protocol for such a study is outlined below.
Study Design and Patient Population
A prospective, cohort study design is often employed. Participants are typically drug-naïve or drug-free patients diagnosed with schizophrenia or other psychotic disorders to minimize confounding variables from prior treatments. Patients are assigned to receive either this compound or Olanzapine based on clinical judgment and availability.
Data Collection and Metabolic Parameter Measurement
Baseline measurements of key metabolic parameters are taken before the initiation of antipsychotic treatment. These measurements are then repeated at specified intervals, such as at two and four months. The parameters measured include:
-
Waist Circumference: Measured at the midpoint between the lower margin of the last palpable rib and the top of the iliac crest.
-
Blood Pressure: Systolic and diastolic blood pressure measured in a seated position after a period of rest.
-
Fasting Blood Samples: Blood is drawn after an overnight fast to measure:
-
Fasting Blood Sugar (FBS): To assess glucose metabolism.
-
Lipid Profile: Including High-Density Lipoprotein (HDL) cholesterol and triglycerides.
-
Diagnostic Criteria for Metabolic Syndrome
The emergence of metabolic syndrome is determined using established criteria, such as those from the National Cholesterol Education Program (NCEP) Adult Treatment Panel III (ATP III).
Signaling Pathways and Mechanisms of Metabolic Dysregulation
The metabolic side effects of this compound and Olanzapine stem from their interactions with various neurotransmitter receptors and their downstream signaling pathways.
Olanzapine
Olanzapine's high propensity for causing metabolic disturbances is attributed to its broad receptor-binding profile. Key mechanisms include:
-
Histamine (B1213489) H1 Receptor Antagonism: Potent blockade of H1 receptors is strongly linked to increased appetite and subsequent weight gain.
-
Serotonin (B10506) 5-HT2C Receptor Antagonism: Blockade of these receptors can disrupt satiety signals, leading to increased food intake.
-
Muscarinic M3 Receptor Antagonism: This action on pancreatic beta cells can impair insulin (B600854) secretion, contributing to hyperglycemia.
-
Dopamine (B1211576) D2 Receptor Antagonism: While the primary mechanism for its antipsychotic effect, D2 receptor blockade in the hypothalamus may also play a role in metabolic dysregulation.
These receptor interactions can lead to downstream effects on pathways such as the AMP-activated protein kinase (AMPK) pathway in the hypothalamus, which acts as a key cellular energy sensor. Olanzapine can inhibit AMPK, leading to increased food intake and decreased energy expenditure.
This compound
As a typical first-generation antipsychotic, this compound's primary mechanism of action is the blockade of dopamine D2 receptors. While less extensively studied for its metabolic effects compared to Olanzapine, the following mechanisms are likely contributors:
-
Dopamine D2 Receptor Antagonism: Blockade of D2 receptors in the brain's reward pathways may alter food-seeking behavior.
-
Other Receptor Interactions: Like other phenothiazines, this compound also has effects on other receptors, including histamine and serotonin receptors, which can influence appetite and weight.
-
Mitochondrial Effects: Some in-vitro studies suggest that this compound can inhibit mitochondrial energy metabolism in the liver, which could have downstream effects on glucose and lipid homeostasis.
The overall risk of metabolic disturbances with this compound is considered lower than that of high-risk atypical antipsychotics like Olanzapine.
Conclusion
This head-to-head comparison demonstrates a significantly higher risk of metabolic disturbances with Olanzapine compared to this compound. After four months of treatment, patients receiving Olanzapine showed a substantially greater incidence of metabolic syndrome, driven by more pronounced changes in waist circumference, blood pressure, and fasting blood glucose. While this compound is not devoid of metabolic side effects, its impact appears to be less severe. These findings underscore the importance of careful patient selection and regular metabolic monitoring, particularly when prescribing second-generation antipsychotics with a known high-risk profile like Olanzapine. For drug development professionals, this comparison highlights the ongoing need for antipsychotic agents with improved metabolic safety profiles.
Assessing the Specificity of Triflupromazine's Effects: A Comparative Guide Utilizing Receptor Knockout Mice Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the antipsychotic drug Triflupromazine, focusing on dissecting the specificity of its pharmacological effects through the use of receptor knockout mouse models. While direct experimental studies on this compound across a comprehensive panel of receptor knockout mice are not extensively available in current literature, this document synthesizes known receptor binding data and extrapolates from studies on similar antipsychotic agents to provide a framework for such an investigation.
This compound, a typical phenothiazine (B1677639) antipsychotic, is characterized by a broad receptor binding profile. It acts as an antagonist at several neurotransmitter receptors, including dopamine (B1211576), serotonin (B10506), histamine (B1213489), adrenergic, and muscarinic receptors. This promiscuous binding activity contributes to both its therapeutic efficacy and its side effect profile. Understanding the specific contribution of each receptor interaction to the overall pharmacological effect of this compound is crucial for the development of more targeted and safer antipsychotic medications.
Receptor Binding Profile of this compound and Comparator Antipsychotics
The following table summarizes the receptor binding affinities (Ki, in nM) of this compound and other representative typical and atypical antipsychotics. Lower Ki values indicate higher binding affinity.
| Receptor | This compound (Typical) | Chlorpromazine (Typical) | Haloperidol (Typical) | Clozapine (B1669256) (Atypical) | Risperidone (Atypical) |
| Dopamine D1 | Antagonist[1] | High Affinity[2] | Moderate Affinity | Low Affinity | Low Affinity |
| Dopamine D2 | Ki: 8.55 nM [3] | High Affinity[2] | Ki: 1.5 nM | Ki: 160 nM | Ki: 3.1 nM |
| Serotonin 5-HT2A | Antagonist[3] | High Affinity[2] | Moderate Affinity | Ki: 12 nM | Ki: 0.16 nM |
| Serotonin 5-HT2B | Binds[1] | - | - | - | - |
| Histamine H1 | Potent Antagonist[4] | High Affinity[2] | Low Affinity | Ki: 1.1 nM | Ki: 2.2 nM |
| Adrenergic α1 | Potent Antagonist[5] | High Affinity[2] | Moderate Affinity | Ki: 7 nM | Ki: 0.8 nM |
| Muscarinic M1 | Binds[1] | High Affinity[6] | Low Affinity | Ki: 1.9 nM | Low Affinity |
| Muscarinic M2 | Binds[1] | High Affinity | Low Affinity | High Affinity | Low Affinity |
Experimental Assessment in Receptor Knockout Mice: A Proposed Framework
To delineate the contribution of each receptor to this compound's effects, a series of experiments utilizing receptor-specific knockout (KO) mice is proposed. The following sections detail hypothetical experimental protocols and expected outcomes based on the drug's binding profile and data from similar compounds.
Experimental Workflow
The logical workflow for assessing the effects of this compound in receptor knockout mice would involve a series of behavioral and neurochemical assays.
Caption: Proposed experimental workflow for testing this compound in receptor knockout mice.
Detailed Experimental Protocols
Locomotor Activity Assay
-
Objective: To assess the sedative effects of this compound and determine the contribution of specific receptors.
-
Methodology:
-
House individual wild-type (WT) and knockout (KO) mice in open-field chambers equipped with infrared beams to automatically record movement.
-
Allow a 30-minute habituation period.
-
Administer either vehicle or this compound (e.g., 1, 3, or 10 mg/kg, intraperitoneally).
-
Record total distance traveled, horizontal activity, and vertical activity for 60 minutes post-injection.
-
-
Expected Outcomes:
-
WT Mice: Dose-dependent decrease in locomotor activity.
-
Dopamine D2 KO Mice: The sedative effect of this compound may be attenuated, though not completely absent due to its action on other receptors. Studies on other antipsychotics have shown that D2 receptors are crucial for their motor side effects[1].
-
Histamine H1 KO Mice: A significant reduction in the sedative effect is expected, as H1 receptor antagonism is a major contributor to the sedative properties of many antipsychotics[4].
-
Adrenergic α1 KO Mice: Attenuation of sedation may be observed, as α1 antagonism also contributes to sedative effects.
-
Prepulse Inhibition (PPI) of the Acoustic Startle Reflex
-
Objective: To model sensorimotor gating deficits relevant to schizophrenia and assess the antipsychotic-like efficacy of this compound.
-
Methodology:
-
Place mice in a startle chamber with a speaker and a sensor to detect whole-body startle.
-
Present a series of trials: a startling pulse alone (e.g., 120 dB) and the startling pulse preceded by a non-startling prepulse (e.g., 75, 80, or 85 dB).
-
Administer a psychostimulant like amphetamine to disrupt PPI in WT mice.
-
Treat with vehicle or this compound prior to the PPI test.
-
Calculate the percentage of PPI for each prepulse intensity.
-
-
Expected Outcomes:
-
WT Mice: Amphetamine will disrupt PPI. This compound is expected to reverse this disruption.
-
Dopamine D2 KO Mice: The ability of this compound to restore PPI may be reduced, as D2 receptor blockade is a key mechanism for antipsychotic efficacy[1].
-
Serotonin 5-HT2A KO Mice: The antipsychotic-like effect of this compound on PPI may be partially diminished, as 5-HT2A antagonism is also implicated in the efficacy of atypical antipsychotics against certain symptoms of psychosis[7].
-
Signaling Pathways
The therapeutic and side effects of this compound are mediated through its interaction with various G-protein coupled receptors (GPCRs), leading to the modulation of downstream signaling cascades.
Dopamine D2 Receptor Signaling
Antagonism of the D2 receptor by this compound is central to its antipsychotic effect. This action blocks the inhibitory effect of dopamine on adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) levels.
Caption: this compound blocks dopamine D2 receptor signaling.
Serotonin 5-HT2A Receptor Signaling
This compound's antagonism at 5-HT2A receptors is thought to contribute to its effects on negative symptoms and to mitigate some of the extrapyramidal side effects associated with potent D2 blockade.
Caption: this compound blocks serotonin 5-HT2A receptor signaling.
Conclusion
The use of receptor knockout mice provides a powerful tool for dissecting the complex pharmacology of drugs like this compound. Based on its receptor binding profile and findings from related antipsychotics, it is hypothesized that the antipsychotic effects of this compound are primarily mediated by dopamine D2 and serotonin 5-HT2A receptor antagonism. Its sedative side effects are likely attributable to histamine H1 and adrenergic α1 receptor blockade. The protocols and expected outcomes outlined in this guide offer a systematic approach for researchers to empirically validate these hypotheses and to further refine our understanding of the mechanisms underlying the therapeutic actions and adverse effects of this compound and other phenothiazine antipsychotics. Such studies are essential for the rational design of future antipsychotic drugs with improved efficacy and tolerability.
References
- 1. D-amphetamine and antipsychotic drug effects on latent inhibition in mice lacking dopamine D2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5-HT2 receptors modulate the expression of antipsychotic-induced dopamine supersensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of atypical antipsychotic drugs on body weight and food intake in dopamine D2 receptor knockout mice [ouci.dntb.gov.ua]
- 4. Phenothiazine antipsychotics exhibit dual properties in pseudo-allergic reactions: Activating MRGPRX2 and inhibiting the H1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antipsychotic drug efficacy correlates with the modulation of D1 rather than D2 receptor-expressing striatal projection neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The role of 5-HT2A receptors in antipsychotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Role of mGlu2 in the 5-HT2A receptor-dependent antipsychotic activity of clozapine in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Antiemetic Properties of Triflupromazine and Ondansetron
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nausea and vomiting are distressing symptoms associated with various medical conditions and treatments, significantly impacting a patient's quality of life. Pharmacological intervention is often necessary to manage these symptoms. This guide provides a detailed comparative study of two antiemetic agents, Triflupromazine and Ondansetron. This compound, a phenothiazine (B1677639) derivative, is a typical antipsychotic with potent antiemetic effects, primarily acting as a dopamine (B1211576) D2 receptor antagonist. Ondansetron, a selective 5-HT3 receptor antagonist, represents a newer class of antiemetics that has become a cornerstone in the management of chemotherapy-induced and postoperative nausea and vomiting. This document will delve into their mechanisms of action, comparative efficacy based on available clinical data, and the experimental protocols used to evaluate their antiemetic properties.
Mechanism of Action
The antiemetic effects of this compound and Ondansetron are mediated through distinct signaling pathways.
This compound: As a phenothiazine, this compound exerts its antiemetic effects primarily by blocking dopamine D2 receptors in the chemoreceptor trigger zone (CTZ) of the medulla oblongata.[1][2] The CTZ is a key area in the brain that detects emetic stimuli in the blood and relays this information to the vomiting center. By antagonizing D2 receptors, this compound inhibits this signaling cascade, thereby reducing nausea and vomiting.[3][4] Additionally, phenothiazines like this compound may also have effects on other receptors, including muscarinic, histaminic, and alpha-adrenergic receptors, which can contribute to their antiemetic and side-effect profiles.[1]
Ondansetron: Ondansetron is a highly selective antagonist of the serotonin (B10506) 5-HT3 receptor.[5][6][7] These receptors are located peripherally on vagal nerve terminals in the gastrointestinal tract and centrally in the CTZ.[8][9] Chemotherapy and radiotherapy can cause the release of serotonin from enterochromaffin cells in the gut, which then stimulates the vagal afferents via 5-HT3 receptors, initiating the vomiting reflex.[5][9] Ondansetron competitively blocks these receptors, preventing the initiation of this emetic signal.[5][7]
Figure 1: Antiemetic Signaling Pathways of this compound and Ondansetron.
Quantitative Data Presentation
Direct head-to-head clinical trials comparing this compound and Ondansetron are limited. However, a comparative analysis can be inferred from studies evaluating each drug against placebos or other antiemetics, particularly prochlorperazine (B1679090), a phenothiazine with a similar mechanism to this compound.
Receptor Binding Affinity
| Drug | Receptor | Binding Affinity (Ki) | Notes |
| This compound | Dopamine D2 | ~1.1 - 2.63 nM (for Trifluoperazine) | Ki value for this compound is not readily available, but data for the structurally similar Trifluoperazine is provided for reference.[10] |
| Ondansetron | Serotonin 5-HT3 | ~0.19 nM | High affinity and selectivity for the 5-HT3 receptor. |
Clinical Efficacy in Postoperative Nausea and Vomiting (PONV)
| Study / Drug | Patient Population | Efficacy Endpoint | Results |
| Ondansetron vs. Prochlorperazine | Patients undergoing total hip or knee replacement | Incidence of nausea | Ondansetron group: 81% vs. Prochlorperazine group: 56% (p=0.04)[11] |
| Incidence of vomiting | Ondansetron group: 49% vs. Prochlorperazine group: 32% (p>0.05)[11] | ||
| Ondansetron vs. Prochlorperazine | Patients undergoing laparoscopic cholecystectomy | Incidence of nausea | Ondansetron group: 12.7% vs. Prochlorperazine group: 15.9% (p>0.05)[12] |
| Incidence of vomiting | Ondansetron group: 19.05% vs. Prochlorperazine group: 11.11% (p>0.05)[12] | ||
| Ondansetron vs. Placebo | Patients undergoing elective lower abdominal surgery | Incidence of PONV | Ondansetron was as effective as Metoclopramide in reducing PONV compared to placebo. |
Clinical Efficacy in Chemotherapy-Induced Nausea and Vomiting (CINV)
| Study / Drug | Patient Population | Efficacy Endpoint | Results |
| Ondansetron vs. Prochlorperazine | Patients receiving moderately high to highly emetogenic chemotherapy (Delayed CINV) | Average nausea score (days 2-5) | Prochlorperazine group reported the lowest average nausea score (p=0.05).[13] |
| Ondansetron vs. Prochlorperazine | Patients receiving fractionated radiotherapy | Complete response (no emetic episodes) | Ondansetron group: 61% vs. Prochlorperazine group: 35% (p=0.002)[14] |
| Prochlorperazine for breakthrough CINV | Patients with breakthrough CINV | Median nausea reduction after 4 hours | 75% reduction with minimal side effects.[15] |
Experimental Protocols
The evaluation of antiemetic drugs involves a variety of in vitro and in vivo experimental models.
Receptor Binding Assays
These assays are crucial for determining the affinity of a drug for its target receptor.
Dopamine D2 Receptor Binding Assay ([3H]-Spiperone)
-
Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound) for the dopamine D2 receptor.
-
Principle: A competitive binding assay where the test compound competes with a radiolabeled ligand (e.g., [3H]-Spiperone) for binding to D2 receptors in a membrane preparation.
-
Methodology:
-
Membrane Preparation: Prepare crude membrane fractions from cells or tissues expressing dopamine D2 receptors.
-
Assay Setup: In a 96-well plate, incubate the membrane preparation with a fixed concentration of [3H]-Spiperone and varying concentrations of the unlabeled test compound.
-
Incubation: Allow the reaction to reach equilibrium.
-
Filtration: Rapidly separate the bound and free radioligand by vacuum filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) and calculate the Ki value using the Cheng-Prusoff equation.[7]
-
Serotonin 5-HT3 Receptor Binding Assay ([3H]-Granisetron)
-
Objective: To determine the binding affinity (Ki) of a test compound (e.g., Ondansetron) for the 5-HT3 receptor.
-
Principle: A competitive binding assay where the test compound competes with a radiolabeled antagonist (e.g., [3H]-Granisetron) for binding to 5-HT3 receptors.
-
Methodology:
-
Membrane Preparation: Prepare membrane fractions from cells stably expressing the human 5-HT3 receptor (e.g., HEK293 cells).
-
Assay Setup: In a 96-well plate, incubate the membrane preparation with a fixed concentration of [3H]-Granisetron and a range of concentrations of the unlabeled test compound.
-
Incubation: Incubate to allow binding to reach equilibrium.
-
Filtration: Separate bound and free radioligand by rapid filtration.
-
Quantification: Measure the radioactivity on the filters.
-
Data Analysis: Calculate the IC50 and subsequently the Ki value.[6]
-
Figure 2: General Workflow for a Competitive Radioligand Binding Assay.
Animal Models of Emesis
Animal models are essential for evaluating the in vivo efficacy of antiemetic compounds.
Cisplatin-Induced Emesis in Ferrets
-
Objective: To assess the ability of a test compound to prevent or reduce cisplatin-induced emesis.
-
Principle: The ferret is a well-established model for studying emesis as it has a vomiting reflex similar to humans. Cisplatin (B142131), a highly emetogenic chemotherapeutic agent, is used to induce vomiting.[5][16]
-
Methodology:
-
Animal Acclimatization: Acclimate male ferrets to the experimental conditions.
-
Drug Administration: Administer the test compound (e.g., this compound or Ondansetron) or vehicle via a suitable route (e.g., intraperitoneal, intravenous) at a predetermined time before cisplatin administration.
-
Emesis Induction: Administer a standardized dose of cisplatin intravenously.
-
Observation: Observe the animals for a defined period (e.g., 4-8 hours for acute emesis) and record the number of retches and vomits.
-
Data Analysis: Compare the number of emetic episodes in the drug-treated groups to the vehicle-control group to determine the antiemetic efficacy.[8]
-
Figure 3: Experimental Workflow for the Cisplatin-Induced Emesis Model in Ferrets.
Comparative Discussion
Based on the available data, Ondansetron and this compound exhibit distinct profiles in terms of their antiemetic properties.
Efficacy:
-
Ondansetron has demonstrated high efficacy, particularly in the prevention of chemotherapy-induced and postoperative nausea and vomiting.[14] It is considered a first-line agent for these indications.
-
This compound , and other phenothiazines like prochlorperazine, have also shown effectiveness as antiemetics.[13][16] However, their efficacy, especially in the context of highly emetogenic chemotherapy, may be less robust compared to the 5-HT3 receptor antagonists.[14] Some studies suggest that for certain types of nausea, particularly in the emergency department setting, prochlorperazine may offer better control of nausea than ondansetron.[16]
Side Effect Profile:
-
Ondansetron is generally well-tolerated. The most common side effects include headache, constipation, and dizziness.[12] A significant concern with 5-HT3 antagonists is the potential for QT interval prolongation, which requires caution in patients with underlying cardiac conditions.[8]
-
This compound , as a typical antipsychotic, has a broader range of potential side effects. These include extrapyramidal symptoms (such as dystonia, akathisia, and parkinsonism), sedation, and anticholinergic effects (dry mouth, blurred vision).[4] Due to this side effect profile, its use as a primary antiemetic has become less common.
Conclusion
This compound and Ondansetron are effective antiemetic agents that operate through distinct pharmacological mechanisms. Ondansetron, with its high selectivity for the 5-HT3 receptor, offers a targeted approach with a generally favorable side-effect profile, making it a cornerstone of modern antiemetic therapy, particularly for CINV and PONV. This compound, a dopamine D2 receptor antagonist, also possesses potent antiemetic properties but is associated with a broader range of side effects characteristic of typical antipsychotics. While direct comparative clinical data is scarce, indirect evidence suggests that while this compound and similar phenothiazines remain viable antiemetic options in certain clinical scenarios, the superior tolerability of Ondansetron has led to its widespread use as a first-line agent. The choice between these agents should be guided by the clinical context, the emetogenic potential of the stimulus, and the individual patient's risk factors and comorbidities. Further head-to-head clinical trials would be beneficial to more definitively delineate the comparative efficacy and safety of these two antiemetics.
References
- 1. This compound as a potent antiemetic agent in vomiting due to drug toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Approbation of the cisplatin-induced acute vomiting model in ferret and choice of reference treatment | Laboratory Animals for Science [labanimalsjournal.ru]
- 4. Cisplatin-induced emesis: systematic review and meta-analysis of the ferret model and the effects of 5-HT3 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cisplatin-induced emesis in the Ferret: a new animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. bio-protocol.org [bio-protocol.org]
- 8. Emesis induced by cisplatin in the ferret as a model for the detection of anti-emetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Chlorpromazine - Wikipedia [en.wikipedia.org]
- 11. selleckchem.com [selleckchem.com]
- 12. benchchem.com [benchchem.com]
- 13. en.bio-protocol.org [en.bio-protocol.org]
- 14. benchchem.com [benchchem.com]
- 15. Prochlorperazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. scilit.com [scilit.com]
A Comparative Guide to Calmodulin Inhibitors in Cancer Research: Triflupromazine and Beyond
For Researchers, Scientists, and Drug Development Professionals
The intricate signaling networks that govern cancer cell proliferation, survival, and metastasis are a primary focus of oncological research. Among the key players in these pathways is calmodulin (CaM), a ubiquitous calcium-binding protein that modulates a vast array of cellular processes.[1] The inhibition of calmodulin has emerged as a promising therapeutic strategy, with several compounds demonstrating potent anti-cancer effects. This guide provides a comprehensive comparison of triflupromazine (TFP), a phenothiazine (B1677639) antipsychotic, with other notable calmodulin inhibitors, including penfluridol (B1679229), calmidazolium, and W-7, in the context of cancer research. We present quantitative data, detailed experimental protocols, and visual representations of key signaling pathways to facilitate an objective evaluation of these compounds.
Performance Comparison of Calmodulin Inhibitors
The efficacy of calmodulin inhibitors varies across different cancer types and cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) values, a measure of drug potency, for this compound and other selected calmodulin inhibitors in various cancer cell lines.
Table 1: IC50 Values of this compound in Cancer Cell Lines
| Cancer Type | Cell Line | IC50 (µM) | Incubation Time (h) | Citation |
| Colorectal Cancer | HCT116 | 13.2 | 48 | [2] |
| Colorectal Cancer | HT29 | 15.8 | 48 | [2] |
| Colorectal Cancer | SW480 | 18.5 | 48 | [2] |
| Breast Cancer | T47D | ~5-10 | 72 | [3] |
| Breast Cancer | HCC1954 | >10 | 72 | [3] |
| Lung Cancer | CL83 | Not specified | 48 | [4] |
| Lung Cancer | CL141 | Not specified | 48 | [4] |
| Glioblastoma | U87MG | Dose-dependent inhibition | Not specified | [5] |
Table 2: IC50 Values of Other Calmodulin Inhibitors in Cancer Cell Lines
| Inhibitor | Cancer Type | Cell Line | IC50 (µM) | Incubation Time (h) | Citation |
| Penfluridol | Pancreatic Cancer | Panc-1 | 6-7 | 24 | [6][7] |
| Pancreatic Cancer | BxPC-3 | 6-7 | 24 | [6] | |
| Pancreatic Cancer | AsPC-1 | 6-7 | 24 | [6] | |
| Pancreatic Cancer | SU8686 | 16.2 | Not specified | [6] | |
| Breast Cancer (Paclitaxel-sensitive) | Not specified | 2-3 | Not specified | [6] | |
| Breast Cancer (Paclitaxel-resistant) | Not specified | 4-5 | Not specified | [6] | |
| Breast Cancer | MDA-MB-231 | 6-8 | 24 | [8] | |
| Breast Cancer | HCC1806 | 6-8 | 24 | [8] | |
| Breast Cancer | 4T1 | 6-8 | 24 | [8] | |
| Prostate Cancer | PC3 | 9.9 | 72 | [9] | |
| Prostate Cancer | DU145 | 2.8 | 72 | [9] | |
| Prostate Cancer | 22Rv1 | 4.5 | 72 | [9] | |
| Prostate Cancer | C4-2B4 | 3.2 | 72 | [9] | |
| Lung Cancer | A549 | <12 | 72 | [10] | |
| Lung Cancer | H446 | <12 | 72 | [10] | |
| Lung Cancer | LL2 | <12 | 72 | [10] | |
| Calmidazolium | Calmodulin Inhibition | - | 0.01 | - | |
| W-7 | Myosin Light Chain Kinase Inhibition | - | 51 | - | [11][12] |
| Ca2+-Calmodulin-dependent Phosphodiesterase Inhibition | - | 28 | - | [11][13][12] |
Key Signaling Pathways
Calmodulin inhibitors exert their anti-cancer effects by interfering with CaM-dependent signaling pathways that are crucial for tumor progression. The following diagrams illustrate the central role of calmodulin in cancer and the proposed mechanism of action for this compound in glioblastoma.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, this section provides detailed methodologies for the key experiments cited in this guide.
Cell Viability and Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[14]
Workflow:
Detailed Protocol:
-
Cell Seeding: Plate cells in a 96-well flat-bottom plate at an optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Drug Treatment: Prepare serial dilutions of the calmodulin inhibitors (e.g., this compound, penfluridol) in the appropriate cell culture medium. Replace the existing medium with the drug-containing medium. Include a vehicle control (medium with the same concentration of the solvent, e.g., DMSO).
-
Incubation: Incubate the plates for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Cell Migration Assessment (Wound-Healing Assay)
The wound-healing or scratch assay is a straightforward method to study directional cell migration in vitro.[15]
Workflow:
Detailed Protocol:
-
Cell Seeding: Seed cells into a 6- or 12-well plate at a density that allows them to form a confluent monolayer within 24 hours.
-
Wound Creation: Once confluent, use a sterile p200 pipette tip to create a straight scratch across the center of the cell monolayer.
-
Washing: Gently wash the wells with PBS to remove any detached cells and debris.
-
Treatment: Add fresh culture medium containing the desired concentration of the calmodulin inhibitor or vehicle control.
-
Imaging: Capture images of the scratch at the initial time point (0 hours) and at subsequent time points (e.g., 18 and 36 hours) using a microscope equipped with a camera.
-
Analysis: Measure the area of the wound at each time point using image analysis software. The rate of wound closure is indicative of cell migration. For instance, in a study with penfluridol, a 4 µM concentration inhibited 4T1 cell migration by up to 61% and 76% at 18 and 36 hours, respectively.[6]
Cell Invasion Assessment (Transwell Invasion Assay)
The Transwell invasion assay, or Boyden chamber assay, is used to evaluate the invasive potential of cancer cells by measuring their ability to migrate through a layer of extracellular matrix (ECM).[16]
Workflow:
Detailed Protocol:
-
Insert Coating: Thaw Matrigel on ice and dilute it with cold, serum-free medium. Add the diluted Matrigel to the upper chamber of the Transwell inserts and incubate to allow for gelation.
-
Cell Seeding: Harvest and resuspend cancer cells in serum-free medium. Add the cell suspension to the upper chamber of the coated inserts.
-
Chemoattractant and Treatment: Fill the lower chamber with medium containing a chemoattractant, such as fetal bovine serum (FBS). Add the calmodulin inhibitor at the desired concentrations to both the upper and lower chambers.
-
Incubation: Incubate the plate for a period of 18-48 hours, allowing the cells to invade through the Matrigel and the porous membrane.
-
Cell Removal: After incubation, carefully remove the non-invading cells from the upper surface of the membrane using a cotton swab.
-
Fixation and Staining: Fix the invading cells on the lower surface of the membrane with a fixative (e.g., methanol) and then stain them with a staining solution (e.g., crystal violet).
-
Quantification: Count the number of stained, invaded cells in several random fields under a microscope.
Apoptosis Detection (Annexin V/Propidium (B1200493) Iodide Staining)
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[17]
Workflow:
Detailed Protocol:
-
Cell Treatment: Treat cells with the calmodulin inhibitor at the desired concentration and for the specified duration.
-
Cell Harvesting: Collect both the floating (apoptotic) and adherent cells.
-
Washing: Wash the collected cells twice with cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Staining: Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; and late apoptotic or necrotic cells are both Annexin V- and PI-positive.
-
Quantification: Determine the percentage of cells in each quadrant to quantify the extent of apoptosis. In a study on non-small cell lung cancer, trifluoperazine (B1681574) treatment led to a dose-dependent increase in Annexin V-positive cells.[4]
Conclusion
This guide provides a comparative overview of this compound and other calmodulin inhibitors in the context of cancer research. The presented data highlights the potential of these compounds as anti-cancer agents, with this compound and penfluridol demonstrating significant efficacy across a range of cancer cell lines. The detailed experimental protocols and signaling pathway diagrams offer a valuable resource for researchers investigating the role of calmodulin in cancer and exploring novel therapeutic strategies targeting this critical signaling node. Further research is warranted to fully elucidate the clinical potential of these calmodulin inhibitors in oncology.
References
- 1. The Role of Calmodulin in Tumor Cell Migration, Invasiveness, and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antipsychotic Drug Trifluoperazine Suppresses Colorectal Cancer by Inducing G0/G1 Arrest and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. atsjournals.org [atsjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. mahsaacademy.com.my [mahsaacademy.com.my]
- 8. researchgate.net [researchgate.net]
- 9. Anti-neoplastic effects of the antipsychotic drug penfluridol in preclinical prostate cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. W-7盐酸盐 A cell-permeable and reversible calmodulin antagonist that inhibits myosin light chain kinase (IC50 = 51 µM) and Ca2+-calmodulin-dependent phosphodiesterase (IC50 = 28 µM). | Sigma-Aldrich [sigmaaldrich.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Transcriptomic Landscape: A Comparative Analysis of Triflupromazine and Other Antipsychotics
A deep dive into the molecular underpinnings of antipsychotic drug action reveals distinct and overlapping transcriptomic signatures. This guide provides a comparative analysis of the effects of Triflupromazine, a typical antipsychotic, alongside other commonly prescribed typical and atypical antipsychotics. By examining changes in gene expression, we can illuminate the complex biological pathways these drugs modulate, offering valuable insights for researchers, scientists, and drug development professionals.
This comprehensive comparison synthesizes data from multiple transcriptomic studies to provide a clearer picture of how these agents impact cellular function at the genetic level. The following sections detail the quantitative changes in gene expression, the experimental methods used to obtain this data, and visualizations of the key signaling pathways involved.
Quantitative Data Summary: Differentially Expressed Genes
The transcriptomic response to antipsychotic treatment is characterized by the differential expression of a multitude of genes. The following tables summarize key findings from studies utilizing RNA sequencing and microarray analysis to compare the effects of this compound and other antipsychotics on gene expression in neuronal and other cell types.
Table 1: Comparative Transcriptomic Effects of Various Antipsychotic Drugs
| Drug Class | Drug | Key Findings on Gene Expression | Reference |
| Typical Antipsychotic | This compound | Induces transcriptome alterations that suggest a new mechanism of action against PI3K (Phosphatidylinositol-4,5-bisphosphate 3-kinase) activity. It has been shown to suppress PI3K activity and its downstream targets Akt and S6K1 in neurons.[1] | [1] |
| Haloperidol (B65202) | Chronic treatment regulated the mRNA expression of inhibitor of DNA-binding 2 (ID-2) and Rab-12 in the rat cortex.[2] Single-cell RNA sequencing in mice showed fewer differentially expressed genes (DEGs) compared to olanzapine (B1677200) in medium spiny neurons.[3] | [2][3] | |
| Chlorpromazine (B137089) | Chronic treatment in rats led to changes in the expression of 454 genes in the cortex.[4] | [4] | |
| Atypical Antipsychotic | Clozapine (B1669256) | Acute treatment in rats regulated the expression of chromogranin A, synaptotagmin (B1177969) V, and calcineurin A mRNAs in the cortex. Chronic treatment induced differential cortical expression of chromogranin A, son of sevenless (SoS), and Sec-1.[2] | [2] |
| Risperidone (B510) | Chronic treatment in rats led to the significant upregulation of eight genes in the frontal cortex, including those involved in neurotransmission, synaptic plasticity, and proteolysis.[5] | [5] | |
| Olanzapine | Single-cell RNA sequencing in mice showed a larger share of differentially expressed genes (DEGs) in medium spiny neurons compared to haloperidol.[3] | [3] | |
| Amisulpride, Aripiprazole | Along with clozapine and risperidone, these drugs were found to reverse the expression of 218 genes that are dysregulated in schizophrenia.[6] | [6] |
Key Signaling Pathways Modulated by Antipsychotics
Transcriptomic analyses have consistently highlighted the modulation of specific signaling pathways as a common mechanism of action for antipsychotic drugs. These pathways are crucial for neuronal function, plasticity, and survival.
One of the major biological processes underlying the common mechanisms of several antipsychotic drugs is the Wnt signaling pathway . Additionally, the regulation of action potentials has been identified as a key area of impact. A study integrating data from four antipsychotics (amisulpride, aripiprazole, clozapine, and risperidone) found that they commonly reversed the expression of 218 genes dysregulated in schizophrenia, with the most enriched biological pathways including Wnt signaling and action potential regulation.[6]
Computational analysis of the transcriptome alterations caused by This compound has suggested a novel mechanism of action involving the inhibition of the PI3K/Akt signaling pathway .[1] This pathway is critical for cell growth, proliferation, and survival. The study demonstrated that this compound suppresses the activity of PI3K and its downstream targets, Akt and S6K1, in neurons.[1]
Figure 1: this compound's inhibitory effect on the PI3K/Akt signaling pathway.
Experimental Protocols
The following section outlines a generalized methodology for comparative transcriptomic analysis based on protocols described in the cited literature.
Cell Culture and Drug Treatment
Human neuronal-like cells (e.g., NT2-N) are cultured under standard conditions. For drug treatment, cells are exposed to the antipsychotic drugs (e.g., this compound, clozapine, risperidone, haloperidol) or a vehicle control for a specified period, typically 24 hours.
RNA Extraction and Sequencing
Total RNA is extracted from the treated cells using a suitable kit. The quality and quantity of the RNA are assessed using a bioanalyzer. For RNA sequencing, library preparation is performed, followed by sequencing on a high-throughput platform.[7][6]
Microarray Analysis
Alternatively, gene expression can be assessed using cDNA microarrays.[5] Following RNA extraction, cDNA is synthesized and labeled with fluorescent dyes. The labeled cDNA is then hybridized to a microarray chip containing probes for thousands of genes. The chip is scanned to measure the fluorescence intensity of each spot, which corresponds to the expression level of a specific gene.[2][5]
Data Analysis
Raw sequencing or microarray data is processed and normalized. Differentially expressed genes between drug-treated and control groups are identified using statistical analysis.[3] Further bioinformatics analyses, such as pathway enrichment analysis and protein-protein interaction network analysis, are performed to identify the biological processes and pathways affected by the antipsychotic drugs.[7][6]
Figure 2: A generalized workflow for comparative transcriptomic analysis of antipsychotics.
Concluding Remarks
The comparative transcriptomic analysis of this compound and other antipsychotics reveals a complex and multifaceted impact on gene expression. While there are common pathways affected by various antipsychotics, such as those involved in Wnt signaling and action potential regulation, unique transcriptomic signatures are also emerging. The identification of the PI3K/Akt pathway as a potential target of this compound highlights the importance of continued research into the specific molecular mechanisms of individual drugs. This detailed understanding is paramount for the development of more targeted and effective therapeutic strategies with improved side-effect profiles.
References
- 1. Transcriptome signature analysis repurposes trifluoperazine for the treatment of fragile X syndrome in mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antipsychotic drug treatment induces differential gene expression in the rat cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gene expression changes following chronic antipsychotic exposure in single cells from mouse striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Common changes in rat cortical gene expression after chronic treatment with chlorpromazine and haloperidol may be related to their antipsychotic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Microarray analysis of differentially expressed genes in rat frontal cortex under chronic risperidone treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Integrative Analyses of Transcriptomes to Explore Common Molecular Effects of Antipsychotic Drugs [mdpi.com]
- 7. Integrative Analyses of Transcriptomes to Explore Common Molecular Effects of Antipsychotic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Independent Validation of Triflupromazine's Novel Applications: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the novel anticancer and antiviral applications of Triflupromazine. It summarizes key experimental data, details methodologies from published research, and visually represents associated signaling pathways and workflows.
This compound (TFP), a phenothiazine (B1677639) derivative traditionally used as an antipsychotic and antiemetic, has garnered recent attention for its potential in oncology and virology. This guide critically examines the independent validation of these novel applications, comparing its performance against established alternatives. While direct, head-to-head replication studies are not abundant in the published literature, this document synthesizes findings from multiple independent research efforts to offer a cross-validation perspective.
Anticancer Applications of Trifluoperazine (B1681574)
Recent preclinical studies have explored the efficacy of trifluoperazine, a close structural analog of this compound, as a potential therapeutic agent for non-small cell lung cancer (NSCLC) and glioblastoma. The primary mechanism of action investigated involves the inhibition of cancer stem cells (CSCs) and the induction of apoptosis.
Comparison with Standard-of-Care in Non-Small Cell Lung Cancer (NSCLC)
Trifluoperazine has been studied for its ability to overcome resistance to standard NSCLC treatments like gefitinib (B1684475) and cisplatin.
| Compound | Cancer Type | Cell Line | IC50 (µM) | Treatment Duration (hours) | Key Findings | Citation |
| Trifluoperazine | NSCLC (Gefitinib-resistant) | CL141 | >10 | Not Specified | Inhibited tumor spheroid formation and down-regulated CSC markers.[1] | [1] |
| Trifluoperazine | NSCLC | A549 | 13.36 | 48 | Induced apoptosis and DNA fragmentation.[2] | [2] |
| Trifluoperazine Analog (3dc) | NSCLC | A549 | 7.87 | 48 | Showed more substantial anticancer effects than TFP.[2] | [2] |
| Cisplatin | NSCLC | A549 | Not Specified | Not Specified | Standard chemotherapeutic agent used for comparison.[2] | [2] |
| Gefitinib | NSCLC (Gefitinib-resistant) | CL141 | >10 | Not Specified | Standard EGFR-TKI; TFP enhanced its inhibitory effect.[1] | [1] |
Experimental Protocols: Anticancer Studies
Cell Viability and Apoptosis Assays (Cross-Study Summary)
-
Cell Lines: Human NSCLC cell lines (e.g., CL141, A549) were cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.
-
Treatment: Cells were treated with varying concentrations of trifluoperazine, cisplatin, or gefitinib for specified durations (typically 24-48 hours).
-
Viability Assessment: Cell proliferation was commonly measured using the MTT assay, which assesses metabolic activity.
-
Apoptosis Detection: Apoptosis was quantified using Annexin V/PI staining followed by flow cytometry. Annexin V identifies early apoptotic cells, while PI stains late apoptotic and necrotic cells.[2][3]
In Vivo Xenograft Models (Cross-Study Summary)
-
Animal Models: Athymic nude mice were used for tumor xenografts.
-
Tumor Implantation: Human NSCLC cells (e.g., A549) were injected subcutaneously or intravenously into the mice.[2][3]
-
Treatment Regimen: Once tumors were established, mice were treated with trifluoperazine (e.g., 5 mg/kg/day, intraperitoneally), often in combination with standard therapies like gefitinib.[1]
-
Outcome Measures: Tumor volume and weight were monitored over time. For metastasis models, lung nodules were counted and analyzed.[2][3]
Signaling Pathways in Anticancer Activity
Wnt/β-catenin Signaling Pathway Inhibition
A study by Yeh et al. (2012) demonstrated that trifluoperazine inhibits the Wnt/β-catenin signaling pathway in gefitinib-resistant lung cancer spheroids.[1] This pathway is crucial for cancer stem cell self-renewal.
References
Safety Operating Guide
Navigating the Safe Disposal of Triflupromazine in a Laboratory Setting
The proper disposal of triflupromazine, a phenothiazine (B1677639) antipsychotic, is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols is essential to mitigate risks of environmental contamination and ensure full compliance with regulatory standards. This guide provides a procedural, step-by-step framework for researchers, scientists, and drug development professionals to manage this compound waste with precision and safety.
Immediate Safety and Handling Protocols
Before commencing any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. Key safety precautions include:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, such as gloves and safety glasses.
-
Ventilation: Handle this compound in a well-ventilated area to prevent the inhalation of any dust or fumes.
-
Avoid Contact: Prevent direct contact with the skin and eyes. In case of contact, flush the affected area with copious amounts of water. For eye contact, rinse the eye for several minutes while holding it open.
-
Emergency Procedures: If swallowed, seek immediate medical attention by contacting a poison center or physician.
Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is strict adherence to local, state, and federal regulations.[1] The appropriate disposal method is contingent on the quantity of the waste and its classification under regulations such as the Resource Conservation and Recovery Act (RCRA).[2][3]
-
Waste Identification and Segregation: Meticulously identify all waste streams containing this compound. This includes the pure compound, solutions, and any contaminated laboratory materials like vials, pipette tips, and gloves.[1] This waste must be segregated from other chemical waste to ensure it is handled and disposed of correctly.[1]
-
Containerization: Use leak-proof, chemically resistant containers for the collection of this compound waste. All containers must be clearly labeled with the chemical name and appropriate hazard warnings.
-
Quantity-Based Disposal Decision: The volume of this compound waste will dictate the appropriate disposal path.
-
Small, Laboratory-Scale Quantities: For minor quantities typically generated during research and development, disposal through the municipal solid waste stream may be an option, provided local regulations permit it.[1] To deter accidental ingestion or environmental release, the drug should be rendered non-palatable.[1] This can be accomplished by mixing the this compound with an inert substance like cat litter or coffee grounds and sealing it in a container before placing it in the trash.[1][4][5][6]
-
Large Quantities: Significant volumes of this compound waste, such as those from manufacturing or extensive development projects, are not suitable for municipal waste streams.[1] These quantities must be managed and disposed of by a licensed hazardous waste disposal company.[1]
-
-
Exploring Alternative Disposal Avenues: Investigate local pharmaceutical take-back programs or hazardous waste collection events as alternative and secure disposal options.[1][4]
-
Management of Empty Containers: Empty containers that once held this compound must also be managed with care. The first rinse of a container should be collected and treated as hazardous waste.[7] Before disposing of the container, ensure all labels are removed or completely defaced to protect sensitive information.[4][5][7]
Quantitative Disposal Guidelines
| Waste Quantity | Recommended Disposal Method | Key Considerations |
| Small (e.g., grams) | Municipal Solid Waste (if permitted locally) | Must be rendered unusable by mixing with an undesirable substance and sealed in a container.[1] |
| Large (e.g., kilograms) | Licensed Hazardous Waste Disposal Service | Adhere to all specific requirements set by the disposal contractor.[1] |
| Contaminated Labware | Segregate and dispose of as this compound waste. | Follow the same disposal path as the quantity of this compound it was in contact with. |
| Empty Containers | Regular Trash (after proper cleaning) | The first rinse must be collected as hazardous waste. All labels must be defaced.[7] |
This compound Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound waste in a laboratory environment.
Caption: Decision workflow for this compound disposal.
References
- 1. benchchem.com [benchchem.com]
- 2. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 3. USP 800 & Hazardous Drug Disposal | Stericycle [stericycle.com]
- 4. fda.gov [fda.gov]
- 5. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
- 6. Where and How to Dispose of Unused Medicines | FDA [fda.gov]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Essential Safety and Logistical Information for Handling Triflupromazine
For researchers, scientists, and drug development professionals, ensuring personal safety and proper handling of pharmaceutical compounds like Triflupromazine is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a safe laboratory environment.
This compound hydrochloride is a phenothiazine (B1677639) derivative classified as a typical antipsychotic agent.[1] It is toxic if swallowed and harmful in contact with skin or if inhaled.[2][3] Therefore, strict adherence to safety protocols is crucial.
Personal Protective Equipment (PPE)
The selection of appropriate Personal Protective Equipment (PPE) is the final and critical barrier against exposure to hazardous chemicals. The following table summarizes the recommended PPE for handling this compound based on general guidelines for hazardous drugs.
| Body Part | PPE Item | Specification | Purpose |
| Hands | Gloves | Double gloving with powder-free nitrile gloves is recommended. Ensure gloves are compliant with ASTM D6978 (chemotherapy drug handling). | Prevents skin contact and absorption. Change gloves every 30-60 minutes or immediately if contaminated.[4][5] |
| Body | Gown/Lab Coat | Disposable, polyethylene-coated polypropylene (B1209903) or other laminate material. Should be long-sleeved with tight-fitting cuffs. | Protects skin and clothing from splashes and contamination. Should be changed every four hours or when a spill occurs.[6] |
| Eyes/Face | Safety Goggles/Face Shield | Tightly fitting safety goggles with side shields or a full-face shield.[7] | Protects against splashes and aerosols. |
| Respiratory | Respirator | For handling powders or creating aerosols, a NIOSH-approved N95 or higher particulate respirator is recommended. For large spills, a chemical cartridge-type respirator may be necessary.[6] | Prevents inhalation of airborne particles. |
Operational Plan for Handling this compound
A clear operational plan ensures that this compound is handled safely from receipt to disposal.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store this compound in a well-ventilated, cool, and dry area, away from heat and sources of ignition.[8]
-
Keep the container tightly sealed and clearly labeled.[2]
-
Store in a locked area to restrict access.[7]
2. Handling and Preparation:
-
All handling of this compound powder should be conducted in a designated area, such as a chemical fume hood or a biological safety cabinet, to minimize inhalation exposure.[8]
-
Use process enclosures or local exhaust ventilation to control airborne levels.[8]
-
Avoid the formation of dust and aerosols.[6]
-
Wash hands thoroughly before and after handling the compound.[2]
3. Spill Management:
-
In case of a small spill, use appropriate tools to carefully collect the spilled solid into a designated waste container.[8]
-
For a large spill, evacuate the area and use a self-contained breathing apparatus.[8]
-
Clean the spill area with a suitable decontaminating solution.
Disposal Plan for this compound Waste
Proper disposal of this compound waste is critical to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
-
Segregate all this compound waste, including contaminated labware (e.g., vials, pipette tips), unused compound, and contaminated PPE, from other chemical waste streams.[9]
2. Inactivation (for small quantities):
-
To prevent accidental ingestion or environmental release, small quantities of this compound can be rendered unusable by mixing with an unpalatable substance like cat litter or coffee grounds.[9]
3. Containerization and Labeling:
-
Place the inactivated mixture or other solid waste in a sealed, leak-proof container.[9]
-
Clearly label the container as "Hazardous Pharmaceutical Waste" with the name "this compound."
4. Disposal Method:
-
Dispose of the container in accordance with local, state, and federal regulations.[9]
-
For large quantities, it is recommended to use a licensed biomedical waste disposal company.[10]
-
Never flush this compound down the drain or dispose of it in the regular trash without inactivation.[10]
Visual Guides for Safe Handling
To further ensure safety, the following diagrams illustrate the logical workflow for PPE selection and the standardized procedures for donning and doffing PPE.
Caption: PPE Selection Workflow for this compound Handling.
Caption: Standard Procedure for Donning and Doffing PPE.
References
- 1. restoredcdc.org [restoredcdc.org]
- 2. PPE for Health Care Workers Who Work with Hazardous Drugs | NIOSH | CDC [cdc.gov]
- 3. NIOSH Publications on Hazardous Drugs | Healthcare Workers | CDC [cdc.gov]
- 4. pharm-int.com [pharm-int.com]
- 5. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 6. hpae.org [hpae.org]
- 7. cdc.gov [cdc.gov]
- 8. Eight Key Considerations in Selecting a Powered Air-Purifying Respirator (PAPR) System for Pharmaceuticals Manufacturing - BiomatiQ [biomatiq.com]
- 9. rpharmy.com [rpharmy.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
